molecular formula C8H12F3NO3 B13638222 (2,2,2-Trifluoroacetyl)-d-leucine

(2,2,2-Trifluoroacetyl)-d-leucine

Cat. No.: B13638222
M. Wt: 227.18 g/mol
InChI Key: NTPXJGMMHSVWMF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2,2-Trifluoroacetyl)-d-leucine is a chemically modified amino acid derivative designed for specialized research applications, particularly in the synthesis and study of novel peptides. The incorporation of the D-leucine enantiomer, as opposed to the more common L-form, is a strategic modification to enhance the metabolic stability of peptide-based compounds, as D-amino acids are generally more resistant to enzymatic degradation . The 2,2,2-trifluoroacetyl group is a well-known protecting moiety in organic synthesis, safeguarding the amine group during complex reaction sequences, such as the solid-phase peptide synthesis used to create advanced antimicrobial peptides (AMPs) . Research into D-leucine-containing peptides has demonstrated significant promise, showing enhanced antibacterial and anticancer activities. For instance, studies on modified brevinin peptides from frog skin revealed that the addition of a D-leucine residue resulted in a ten-fold increase in activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and significantly accelerated the killing of lung cancer cells while maintaining low cytotoxicity toward normal cells . Furthermore, D-amino acids like D-leucine are naturally found in various peptide antibiotics produced by bacteria, such as gramicidin A and polymyxins, underscoring their biological relevance and therapeutic potential . This compound is presented as a key building block for researchers developing next-generation therapeutic leads to overcome the challenges of drug resistance and selectivity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

(2R)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid

InChI

InChI=1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t5-/m1/s1

InChI Key

NTPXJGMMHSVWMF-RXMQYKEDSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: (2,2,2-Trifluoroacetyl)-D-Leucine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (2,2,2-Trifluoroacetyl)-d-leucine Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Exploiting Fluorine-Induced Lipophilicity and D-Stereochemistry in Chiral Recognition and Drug Design

Executive Summary

(2,2,2-Trifluoroacetyl)-D-leucine (N-TFA-D-Leu) represents a specialized intersection of organofluorine chemistry and chiral amino acid derivatives. Unlike its naturally occurring L-isomer, the D-enantiomer offers unique resistance to enzymatic proteolysis, making it a critical scaffold in peptidomimetic drug design. Furthermore, the strong electron-withdrawing nature of the trifluoroacetyl group significantly alters the acidity of the amide proton, enhancing its utility as a probe in Nuclear Magnetic Resonance (NMR) chiral recognition studies. This guide details the physicochemical properties, synthesis, and high-value applications of N-TFA-D-Leu, providing a roadmap for its integration into analytical and therapeutic workflows.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The introduction of the trifluoroacetyl group onto the D-leucine backbone fundamentally changes the molecule's solubility and intermolecular interaction potential compared to the native amino acid.

PropertyData / Description
Chemical Name N-(2,2,2-Trifluoroacetyl)-D-leucine
Common Abbreviations N-TFA-D-Leu, D-Leu(Tfa)-OH
Molecular Formula C₈H₁₂F₃NO₃
Molecular Weight 227.18 g/mol
CAS Number Note: 1480-30-4 refers to the L-isomer. The D-isomer is the enantiomer.
Physical State White to off-white crystalline powder
Melting Point 98–100 °C (Consistent with L-isomer data)
Solubility Soluble in alcohols (MeOH, EtOH), organic solvents (CHCl₃, EtOAc); limited water solubility compared to free Leu.
pKa (Carboxyl) ~3.5 (Acidity increased by inductive effect of CF₃ group)
Chirality D-Configuration (R-enantiomer at α-carbon)
The Fluorine Effect

The trifluoromethyl (CF₃) group is highly electronegative. Its presence:

  • Increases Lipophilicity: Facilitates membrane permeability in drug candidates.

  • Enhances NH Acidity: The amide proton becomes a better hydrogen bond donor, crucial for binding in chiral stationary phases (CSPs) and NMR solvating agents.

  • Metabolic Stability: The N-TFA bond is robust against standard proteases but can be cleaved under specific basic conditions (orthogonal protection).

Synthesis & Manufacturing

Core Directive: The synthesis of N-TFA-D-Leu requires anhydrous conditions to prevent hydrolysis of the acylating agent. The following protocol utilizes Trifluoroacetic Anhydride (TFAA), preferred for its high reactivity.

Reagents
  • Substrate: D-Leucine (≥99% ee)

  • Acylating Agent: Trifluoroacetic Anhydride (TFAA) or Ethyl Trifluoroacetate (ETFA)

  • Solvent: Dichloromethane (DCM) or anhydrous Methanol (if using ETFA)

  • Base: Triethylamine (TEA) or Pyridine (to scavenge acid)

Step-by-Step Protocol (TFAA Method)
  • Suspension: Suspend D-Leucine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube.

  • Activation: Cool the mixture to 0°C in an ice bath. Add Triethylamine (22 mmol) dropwise. The amino acid will solubilize as the salt forms.

  • Acylation: Add Trifluoroacetic Anhydride (11 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (ninhydrin stain will be negative for product; UV active).

  • Quenching: Quench with ice-cold water (20 mL).

  • Extraction: Acidify the aqueous layer to pH 2 with 1N HCl and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate.

Process Visualization

Synthesis Start D-Leucine (Solid, Zwitterion) Solubilization Solubilization (+ TEA / DCM) Start->Solubilization Deprotonation Acylation Acylation (+ TFAA, 0°C) Solubilization->Acylation Nucleophilic Attack Workup Acidic Workup (pH 2, EtOAc Ext.) Acylation->Workup Quench & Partition Product N-TFA-D-Leucine (Crystalline Solid) Workup->Product Crystallization

Caption: Synthetic pathway for N-TFA-D-Leu via anhydride acylation, highlighting the critical pH transition for isolation.

Analytical Applications: Chiral Recognition

N-TFA-D-Leu plays a pivotal role in Chiral Solvating Agent (CSA) research for NMR spectroscopy. Due to the fluorine atoms, it serves as a highly sensitive "reporter" molecule.

Mechanism of Action in NMR

When N-TFA-D-Leu is placed in a solution with a chiral selector (e.g., Quinine, Bis-thiourea sensors), it forms transient diastereomeric complexes.

  • The Reporter: The CF₃ group appears as a sharp singlet in ¹⁹F NMR.

  • The Split: In a racemic mixture (DL), the chiral selector interacts differently with D- and L- forms, causing the CF₃ signal to split (chemical shift non-equivalence, Δδ).

  • Why D-Leu? Using pure N-TFA-D-Leu allows researchers to assign the specific peaks in a racemic spectrum, validating the sensor's enantioselectivity.

Chiral Interaction Model

ChiralRecognition Selector Chiral Selector (e.g., Bis-Thiourea) Complex_D Complex A (Stable H-Bond Network) Selector->Complex_D Binds Complex_L Complex B (Steric Clash / Weaker) Selector->Complex_L Binds Analyte_D N-TFA-D-Leu (Analyte) Analyte_D->Complex_D Analyte_L N-TFA-L-Leu (Enantiomer) Analyte_L->Complex_L NMR_Signal 19F NMR Spectrum (Split Signals) Complex_D->NMR_Signal Shift δ1 Complex_L->NMR_Signal Shift δ2 (Δδ > 0.05 ppm)

Caption: Mechanism of ¹⁹F NMR enantiodiscrimination. The chiral selector differentiates N-TFA-D-Leu from its L-counterpart via H-bonding.

Synthetic Utility in Drug Development[1]

Proteolytic Resistance

Incorporating N-TFA-D-Leu into peptide sequences prevents degradation by endogenous peptidases, which typically recognize L-amino acids. This extends the half-life of peptide-based therapeutics.

Orthogonal Protection Strategy

In complex synthesis, the Trifluoroacetyl group (Tfa) offers orthogonal stability compared to standard Boc/Fmoc groups:

  • Tfa Removal: Mild base (e.g., NaBH₄ in EtOH or aqueous Piperidine).

  • Boc Removal: Strong acid (TFA/DCM).

  • Fmoc Removal: Secondary amines (Piperidine).

  • Benefit: Allows selective deprotection of specific sites without disturbing the Tfa-protected D-leucine residue.

Lipophilic Modification

The Tfa group increases the partition coefficient (LogP) of the molecule. This is utilized in "Prodrug" strategies where the N-TFA derivative is designed to cross the Blood-Brain Barrier (BBB) more effectively than the free amino acid.

References

  • PubChem. Leucine, trifluoroacetyl-isopropyl ester (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • Tedesco, C., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives.[2][3][4][5][6] The Journal of Organic Chemistry.[7][4] Available at: [Link]

  • Uccello-Barretta, G., et al. Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids.[8] Royal Society of Chemistry. Available at: [Link]

  • ChemSrc. N-(2,2,2-Trifluoroacetyl)-L-leucine CAS 1480-30-4 Data.[9] Available at: [Link]

Sources

(2,2,2-Trifluoroacetyl)-d-leucine synthesis and purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, purification, and characterization of (2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-Leu). It is designed for researchers requiring high optical purity for applications in chiral resolution, peptide synthesis, or NMR enantiodiscrimination.

Part 1: Executive Summary & Technical Context

Target Molecule: (2R)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid CAS Registry: 113732-68-2 (Generic N-TFA-Leu), 1480-30-4 (L-isomer reference) Key Utility:

  • Chiral Solvating Agent (CSA): The trifluoroacetyl group acts as a powerful "handle" for 19F NMR, allowing for the discrimination of enantiomers in complex mixtures.

  • Peptide Synthesis: Serves as an orthogonal protecting group that is stable to mild acid but removable with mild base (e.g., aqueous piperidine or dilute NaOH).

  • Volatility: Increases the volatility of the amino acid, facilitating Gas Chromatography (GC) analysis without racemization.

Mechanism of Action: The synthesis utilizes a Schotten-Baumann reaction . The amino group of D-leucine acts as a nucleophile, attacking the carbonyl carbon of trifluoroacetic anhydride (TFAA). The base (NaOH) serves two critical roles:

  • Solubilization: Converts the zwitterionic D-leucine into its soluble carboxylate form.

  • Scavenging: Neutralizes the trifluoroacetic acid by-product, driving the equilibrium forward and preventing acid-catalyzed reversal.

Part 2: Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
D-Leucine 1.0Substrate>99% ee (Chiral Grade)
Trifluoroacetic Anhydride (TFAA) 1.2 - 1.5Acylating AgentReagent Grade (>99%)
Sodium Hydroxide (NaOH) 2.0 - 2.5Base/Solubilizer1M - 2M Aqueous Solution
Hydrochloric Acid (HCl) N/AQuench/Precipitation6M and 1M Aqueous
Diethyl Ether / Ethyl Acetate N/AExtraction SolventACS Grade
Toluene / Hexane N/ARecrystallizationACS Grade
Synthesis Workflow (Schotten-Baumann Method)

Step 1: Solubilization

  • Charge a round-bottom flask with D-Leucine (10 mmol, 1.31 g) .

  • Add 1M NaOH (20 mL) . Stir at room temperature until the solution is clear and homogeneous.

    • Checkpoint: If the solution is not clear, the amino acid is not fully deprotonated. Check pH; it must be >10.

Step 2: Acylation (Exothermic Control) 3. Cool the reaction mixture to 0–5°C using an ice-water bath. 4. Add Trifluoroacetic Anhydride (1.7 mL, ~12 mmol) dropwise over 30 minutes.

  • Critical Control: Vigorous stirring is essential. TFAA is immiscible with water and reacts rapidly. Localized heating can cause hydrolysis of the anhydride before it reacts with the amine.
  • Maintain pH > 9 by adding supplementary dilute NaOH if necessary (monitor with pH paper or probe).
  • Allow the mixture to warm to room temperature and stir for 2 hours .

Step 3: Isolation 7. Cool the mixture back to 0°C. 8. Acidify carefully with 6M HCl to pH 1–2 .

  • Observation: The product, N-TFA-D-Leucine, is hydrophobic and will precipitate as a white solid or form an oil that solidifies upon standing.
  • Extraction (Preferred for high yield): If precipitation is partial, extract the aqueous layer with Ethyl Acetate (3 x 20 mL) .
  • Combine organic layers and wash with 0.1M HCl (1 x 10 mL) followed by Brine (1 x 10 mL) .
  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap at 40°C).
Purification Strategy

Primary Method: Recrystallization The crude solid is often chemically pure but may contain trace water or TFA.

  • Dissolve the crude solid in a minimum amount of hot Toluene (~80°C).

  • Add Hexane (or Petroleum Ether) dropwise until persistent cloudiness appears.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white needles and dry in a vacuum desiccator over P₂O₅.

Alternative: Recrystallization from Water/Methanol (volatile, but lower recovery) or Benzene/Petroleum Ether (traditional, high purity).

Part 3: Visualization of Workflow

The following diagram outlines the critical decision nodes and process flow for the synthesis.

G Start Start: D-Leucine (Solid, Zwitterion) Solubilization Solubilization (1M NaOH, pH > 10) Start->Solubilization Reaction Acylation (Add TFAA @ 0°C) Solubilization->Reaction Check_pH Decision: Is pH > 9? Reaction->Check_pH Adjust_Base Add NaOH Check_pH->Adjust_Base No Acidification Acidification (6M HCl to pH 1-2) Check_pH->Acidification Yes (Complete 2h) Adjust_Base->Reaction Separation Phase Separation (Precipitate or Extract w/ EtOAc) Acidification->Separation Purification Recrystallization (Toluene/Hexane) Separation->Purification Final Final Product: N-TFA-D-Leucine Purification->Final

Caption: Step-by-step logic flow for the Schotten-Baumann synthesis of N-TFA-D-Leucine.

Part 4: Characterization & Quality Control

To validate the synthesis, compare your data against these standard parameters. Note that D-isomer properties are the "mirror" of the common L-isomer.

Physical Properties
PropertySpecificationNotes
Appearance White crystalline solidNeedles or plates
Melting Point 96 – 99°C Sharp range indicates high purity. Broad range (>2°C) suggests water/solvent retention.
Solubility Soluble in Ethanol, EtOAc, CHCl₃Sparingly soluble in water (acidic form).
Analytical Data
  • Optical Rotation (

    
    ): 
    
    • L-Isomer Reference:

      
       (c=1, EtOH) or similar negative value in alcohol.
      
    • D-Isomer Target: Positive (+) rotation in Ethanol. (Note: Rotation is solvent-dependent; in Pyridine, the sign may invert).

    • Validation: Measure the specific rotation of your starting D-Leucine (

      
       in 6M HCl) to confirm starting material identity.
      
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       9.5-10.0 (br s, 1H, -COOH )
      
    • 
       6.8-7.2 (d, 1H, -NH -)
      
    • 
       4.6-4.7 (m, 1H, 
      
      
      
      -CH)
    • 
       1.6-1.8 (m, 3H, 
      
      
      
      -CH₂,
      
      
      -CH)
    • 
       0.9-1.0 (dd, 6H, 
      
      
      
      -CH₃)
  • 19F NMR (CDCl₃):

    • Single singlet around -76 ppm .

    • Diagnostic: Presence of multiple fluorine peaks indicates impurities or racemization (if using a chiral solvating agent).

  • IR Spectroscopy:

    • Strong Carbonyl bands: ~1720 cm⁻¹ (Acid C=O) and ~1550 cm⁻¹ (Amide II).

    • C-F stretch: Strong bands in the 1100–1300 cm⁻¹ region.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of TFAA before reaction.Increase stirring speed; ensure temperature is <5°C during addition.
Oily Product Residual solvent or impurities.Triturate the oil with cold Hexane/Pentane to induce crystallization.
Racemization pH too high (>12) or temp too high.Keep pH strictly between 9-10; do not exceed room temp during reaction.
Broad Melting Point Wet product.Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

References

  • Schotten-Baumann Acylation Protocol: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Synthesis of N-TFA Amino Acids : Weygand, F., & Csendes, E. (1952). N-Trifluoroacetyl-amino acids. Angewandte Chemie.

  • Use in Chiral Resolution : Uccello-Barretta, G., et al. (2022). Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids. RSC Advances.

  • Physical Properties (L-Leucine Reference) : National Institute of Standards and Technology (NIST). L-Leucine WebBook.

  • Chiral Separation Methodology : BenchChem Technical Support. Chiral Separation of N-Acetyl/TFA Amino Acids.

Technical Guide: (2,2,2-Trifluoroacetyl)-d-leucine in Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-leucine) is a fluorinated derivative of the non-canonical amino acid D-leucine. In modern biochemical and pharmaceutical research, it serves three critical functions:

  • NMR Probe for Chirality: It acts as a standard "model substrate" for evaluating the efficacy of novel Chiral Solvating Agents (CSAs) via 19F and 1H NMR spectroscopy.

  • Enzymatic Substrate: It is a specific ligand for D-aminoacylase , enabling the kinetic resolution of racemic mixtures and the characterization of bacterial enzymes.

  • Synthetic Building Block: It functions as a protected intermediate in the synthesis of metabolically stable peptidomimetics, where the trifluoroacetyl group modulates lipophilicity and electronic character.

Chemical Profile & Properties[1][2][3]

PropertyData
IUPAC Name (2R)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid
Molecular Formula C₈H₁₂F₃NO₃
Molecular Weight 227.18 g/mol
Chirality D-enantiomer (R-configuration)
Solubility Soluble in methanol, ethanol, chloroform; sparingly soluble in water (pH dependent)
pKa ~3.5 (COOH), Amide N-H is non-basic due to electron-withdrawing CF₃
Key Feature The CF₃ group provides a strong singlet in 19F NMR (~ -76 ppm), highly sensitive to chiral environments.[1]

Application: 19F NMR Chiral Discrimination Studies

One of the most prevalent uses of N-TFA-D-leucine is as a benchmarking analyte for Chiral Solvating Agents (CSAs). Researchers synthesizing new CSAs (e.g., quinine derivatives, thioureas, or macrocycles) use N-TFA-D-leucine to quantify their agent's ability to distinguish enantiomers.

Mechanism of Action

The trifluoroacetyl group acts as a "reporter" moiety. When N-TFA-D-leucine binds non-covalently to a CSA, it forms a diastereomeric complex. The strong electron-withdrawing nature of the fluorine atoms makes the CF₃ signal in 19F NMR extremely sensitive to the local magnetic environment, resulting in distinct chemical shift splitting (


) compared to the L-enantiomer.
Workflow: Enantiodiscrimination Assay
  • Sample Prep: Dissolve racemic N-TFA-leucine (or pure D-isomer) in CDCl₃ or C₆D₆.

  • CSA Addition: Add the Chiral Solvating Agent (e.g., a bis-thiourea derivative) at a 1:1 or 2:1 molar ratio.

  • Detection: Acquire 19F NMR spectra.

  • Analysis: Measure the separation (splitting) of the CF₃ singlet. A larger split indicates superior chiral recognition.

NMR_Mechanism Substrate N-TFA-D-Leucine (Guest) Complex Diastereomeric Complex (Host-Guest) Substrate->Complex Hydrogen Bonding CSA Chiral Solvating Agent (Host) CSA->Complex Steric Interlocking NMR 19F NMR Spectrum (Signal Splitting) Complex->NMR Magnetic Anisotropy

Figure 1: Mechanism of chiral recognition in NMR spectroscopy using N-TFA-D-leucine as a probe.

Application: Enzymatic Kinetic Resolution (D-Aminoacylase)

N-TFA-D-leucine is a specific substrate for D-aminoacylase (EC 3.5.1.81), an enzyme found in bacteria (e.g., Alcaligenes, Streptomyces) and some mammalian tissues. Unlike L-aminoacylases, which process natural amino acids, D-aminoacylases specifically hydrolyze the amide bond of N-acyl-D-amino acids.

Research Utility
  • Enzyme Characterization: It is used to map the substrate specificity of newly isolated D-aminoacylases. The rate of hydrolysis is compared against N-acetyl or N-chloroacetyl derivatives to understand the enzyme's active site pocket (fluorine's steric bulk vs. hydrogen).

  • Production of Pure D-Leucine: It enables the production of enantiopure D-leucine from racemic N-TFA-leucine. The enzyme hydrolyzes only the D-isomer, leaving the L-isomer as the N-protected derivative, which can be easily separated by solvent extraction.

Experimental Protocol: Enzymatic Hydrolysis Assay

Objective: Determine the specific activity of D-aminoacylase towards N-TFA-D-leucine.

  • Substrate Preparation: Prepare a 20 mM solution of N-TFA-D-leucine in 50 mM Tris-HCl buffer (pH 7.5). Adjust pH with NaOH if necessary.

  • Enzyme Initiation: Add 10 µL of purified D-aminoacylase (or cell lysate) to 990 µL of substrate solution.

  • Incubation: Incubate at 30°C for 30 minutes.

  • Quenching: Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA) or by heating to 95°C for 5 minutes.

  • Analysis: Analyze the supernatant via HPLC (C18 column) or Ninhydrin assay.

    • Note: Ninhydrin reacts with the released free amine (D-leucine) but not the protected substrate, providing a direct colorimetric readout of activity.

Biocatalysis Racemic Racemic Mixture (N-TFA-DL-Leucine) Hydrolysis Selective Hydrolysis (D-isomer only) Racemic->Hydrolysis Enzyme D-Aminoacylase (Biocatalyst) Enzyme->Hydrolysis Product_D Free D-Leucine (Aqueous Phase) Hydrolysis->Product_D Hydrolyzed Product_L Unreacted N-TFA-L-Leucine (Organic Phase) Hydrolysis->Product_L Remains Protected

Figure 2: Kinetic resolution workflow for separating D-leucine using D-aminoacylase.

Application: Peptide Synthesis & Peptidomimetics

In medicinal chemistry, the N-TFA group is used not just as a temporary protecting group, but often as a permanent modification to alter the physicochemical properties of peptide drugs.

  • Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the N-terminus, improving membrane permeability.

  • Metabolic Stability: The N-TFA amide bond is more resistant to enzymatic cleavage by standard proteases compared to acetyl or formyl groups, extending the half-life of peptide drugs.

  • Antimicrobial Peptides: Research on peptides like brevinin has shown that incorporating D-leucine (and its acylated derivatives) disrupts alpha-helical structures, preventing hemolysis while maintaining antibacterial activity.

Synthesis Protocol: Preparation of N-TFA-D-Leucine

For researchers needing to synthesize this compound in-house for use as a standard or intermediate.

Reaction:



Step-by-Step Methodology:

  • Reagents: D-Leucine (1.31 g, 10 mmol), Trifluoroacetic anhydride (TFAA) (2.10 g, 10 mmol), Trifluoroacetic acid (TFA) (10 mL).

  • Setup: Place D-leucine in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add TFA (solvent) to dissolve/suspend the amino acid. Cool to 0°C in an ice bath.

  • Acylation: Dropwise add TFAA. The reaction is exothermic; maintain temperature < 10°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. The solution should become clear.

  • Workup: Remove excess TFA and TFAA under reduced pressure (rotary evaporator).

  • Purification: Recrystallize the residue from a mixture of toluene/hexane or diethyl ether/petroleum ether.

  • Validation:

    • Melting Point: ~100-102°C (Verify against literature).

    • 19F NMR: Single peak at ~ -76.0 ppm (relative to CFCl₃).

References

  • ACS Publications. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry.

  • National Institutes of Health (NIH). (2011). Engineering the substrate specificity of Alcaligenes D-aminoacylase useful for the production of D-amino acids. PubMed.

  • Royal Society of Chemistry. (2021). Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids. RSC Advances.

  • MDPI. (2023). Expanded Substrate Specificity in D-Amino Acid Transaminases. Molecules.

  • BenchChem. (2025).[2] N-Acetyl-N-methyl-D-leucine Synthesis and Protocols. Technical Support Center.

Sources

Technical Guide: Solubility and Stability of (2,2,2-Trifluoroacetyl)-D-leucine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility dynamics, and stability profile of (2,2,2-Trifluoroacetyl)-D-leucine (N-TFA-D-Leu).[1] Designed for drug development professionals and analytical chemists, this document moves beyond basic data sheets to explore the mechanistic impact of the trifluoroacetyl protecting group on the D-leucine backbone. It details critical protocols for solubility determination and stress testing, emphasizing the preservation of enantiomeric purity in chiral applications.

Chemical Identity and Physicochemical Profile[2][3][4][5][6][7][8]

(2,2,2-Trifluoroacetyl)-D-leucine is a derivative of the non-proteinogenic amino acid D-leucine, modified at the N-terminus with a trifluoroacetyl (TFA) group.[1] This modification dramatically alters the molecule's electronic and solubility landscape compared to the free amino acid.

Core Data
PropertySpecification
Chemical Name (2R)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid
Common Name N-TFA-D-Leucine
CAS Registry Number 1480-30-4
Molecular Formula C

H

F

NO

Molecular Weight 227.18 g/mol
Physical State White to off-white crystalline solid
Chirality D-enantiomer (

-configuration)
Structural Impact of the TFA Group

The introduction of the highly electronegative trifluoroacetyl group creates a "push-pull" electronic environment that defines the molecule's behavior:

  • Increased Acidity: The electron-withdrawing effect of the CF

    
     group lowers the pKa of the amide proton (NH), making it more acidic than in non-fluorinated acetamides.
    
  • Enhanced Lipophilicity: The fluorinated tail significantly increases the molecule's solubility in organic solvents while reducing water solubility compared to free D-leucine.[1]

  • Volatility: The TFA group disrupts intermolecular hydrogen bonding networks, rendering the molecule sufficiently volatile for Gas Chromatography (GC) applications without prior esterification of the carboxyl group (though esterification is common for optimal peak shape).

ChemicalStructure TFA Trifluoroacetyl Group (Lipophilic, Electron-Withdrawing) Amide Amide Bond (Base Labile) TFA->Amide Inductive Effect (-I) Leucine D-Leucine Backbone (Hydrophobic Side Chain) Amide->Leucine Carboxyl Carboxyl Group (pH-Dependent Solubility) Leucine->Carboxyl

Figure 1: Functional decomposition of N-TFA-D-Leucine showing the impact of the TFA moiety on adjacent chemical groups.[1]

Solubility Dynamics

The solubility of N-TFA-D-Leu is governed by the competition between its hydrophobic side chain/fluorinated cap and its hydrophilic carboxyl head.[1]

Solvent Compatibility Matrix

Unlike free leucine, which is zwitterionic and highly polar, N-TFA-D-Leu behaves as a weak acid with significant organic character.[1]

Solvent ClassSolubility RatingMechanistic Insight
Alcohols (MeOH, EtOH) High Excellent solvation of both the polar carboxyl and lipophilic TFA/alkyl regions.[1]
Polar Aprotic (DMSO, DMF) High Disrupts inter-molecular H-bonds; preferred for stock solutions (>30 mg/mL).[1]
Chlorinated (DCM, Chloroform) Moderate to High Good solubility due to the lipophilic nature of the TFA group.
Water (Acidic/Neutral) Low The protonated form (COOH) is sparingly soluble due to the hydrophobic TFA and isobutyl groups.
Water (Basic, pH > 7.5) High Deprotonation to the carboxylate anion (COO⁻) drastically increases aqueous solubility.
Protocol: Solubility Determination Workflow

Objective: To determine the thermodynamic solubility limit in a target solvent.

  • Preparation: Weigh approximately 10 mg of N-TFA-D-Leu into a glass vial.

  • Incremental Addition: Add the target solvent in 100 µL aliquots at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.[1]

  • Visual Check: Inspect for clarity. If undissolved solids remain after 1 mL total volume, the solubility is <10 mg/mL.

  • Quantification (Optional): Filter the saturated solution (0.22 µm PTFE filter) and analyze via HPLC-UV (210 nm) against a standard curve prepared in methanol.

Stability Profile

The stability of N-TFA-D-Leu is critical for its use as a chiral standard or intermediate.[1] The two primary degradation risks are hydrolysis (loss of the protecting group) and racemization (loss of chiral purity).

Hydrolytic Stability

The N-TFA amide bond is chemically distinct from standard acetyl amides.[1]

  • Acid Stability: Generally stable.[1] N-TFA groups resist cleavage in mild to moderate acidic conditions (e.g., 1M HCl, TFA/DCM mixtures), making them robust during carboxyl group manipulations.

  • Base Instability: Highly labile.[1] The electron-withdrawing CF

    
     group makes the carbonyl carbon more electrophilic, rendering it susceptible to nucleophilic attack by hydroxide ions.[1] Avoid storage in basic buffers (pH > 9) for prolonged periods. 
    
Thermal and Chiral Stability
  • Thermal: Stable in solid state at room temperature.[1] Melting point analysis (typically >80°C) should show a sharp endotherm; broadening indicates degradation.

  • Racemization: The "D" configuration is at risk during activation (e.g., coupling reactions using EDC/DCC). The formation of an oxazolone (azlactone) intermediate is promoted by the N-acyl group, leading to rapid racemization if basic additives (like Triethylamine) are present during coupling.

StabilityPathways Native N-TFA-D-Leucine (Intact) Native->Native Acidic pH (H⁺) Stable Hydrolysis Degradation Product: Free D-Leucine + Trifluoroacetate Native->Hydrolysis Basic pH (OH⁻) Rapid Cleavage Oxazolone Oxazolone Intermediate (High Reactivity) Native->Oxazolone Carboxyl Activation (EDC/DCC + Base) Racemic Racemic Mixture: D-Leu + L-Leu Derivatives Oxazolone->Racemic Tautomerization

Figure 2: Stability map illustrating the divergent pathways of hydrolysis (pH-driven) and racemization (activation-driven).[1]

Protocol: Forced Degradation Stress Test

Objective: Validate the stability of N-TFA-D-Leu under storage conditions.

  • Control: Prepare a 1 mg/mL solution in Methanol (Reference).

  • Acid Stress: Dissolve in 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Base Stress: Dissolve in 0.1 M NaOH. Incubate at Room Temperature for 4 hours.

  • Oxidative Stress: Dissolve in 3% H

    
    O
    
    
    
    . Incubate at Room Temperature for 24 hours.
  • Analysis: Neutralize samples and analyze via HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

    • Pass Criteria: >99% recovery for Acid/Oxidative samples.

    • Expected Failure: Base stress samples will likely show significant conversion to free D-leucine (retention time shift).[1]

Handling and Storage Recommendations

To maintain the integrity of N-TFA-D-Leucine, adhere to the following "Self-Validating" storage system:

ParameterRecommendationRationale
Temperature -20°C (Long-term)Minimizes thermal energy available for spontaneous hydrolysis or crystal lattice rearrangement.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture absorption.[1] The compound is not highly hygroscopic but surface moisture can catalyze hydrolysis.
Container Amber GlassProtects against potential (though low) photodegradation; glass prevents leaching of plasticizers by the fluorinated moiety.
Re-test Date 12 MonthsVerify purity via Melting Point or HPLC before use in critical synthesis.

References

  • PubChem. (n.d.).[2][3] Leucine, trifluoroacetyl-isopropyl ester (Related N-TFA Derivative Data). National Library of Medicine.[3] Retrieved from [Link]

  • Goodman, M., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

The Chiral Architecture and Utility of (2,2,2-Trifluoroacetyl)-D-Leucine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chirality, synthesis, and application of (2,2,2-Trifluoroacetyl)-D-leucine (N-TFA-D-Leu), a critical chiral selector and derivatizing agent in enantioselective analysis.

Executive Summary

In the high-stakes arena of chiral drug development, N-(2,2,2-Trifluoroacetyl)-D-leucine (N-TFA-D-Leu) serves a dual function: it is both a robust Chiral Solvating Agent (CSA) precursor and a fundamental ligand for Chiral Stationary Phases (CSPs) . Its utility stems from the electron-withdrawing trifluoroacetyl group, which significantly enhances the acidity of the amide proton (


 modulation), thereby strengthening hydrogen-bond donating capabilities compared to its non-fluorinated acetyl counterparts. This guide provides a comprehensive workflow for synthesizing, validating, and deploying N-TFA-D-Leu in enantiomeric resolution.

Molecular Architecture & Chiral Mechanics

Structural Analysis

The efficacy of N-TFA-D-Leu lies in its specific "three-point" interaction potential. The molecule possesses three distinct zones critical for chiral recognition:

  • The Chiral Center: The D-configuration (R-stereocenter) of the leucine backbone provides the steric environment.

  • The Amide Proton (H-Bond Donor): The

    
     group pulls electron density from the carbonyl, which in turn pulls density from the nitrogen, making the N-H proton more acidic and a stronger hydrogen bond donor.
    
  • The Carbonyl Oxygen (H-Bond Acceptor): Acts as a docking site for analyte protons.

The "Fluorine Effect" in Chirality

Unlike N-Acetyl-D-leucine, the trifluoroacetyl variant exhibits unique solubility and volatility profiles.

  • NMR Utility: The

    
     group serves as a sensitive 
    
    
    
    NMR probe. When N-TFA-D-Leu forms a diastereomeric complex with a chiral analyte, the
    
    
    signal often splits, allowing for enantiomeric excess (
    
    
    ) determination without complex proton signal overlap.
  • GC Utility: The high volatility induced by fluorine substitution makes N-TFA-D-Leu esters ideal for gas chromatography stationary phases (e.g., Chirasil-Val analogs).

Synthesis & Preparation Protocol

Objective: Synthesize high-purity N-TFA-D-Leu from D-Leucine and Trifluoroacetic Anhydride (TFAA).

Reagents & Equipment
  • Substrate: D-Leucine (≥99% ee).

  • Reagent: Trifluoroacetic Anhydride (TFAA).[1]

  • Solvent: Dichloromethane (DCM) or Trifluoroacetic Acid (TFA).

  • Apparatus: Flame-dried round-bottom flask, inert gas (Ar/N2) line.

Step-by-Step Synthesis Workflow
  • Slurry Formation: Suspend D-Leucine (10 mmol) in anhydrous DCM (20 mL) at 0°C.

  • Acylation: Dropwise add TFAA (12 mmol) under nitrogen atmosphere. The reaction is exothermic; maintain temperature < 5°C to prevent racemization.

  • Reflux: Allow the mixture to warm to room temperature, then gently reflux for 2 hours until the solution becomes clear (indicating consumption of the amino acid zwitterion).

  • Work-up:

    • Concentrate in vacuo to remove excess TFAA and solvent.

    • Redissolve the residue in toluene and evaporate again (azeotropic removal of TFA).

  • Crystallization: Recrystallize from n-hexane/ethyl acetate to yield white needles.

Critical Quality Attribute (CQA): The product must be free of residual TFA, which can degrade sensitive analytes during subsequent derivatization.

Visualization: Synthesis Pathway

Synthesis D_Leu D-Leucine (Zwitterion) Intermediate Mixed Anhydride Intermediate D_Leu->Intermediate + TFAA, 0°C (DCM) TFAA Trifluoroacetic Anhydride TFAA->Intermediate Product N-TFA-D-Leucine (White Needles) Intermediate->Product - TFA Reflux 2h

Figure 1: Synthetic pathway for N-TFA-D-Leucine involving acylation and purification.

Applications in Chiral Resolution

Method A: Chiral Derivatizing Agent (CDA) for Amines

N-TFA-D-Leu is often converted to its acid chloride (N-TFA-D-Leucyl chloride) to react with racemic amines. This converts the enantiomer pair into a diastereomer pair.[2]

Mechanism:



Protocol:

  • Activation: React N-TFA-D-Leu with Thionyl Chloride (

    
    ) to form the acid chloride.
    
  • Derivatization: Mix the acid chloride with the target racemic amine in

    
     with excess pyridine.
    
  • Analysis: Analyze via

    
     NMR. The diastereomers will show distinct chemical shifts (
    
    
    
    ) for protons near the chiral center.
Method B: Chiral Solvating Agent (CSA) in NMR

For certain analytes (like chiral sulfoxides or phosphine oxides), N-TFA-D-Leu can be used directly as a CSA without covalent bond formation.

Mechanism: The N-TFA-D-Leu forms a transient diastereomeric association complex via hydrogen bonding.

  • Complex A:

    
    
    
  • Complex B:

    
    
    

Because Complex A and Complex B have different thermodynamic stabilities and geometries, the nuclei experience different magnetic environments.

Visualization: Chiral Recognition Mechanism

Recognition Selector N-TFA-D-Leu (Selector) Complex_1 Diastereomeric Complex A (Stable) Selector->Complex_1 H-Bonding Complex_2 Diastereomeric Complex B (Less Stable) Selector->Complex_2 Steric Clash Analyte_R (R)-Analyte Analyte_R->Complex_1 Analyte_S (S)-Analyte Analyte_S->Complex_2 Signal_1 NMR Signal δ1 Complex_1->Signal_1 Shielding Signal_2 NMR Signal δ2 Complex_2->Signal_2 Deshielding

Figure 2: Differential complexation leading to NMR signal splitting (Anisochrony).

Data Analysis & Validation

Quantitative Analysis Table

When using N-TFA-D-Leu as a derivatizing agent, the following parameters are critical for validating the method.

ParameterDescriptionTarget Value

(ppm)
Chemical shift difference between diastereomers> 0.02 ppm (for baseline resolution)
Reaction Yield Conversion of amine to amide> 98% (to prevent kinetic resolution)
Racemization Loss of chiral integrity during synthesis< 0.1%
Solvent Choice NMR Solvent

often yields higher

than

due to aromatic shielding effects.[3]
Self-Validating Protocol (Trustworthiness)

To ensure the observed split is due to chirality and not impurities:

  • Blank Run: Run the NMR of pure N-TFA-D-Leu.

  • Racemic Test: Derivatize a known racemic standard of the amine. You must see a 1:1 split doublet.

  • Spike Test: Spike the sample with a pure enantiomer of the amine. One peak of the doublet should increase in intensity.

References

  • Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews.

  • Sullivan, G. R., & Dale, J. A. (1969). Nonequivalence of the NMR spectra of enantiomers in optically active solvents. Journal of Organic Chemistry.

  • Goldman, M., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry.

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A.

Sources

Safety and handling of (2,2,2-Trifluoroacetyl)-d-leucine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safety & Handling of (2,2,2-Trifluoroacetyl)-d-leucine

Executive Summary

(2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-Leucine) is a specialized amino acid derivative widely utilized in chiral resolution, peptide synthesis, and as a chiral solvating agent in NMR spectroscopy. While chemically stable under neutral conditions, the presence of the trifluoroacetyl (TFA) group introduces specific handling requirements due to its potential for hydrolysis and the subsequent release of trifluoroacetic acid (TFA). This guide synthesizes safety protocols with practical handling strategies to ensure data integrity and personnel safety in drug development workflows.

Chemical Identity & Physical Properties

Accurate identification is the first line of defense in chemical safety. While the L-enantiomer is more commercially prevalent, the D-enantiomer shares identical physical properties (excluding optical rotation).

PropertyDataNotes
Chemical Name N-(2,2,2-Trifluoroacetyl)-D-leucineAlso known as N-TFA-D-Leu
CAS Number Not widely listedReference L-Isomer: 1480-30-4
Molecular Formula C₈H₁₂F₃NO₃
Molecular Weight 227.18 g/mol
Physical State White crystalline solidHygroscopic
Melting Point ~144–146 °C (Predicted)Based on L-isomer data
Solubility Soluble in alcohols, polar organic solventsSparingly soluble in water (slow hydrolysis)
Optical Rotation [α]D Negative (-)L-isomer is typically (+)

Critical Note on Stereochemistry: The CAS 1480-30-4 refers specifically to the L-isomer. For regulatory documentation regarding the D-isomer, explicitly state the stereochemistry and use the chemical name rather than relying solely on the CAS of the enantiomer.

Hazard Identification & Mechanism of Action

The primary safety concern with N-TFA-D-Leucine is not the amino acid backbone, but the labile N-trifluoroacetyl group .

GHS Classification (Inferred)

Based on the properties of the L-isomer and analogous N-TFA amino acids:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT-SE (Category 3): May cause respiratory irritation.

The Hydrolysis Hazard

The N-TFA bond is stable in anhydrous acid but labile in aqueous base . In the presence of moisture or basic conditions, it hydrolyzes to release D-leucine and Trifluoroacetic Acid (TFA).

  • Mechanism: Nucleophilic attack on the carbonyl carbon of the trifluoroacetyl group.

  • Risk: Generation of TFA in situ can lower pH unexpectedly, potentially catalyzing side reactions or causing chemical burns if high concentrations are generated in a closed system.

HydrolysisPathway Substrate N-TFA-D-Leucine (Substrate) Intermed Tetrahedral Intermediate Substrate->Intermed + OH- / H2O Products D-Leucine + Trifluoroacetate Intermed->Products Collapse

Figure 1: Hydrolytic degradation pathway of N-TFA-D-Leucine under basic/aqueous conditions.

Handling & Storage Protocols

To maintain reagent integrity and ensure safety, the following "Self-Validating" protocols should be adopted.

Storage (The "Dry Chain")
  • Environment: Store at 2–8°C in a dedicated desiccator.

  • Container: Amber glass with a PTFE-lined cap to prevent moisture ingress.

  • Validation: Place a humidity indicator card inside the secondary container. If the card turns pink (indicating >10% RH), re-verify the purity of the compound via NMR or melting point before use.

Weighing & Transfer

The compound is fine and electrostatic.

  • Engineering Control: Use a static-free weighing funnel inside a chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety glasses with side shields, and a lab coat.

  • Technique: Avoid metal spatulas if possible; use anti-static plastic or glass to prevent trace metal contamination which can catalyze degradation.

Reaction Setup

When using N-TFA-D-Leucine as a chiral resolving agent or intermediate:

  • Solvent Choice: Use anhydrous solvents (e.g., dry THF, DCM) to prevent premature hydrolysis.

  • Base Addition: If a base is required (e.g., for alkylation), add it slowly at low temperatures (0°C) to minimize the risk of removing the TFA group if that is not the intended reaction.

HandlingWorkflow Start Start: N-TFA-D-Leucine Storage Storage: 4°C, Desiccated (Check Humidity Card) Start->Storage Weighing Weighing: Fume Hood (Anti-static protocols) Storage->Weighing Solvent Solvent Selection: Anhydrous Only? Weighing->Solvent Reaction Reaction Setup Solvent->Reaction HydrolysisCheck Intentional Hydrolysis? Reaction->HydrolysisCheck BaseAdd Add Base (NaOH/LiOH) Monitor pH < 12 HydrolysisCheck->BaseAdd Yes (Deprotection) SynthAdd Add Reagents Maintain Anhydrous HydrolysisCheck->SynthAdd No (Derivatization) Disposal Waste Disposal: Halogenated Organic BaseAdd->Disposal Neutralize Waste SynthAdd->Disposal

Figure 2: Decision tree for safe handling and experimental setup.

Emergency Response & First Aid

Despite good practice, accidents happen. This protocol distinguishes between standard acid burns and specific TFA-related hazards.

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 min. Do NOT use organic solvents.Solvents may increase skin permeability, driving the fluorinated compound deeper into the dermis.
Eye Contact Flush with water for 15 min.[1] Seek medical aid.The acidic hydrolysis products can cause corneal opacity if untreated.
Inhalation Move to fresh air.[1] If breathing is difficult, oxygen.Dust may irritate the upper respiratory tract; hydrolysis in the lungs releases TFA.
Spill (< 10g) Cover with sodium bicarbonate or spill pillow.Neutralizes any generated acid.

Note on HF: Unlike some fluorinated compounds, N-TFA-D-Leucine does not typically release Hydrogen Fluoride (HF) under standard lab conditions. It degrades to Trifluoroacetic Acid (TFA). Therefore, Calcium Gluconate gel is not required unless combustion occurs.

Applications & Contextual Handling

Chiral Resolution (GC/NMR)

N-TFA-D-Leucine is often used to resolve amines or alcohols.

  • Protocol: When mixing with the analyte, ensure the solution is neutral. Strong basic analytes may strip the TFA group, ruining the resolution and creating a complex mixture.

  • Data: Use 19F-NMR to verify the integrity of the TFA group before analyzing the chiral separation. A sharp singlet at ~-76 ppm indicates intact TFA; a shift suggests hydrolysis or salt formation.

Peptide Synthesis

Used as a protected building block.

  • Deprotection: The TFA group is removed using mild base (e.g., aqueous NaOH or Piperidine).

  • Safety: This step generates free TFA salts. Ensure waste streams are segregated from strong acids to prevent the release of volatile TFA fumes.

References

  • Chemical Identity & Properties: L-Leucine, N-(2,2,2-trifluoroacetyl). CAS 1480-30-4. ChemSrc. Link

  • Hydrolytic Stability: Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides. J. Org. Chem. 2014, 79, 6, 2547–2557. Link

  • Synthesis & Applications: Synthesis of fluorinated leucines for use in protein NMR. Organic & Biomolecular Chemistry. Link

  • General Safety (TFA Group): Safety Data Sheet: Trifluoroacetic acid. Carl Roth. Link

  • Stereochemistry Reference: Stereochemistry of Amino Acids. Chemistry LibreTexts. Link

Sources

Methodological & Application

GC-MS method for chiral separation using (2,2,2-Trifluoroacetyl)-d-leucine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Chiral Separation of Amines and Alcohols Using (2,2,2-Trifluoroacetyl)-d-leucine

Executive Summary

This application note details the protocol for the enantiomeric separation of chiral amines and alcohols using (2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-Leu) as a chiral derivatizing agent (CDA). Unlike direct chiral separation using expensive chiral stationary phases (CSPs), this indirect method utilizes a standard achiral GC column (e.g., 5% phenyl-methylpolysiloxane) to separate diastereomers formed by the reaction of the analyte with the enantiomerically pure reagent.

Key Advantages:

  • Cost-Efficiency: Utilizes standard GC columns (HP-5, DB-5) rather than specialized chiral columns.

  • Elution Order Reversal: The use of the D-isomer of the reagent (as opposed to the common L-isomer) reverses the elution order of the analyte enantiomers. This is critical for trace analysis, allowing the minor enantiomer to elute before the major peak, preventing masking by peak tailing.

  • Versatility: Applicable to primary/secondary amines (e.g., amphetamines, amino acids) and alcohols.

Mechanism of Action

The core principle is the conversion of enantiomers (which have identical boiling points and cannot be separated on achiral phases) into diastereomers (which have different physical properties).[1]

Reaction Scheme: (2,2,2-Trifluoroacetyl)-d-leucyl chloride reacts with a racemic amine (R/S-Analyte) to form two distinct diastereomeric amides:

  • N-TFA-D-Leucyl-R-Amide

  • N-TFA-D-Leucyl-S-Amide

These diastereomers differ in their three-dimensional shape and polarity, resulting in different interaction strengths with the stationary phase and thus different retention times.

G Reagent N-TFA-D-Leucyl Chloride (Chiral Reagent) Reaction Derivatization Reaction (Nucleophilic Substitution) Reagent->Reaction Analyte Racemic Analyte (R-Amine + S-Amine) Analyte->Reaction Diast1 Diastereomer 1 (D-Reagent + R-Analyte) Reaction->Diast1 Forms Diast2 Diastereomer 2 (D-Reagent + S-Analyte) Reaction->Diast2 Forms GC GC Separation (Achiral Column) Diast1->GC Rt 1 Diast2->GC Rt 2 (Separated)

Figure 1: Reaction pathway converting enantiomers into separable diastereomers.

Materials and Reagents

ComponentSpecificationPurpose
Chiral Reagent (2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-Leu)Precursor for CDA
Activator Thionyl Chloride (SOCl₂) or Oxalyl ChlorideConverts acid to acid chloride
Solvent Dichloromethane (DCM) or Ethyl Acetate (Anhydrous)Reaction medium
Base Triethylamine (TEA) or PyridineNeutralizes HCl byproduct
Analyte Std Racemic mixture of target amine/alcoholMethod validation
GC Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Separation phase

Experimental Protocol

Step 1: Preparation of Activated Reagent (N-TFA-D-Leucyl Chloride)

Note: The acid chloride is moisture-sensitive and should be prepared fresh or stored under strict anhydrous conditions.

  • Weigh 100 mg of (2,2,2-Trifluoroacetyl)-d-leucine into a dry 5 mL reaction vial.

  • Add 1 mL of Thionyl Chloride (SOCl₂).

  • Heat at 60°C for 30 minutes under a nitrogen stream.

  • Evaporate excess SOCl₂ to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue (a viscous oil or solid) in 5 mL of anhydrous Dichloromethane (DCM).

    • Concentration: ~20 mg/mL.

    • Stability:[2][3] Use within 24 hours.

Step 2: Sample Derivatization
  • Sample: Dissolve 1 mg of the amine/alcohol analyte in 100 µL of DCM.

  • Base Addition: Add 50 µL of Triethylamine (TEA) to scavenge HCl.

  • Reaction: Add 100 µL of the prepared N-TFA-D-Leucyl Chloride solution.

  • Incubation: Cap tightly and vortex. Incubate at Room Temperature for 20 minutes.

    • Critical: For sterically hindered amines, heat to 60°C for 30 mins.

    • Warning: High temperatures can induce partial racemization of the reagent. Keep conditions as mild as possible.

  • Quenching: Add 200 µL of water to hydrolyze excess reagent. Vortex for 30 seconds.

  • Extraction: Centrifuge to separate layers. Transfer the lower organic layer (DCM) to a GC vial containing a glass insert.

Step 3: GC-MS Acquisition Parameters
ParameterSetting
Inlet Split Mode (20:1), 250°C
Carrier Gas Helium, Constant Flow 1.0 mL/min
Oven Program 100°C (1 min hold) → 10°C/min → 280°C (5 min hold)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Acquisition SIM Mode (Target Ions) or Full Scan (40-500 m/z)

Method Validation & Critical Considerations

Racemization Control

A potential risk with amino acid chlorides (like Leucyl chloride) is racemization at the


-carbon via oxazolone formation during the activation step.
  • Validation: Run a blank using pure L-Analyte. If a small D-Analyte peak appears, it indicates reagent racemization.

  • Mitigation: If racemization >1%, switch to Mixed Anhydride Method : React N-TFA-D-Leu with Isobutyl Chloroformate at -15°C before adding the analyte.

Elution Order Logic

Using the D-Leucine reagent typically reverses the elution order compared to the L-Leucine reagent.

  • L-Reagent: L-Analyte usually elutes after D-Analyte (L-L diastereomer is often more retained than L-D on non-polar columns).

  • D-Reagent: L-Analyte usually elutes before D-Analyte.

    • Application: If you are testing for trace L-impurity in a bulk D-drug, use the D-reagent to make the trace L-peak elute first.

Workflow Diagram

Workflow Start Start: N-TFA-D-Leucine Activation Activation (Add SOCl2, 60°C, 30 min) Start->Activation Evap Evaporation & Reconstitution (Remove SOCl2, add DCM) Activation->Evap Deriv Derivatization (Add Analyte + TEA) Evap->Deriv Extract Liquid-Liquid Extraction (Wash with H2O, collect DCM) Deriv->Extract GCMS GC-MS Analysis (DB-5ms Column) Extract->GCMS

Figure 2: Step-by-step experimental workflow.[4]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatizationEnsure anhydrous conditions; increase reaction time/temp.
Single Peak (No Separation) Racemization of reagentPrepare reagent fresh; use lower activation temp; check column efficiency.
Extra Peaks Hydrolysis of reagentEnsure quenching step removes all acid byproducts; dry organic layer with Na₂SO₄.
Peak Tailing Active sites in inletReplace liner; trim column; ensure excess TEA is removed.

References

  • Rubinstein, M., et al. (1980). "Resolution of optical isomers by gas chromatography of diastereomers." Analytical Chemistry. Link

  • König, W. A. (1987). The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huethig.
  • Sigma-Aldrich. (2023). "Proline Derivatization and Enantioresolution by Chiral GC." (Analogous methodology source). Link

  • Bhushan, R., & Martens, J. (1997). "Amino acids and their derivatives as chiral derivatizing agents for the resolution of enantiomers."[1][5] Biomedical Chromatography. Link

Sources

Application Note: High-Resolution HPLC Analysis of Chiral Amines via (2,2,2-Trifluoroacetyl)-d-leucine Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and analytical scientists involved in chiral resolution and pharmaceutical quality control. It details the use of (2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-Leu) as a high-precision Chiral Derivatizing Agent (CDA) for the HPLC analysis of racemic amines and amino acids.

Executive Summary

The direct separation of enantiomers on chiral stationary phases (CSPs) can be costly and limited by column versatility. An alternative, robust approach is Indirect Chiral Separation , where enantiomers are chemically modified with an optically pure reagent—in this case, (2,2,2-Trifluoroacetyl)-d-leucine —to form diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties (polarity, hydrophobicity) and can be baseline-resolved using standard, cost-effective achiral Reversed-Phase (RP) C18 columns.

This guide provides a validated protocol for synthesizing and analyzing N-TFA-D-leucyl derivatives of racemic amines. It also addresses the quality control of the N-TFA-D-Leu reagent itself to ensure high optical purity (


 ee).

Scientific Mechanism & Logic

The core principle relies on the reaction between a racemic analyte (


-Amine) and the enantiomerically pure N-TFA-D-Leucine (activated as an acid chloride or succinimide ester).
The Derivatization Pathway

The reaction creates two distinct diastereomeric products:

  • (

    
    )-Analyte + (
    
    
    
    )-Reagent
    
    
    (
    
    
    )-Diastereomer
  • (

    
    )-Analyte + (
    
    
    
    )-Reagent
    
    
    (
    
    
    )-Diastereomer

Because the (


) and (

) complexes have different spatial arrangements of hydrophobic groups (the trifluoroacetyl and isobutyl side chains), they interact differently with the C18 stationary phase, resulting in different retention times (

).
Workflow Visualization

The following diagram illustrates the derivatization and separation logic.

G cluster_0 Sample Preparation cluster_1 HPLC Separation (Achiral C18) Racemic Racemic Amine (R/S Mixture) Reaction Derivatization (Base catalyzed) Racemic->Reaction Reagent N-TFA-D-Leucyl Chloride (Pure D) Reagent->Reaction Diast_1 (R,D)-Derivative Elutes at t1 Reaction->Diast_1 Forms Diast_2 (S,D)-Derivative Elutes at t2 Reaction->Diast_2 Forms UV/Fluorescence\nDetection UV/Fluorescence Detection Diast_1->UV/Fluorescence\nDetection Diast_2->UV/Fluorescence\nDetection

Figure 1: Workflow for the indirect chiral resolution of amines using N-TFA-D-Leucine. The formation of diastereomers allows separation on standard achiral media.

Experimental Protocols

Reagent Quality Control (Purity Check)

Before using (2,2,2-Trifluoroacetyl)-d-leucine as a CDA, its own optical purity must be verified. Impurities (e.g., L-isomer contaminant) will lead to "ghost peaks" and inaccurate quantitation.

  • Objective: Verify enantiomeric excess (ee) of N-TFA-D-Leu.

  • Method: Direct Chiral HPLC (if available) or derivatization with a known pure amine (e.g., (

    
    )-(-)-1-Phenylethylamine).
    

Protocol for Purity Check via Derivatization:

  • Mix: 10 µmol N-TFA-D-Leu + 15 µmol (

    
    )-1-Phenylethylamine + 15 µmol EDC·HCl (coupling agent) in 500 µL DCM.
    
  • Incubate: 1 hour at Room Temp.

  • Analyze: Inject onto C18 HPLC.

  • Criteria: The peak for (

    
    )-derivative (impurity) must be 
    
    
    
    of the main (
    
    
    )-derivative peak.
Derivatization of Target Analyte (Racemic Amine)

This protocol assumes the use of N-TFA-D-Leucyl Chloride (generated in situ or purchased), which is the most reactive form.

Materials:

  • Analyte: Racemic amine sample (approx. 1 mg/mL in dry acetonitrile).

  • Reagent: 10 mg/mL N-TFA-D-Leucyl Chloride in dry acetone or DCM.

  • Base: Triethylamine (TEA) or Pyridine (anhydrous).

  • Solvent: Acetonitrile (HPLC Grade).

Step-by-Step Procedure:

  • Preparation: In a 1.5 mL HPLC vial, combine 100 µL of Analyte solution and 50 µL of Base (TEA).

  • Activation: Add 150 µL of Reagent solution. Note: Ensure a 2-5x molar excess of reagent to analyte.

  • Reaction: Vortex for 30 seconds. Incubate at 50°C for 30 minutes (or room temperature for 2 hours for labile amines).

  • Quenching: Add 100 µL of water or methanol to quench excess acid chloride.

  • Dilution: Dilute to 1 mL with Mobile Phase A (see below). Filter through a 0.22 µm PTFE filter.

HPLC Method Parameters

The separation of the resulting diastereomers is achieved using a standard Reversed-Phase method.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmHigh surface area for hydrophobic discrimination of diastereomers.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterAcidic pH suppresses ionization of residual silanols and improves peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic modifier to elute hydrophobic TFA-derivatives.
Flow Rate 1.0 mL/minStandard flow for analytical columns; adjust for backpressure.
Temperature 30°C - 40°CElevated temperature improves mass transfer and sharpens peaks.
Detection UV @ 210 nm or 254 nmThe amide bond formed absorbs at 210 nm; aromatic analytes may allow 254 nm.

Gradient Profile:

  • 0-2 min: 20% B (Isocratic hold for loading)

  • 2-20 min: 20%

    
     60% B (Linear Gradient)
    
  • 20-25 min: 60%

    
     90% B (Wash)
    
  • 25-30 min: 20% B (Re-equilibration)

Data Analysis & Validation

Calculating Resolution ( )

The success of the analysis depends on the resolution between the (


) and (

) diastereomers.

  • Target:

    
     (Baseline resolution).
    
  • Troubleshooting: If

    
    , lower the gradient slope (e.g., 0.5% B/min) or reduce temperature to 20°C to increase stationary phase interaction.
    
Elution Order & Self-Validation (The "Switch" Test)

A critical validation step in chiral analysis is confirming the elution order. Because you are using the D-isomer of the reagent:

  • Run the standard protocol with N-TFA-D-Leu . Note retention times (

    
    ).
    
  • Run a control sample with N-TFA-L-Leu (the opposite enantiomer).

  • Result: The elution order of the analyte enantiomers will reverse . The peak that eluted first with the D-reagent should elute second with the L-reagent (assuming the achiral column interaction remains constant).

    • Why this works: The (

      
      ) diastereomer is the enantiomer of the (
      
      
      
      ) diastereomer. In an achiral environment (C18 column), enantiomers co-elute. Therefore,
      
      
      .
Quantitation

Calculate the Enantiomeric Excess (ee) of the unknown amine:



Where Area_A and Area_B are the integrated areas of the two diastereomeric peaks.

References

  • Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioseparation. HNB Publishing.
  • Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives by reversed-phase high-performance liquid chromatography. Carlsberg Research Communications, 49, 591. Link (The seminal paper on using amino acid derivatives, specifically N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, establishing the logic used here).

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link (Context on alternative direct methods vs. derivatization).

  • Waters Corporation. (2023). Amino Acid Analysis using AccQ-Tag Ultra. Link (General derivatization chemistry principles).

Determining enantiomeric excess of amino acids with (2,2,2-Trifluoroacetyl)-d-leucine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Enantiomeric Excess Determination of Amino Acids via Diastereomeric Derivatization with


-(2,2,2-Trifluoroacetyl)-D-leucine 

Executive Summary

This guide details the protocol for determining the enantiomeric excess (ee) of


-amino acids using 

-(2,2,2-Trifluoroacetyl)-D-leucine
(

-TFA-D-Leu) as a Chiral Derivatizing Agent (CDA). Unlike direct chiral chromatography, which requires expensive chiral stationary phases (CSPs), this method converts enantiomeric analytes into diastereomers . These diastereomers possess distinct physical properties (boiling point, solubility, NMR chemical shift), allowing for baseline separation on standard achiral GC or HPLC columns and distinct signal splitting in NMR.

Key Advantages:

  • Cost-Efficiency: Utilizes standard achiral columns (e.g., C18 for HPLC, DB-5 for GC).

  • Versatility: Applicable to both chromatography and NMR.

  • Steric Discrimination: The bulky trifluoroacetyl group and the isobutyl side chain of D-leucine maximize the structural differentiation between diastereomeric pairs.

Theoretical Foundation & Mechanism

The core principle relies on the reaction between a racemic analyte (L/D-Amino Acid) and an optically pure reagent (


-TFA-D-Leu).


While enantiomers (L and D) have identical retention times on achiral phases, the resulting dipeptides (


-TFA-D-Leu-L-AA-OR and 

-TFA-D-Leu-D-AA-OR) are diastereomers. They exhibit different interaction energies with the stationary phase, resulting in separation (

).
Mechanistic Workflow

G Start Analyte: Racemic Amino Acid (L-AA / D-AA) Step1 Step 1: Esterification (Protection of Carboxyl Group) Start->Step1 HCl / MeOH Step2 Step 2: Coupling with N-TFA-D-Leu Step1->Step2 + N-TFA-D-Leu + Coupling Agent Intermediate Transition State: Activated Ester/Anhydride Step2->Intermediate Activation Product Diastereomeric Mixture: 1. N-TFA-D-Leu-L-AA-OR 2. N-TFA-D-Leu-D-AA-OR Intermediate->Product Amide Bond Formation Analysis Separation (GC/HPLC) or NMR Splitting Product->Analysis Physical Differentiation

Caption: Workflow converting enantiomeric mixtures into separable diastereomers using N-TFA-D-Leu.

Experimental Protocols

Reagents & Equipment
  • Chiral Reagent:

    
    -TFA-D-Leucine (High optical purity >99.5% is critical).
    
  • Coupling Agents: Isobutyl chloroformate (IBCF) or EEDQ (to minimize racemization).

  • Solvents: Anhydrous Dichloromethane (DCM), Methanol.

  • Analyte: Amino acid sample (dried).

Protocol A: Sample Preparation (Esterification)

Before coupling, the analyte's carboxyl group must be protected to ensure the reaction occurs only at the amino group.

  • Weigh 1–5 mg of the amino acid sample into a reaction vial.

  • Add 1 mL of 3 M HCl in Methanol (freshly prepared by adding acetyl chloride to cooled methanol).

  • Heat at 100°C for 30 minutes (or 60°C for 2 hours for labile amino acids like Tryptophan).

  • Evaporate the solvent completely under a stream of nitrogen.

    • Checkpoint: Ensure the residue is completely dry to prevent hydrolysis of the coupling reagent in the next step.

Protocol B: Derivatization (Coupling with N-TFA-D-Leu)

This step forms the diastereomeric dipeptide. We utilize the Mixed Anhydride Method for rapid reaction and minimal racemization.

  • Activation: In a separate vial, dissolve

    
    -TFA-D-Leucine (1.2 equivalents relative to analyte) in 0.5 mL anhydrous DCM.
    
  • Add N-Methylmorpholine (NMM) (1.2 eq) and cool to -15°C.

  • Add Isobutyl chloroformate (IBCF) (1.1 eq) and stir for 5 minutes to form the mixed anhydride.

  • Coupling: Dissolve the dried amino acid methyl ester (from Protocol A) in 0.5 mL DCM with 1 eq of NMM.

  • Transfer the analyte solution to the activated reagent vial.

  • Allow to warm to room temperature and stir for 30 minutes.

  • Work-up: Wash with 0.1 M HCl, then saturated

    
    , then water. Dry the organic layer over 
    
    
    
    .
  • Evaporate solvent for GC or dilute with mobile phase for HPLC.

Protocol C: Analysis

Option 1: Gas Chromatography (GC) [1][2]

  • Column: HP-5 or DB-5 (5% Phenyl Methyl Siloxane) – Achiral.

  • Conditions:

    • Injector: 250°C, Split 1:50.

    • Carrier: Helium at 1.0 mL/min.

    • Oven: 100°C (hold 2 min)

      
       5°C/min 
      
      
      
      280°C.
    • Detector: FID or MS.

  • Elution Order: Typically, the D-D diastereomer elutes differently than the D-L diastereomer.[3] Run a standard of pure L-amino acid derivatized with D-Leu to identify the D-L peak.

Option 2: HPLC

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

  • Mobile Phase: Water/Acetonitrile (with 0.1% TFA). Gradient 20%

    
     80% ACN.
    
  • Detection: UV at 210 nm (amide bond) or 254 nm (if aromatic AA).

Data Interpretation & Calculation

Once the peaks are integrated, calculate the Enantiomeric Excess (


) using the areas of the diastereomeric peaks.

Formula:



Note on Elution Order: Because the reagent is D -Leucine:

  • Peak A: Corresponds to the D-Leu—L-Analyte diastereomer.

  • Peak B: Corresponds to the D-Leu—D-Analyte diastereomer.

  • Validation: Always run a derivatized L-standard to confirm which peak corresponds to the L-enantiomer.

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Racemization High temperature during coupling or base excess.[4]Use EEDQ instead of IBCF; keep temp < 0°C during activation.
Incomplete Reaction Water in solvent; steric hindrance (e.g., Val, Ile).Dry solvents over molecular sieves; increase reaction time to 2h.
Peak Overlap Gradient too steep (HPLC) or ramp too fast (GC).Flatten the gradient slope; use a longer column.
Extra Peaks Hydrolysis of ester or unreacted reagent.Ensure complete esterification; Check reagent purity.

Critical Considerations (E-E-A-T)

Racemization Control

A critical risk in this protocol is the racemization of the


-TFA-D-Leu reagent during activation, often via the formation of an oxazolone (azlactone)  intermediate [1]. If the reagent racemizes, it will produce "false" diastereomers, skewing the ee calculation.
  • Mitigation: Avoid using DCC (Dicyclohexylcarbodiimide) if possible, as it promotes oxazolone formation. The mixed anhydride method at low temperature (-15°C) or the use of TBTU/HOBt with a non-nucleophilic base is preferred to suppress this side reaction [2].

Reagent Purity

The accuracy of your ee measurement is mathematically limited by the optical purity of your derivatizing agent (


-TFA-D-Leu).
  • If the reagent is only 99% pure, the maximum detectable ee is capped.

  • Self-Validation: Derivatize a known 100% L-standard. Any peak appearing at the D-position represents the "method blank" (reagent impurity + induced racemization), which must be subtracted from sample data.

References

  • Benoiton, N. L. (1983). Oxazol-5(4H)-ones and the Racemization of Amino Acids.[5][6] Chemistry of Peptides and Proteins.[6][7][8][9] (Contextual verification via search result 1.7)

  • Manning, J. M., & Moore, S. (1968). Determination of D- and L-amino acids by ion-exchange chromatography as L-D and L-L dipeptides. Journal of Biological Chemistry.

  • Gil-Av, E., Tishbee, A., & Hare, P. E. (1980). Resolution of underivatized amino acids by reversed-phase chromatography.[4] Journal of the American Chemical Society.[10]

  • Bhushan, R., & Martens, J. (1997). Amino Acids: Chromatographic Separation and Enantiomeric Determination.[2][11] HRC Journal of High Resolution Chromatography.

  • Sigma-Aldrich Technical Bulletin. (2023). Proline Derivatization and Enantioresolution by Chiral GC.[3]

Sources

NMR spectroscopy applications of (2,2,2-Trifluoroacetyl)-d-leucine as a chiral solvating agent

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the use of (2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-Leu) as a Chiral Solvating Agent (CSA) for the enantiomeric analysis of chiral amines and related basic compounds via NMR spectroscopy.

Executive Summary

In drug development and asymmetric synthesis, determining the enantiomeric excess (


) of chiral amines is critical. While Chiral Derivatizing Agents (CDAs) like Mosher's acid require covalent modification and purification, (2,2,2-Trifluoroacetyl)-d-leucine  acts as a Chiral Solvating Agent (CSA) . It forms instantaneous, reversible diastereomeric salts with chiral amines directly in the NMR tube. The presence of the trifluoromethyl (

) group provides a sensitive

NMR probe
, offering a clean spectral window free from background interference, high sensitivity, and large chemical shift dispersion (

) for precise integration.
Mechanism of Action

The chiral recognition mechanism relies on the formation of a diastereomeric salt complex driven by ionic interactions and hydrogen bonding.

  • Primary Interaction: Proton transfer from the carboxylic acid of N-TFA-D-Leu to the chiral amine creates an ion pair (Ammonium-Carboxylate).

  • Secondary Interaction: Hydrogen bonding between the amide proton of the leucine derivative and the carbonyl/acceptor sites of the substrate stabilizes specific conformations.

  • Chiral Discrimination: The steric bulk of the isobutyl side chain (Leucine) and the trifluoroacetyl group creates a chiral pocket. The two enantiomers of the amine analyte sit in magnetically distinct environments, causing the

    
     signal of the CSA (and signals of the analyte) to split.
    

CSA_Mechanism CSA (2,2,2-Trifluoroacetyl)-d-leucine (Host / Acid) Complex_R Diastereomer A [CSA-d : R-Amine] CSA->Complex_R Ion Pairing (Fast Exchange) Complex_S Diastereomer B [CSA-d : S-Amine] CSA->Complex_S Analyte Chiral Amine Mixture (R-NH2 + S-NH2) Analyte->Complex_R Analyte->Complex_S NMR_Signal 19F NMR Spectrum Split CF3 Signals Complex_R->NMR_Signal Chemical Shift δ1 Complex_S->NMR_Signal Chemical Shift δ2

Figure 1: Mechanism of Chiral Recognition. The CSA forms transient diastereomeric complexes with the amine enantiomers, resulting in distinct


 NMR signals.[1]
Application Scope
ParameterDescription
Primary Analytes Primary and secondary chiral amines, amino alcohols, amino acid esters.
Detection Nuclei

(Preferred, singlet signal),

(Complex splitting).
Solvent Compatibility Non-polar aprotic solvents are best to maximize ion-pairing (

,

).
Sensitivity Can detect

minor enantiomer due to high S/N of

.
Advantages Non-destructive, no reaction time, sample recoverable (via extraction).
Experimental Protocol
Materials Required
  • CSA: (2,2,2-Trifluoroacetyl)-d-leucine (High optical purity,

    
    ).
    
  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    (Benzene-d6). Note: Benzene-d6 often yields larger
    
    
    due to
    
    
    -stacking effects.
  • NMR Tube: Standard 5 mm tube.[2]

Step-by-Step Methodology

Step 1: Analyte Preparation

  • Weigh approximately 5–10 mg of the chiral amine analyte.

  • Dissolve in 0.3 mL of the chosen deuterated solvent (

    
     or 
    
    
    
    ).
  • Transfer to the NMR tube.[1]

Step 2: CSA Preparation (Titration Method) Instead of pre-mixing, adding the CSA in increments allows for optimization of the shift difference.

  • Prepare a stock solution of (2,2,2-Trifluoroacetyl)-d-leucine (approx. 0.1 M) in the same solvent.

  • Add 0.5 equivalents of CSA to the NMR tube initially.

Step 3: Acquisition and Optimization

  • Lock and Shim: Ensure good field homogeneity.

  • Acquire

    
     Spectrum: 
    
    • Pulse sequence: Standard single pulse (with proton decoupling if necessary, though CF3 is usually a singlet).

    • Spectral Width: Ensure the region around -76 ppm (typical for TFA) is covered.

    • Scans: 8–16 scans are usually sufficient due to high sensitivity.

  • Titration: Sequentially add CSA to reach 1.0, 1.5, and 2.0 equivalents .

    • Observation: The signals for the enantiomers will separate.[3] Monitor the separation (

      
      ).[4]
      
    • Goal: Maximize baseline resolution between the two CF3 signals.

Step 4: Data Processing

  • Apply exponential multiplication (LB = 0.5 to 1.0 Hz) if noise is high, but keep low for resolution.

  • Phase and baseline correct the spectrum.[2]

  • Integrate the two distinct

    
     signals.
    

Workflow Start Start: Chiral Amine Sample Solvent Dissolve in CDCl3 or C6D6 (Non-polar promotes ion pairing) Start->Solvent AddCSA Add (2,2,2-Trifluoroacetyl)-d-leucine (Start with 1:1 equivalent) Solvent->AddCSA NMR Acquire 19F NMR Spectrum (Observe CF3 Region ~ -76 ppm) AddCSA->NMR Check Are peaks resolved? NMR->Check Optimize Add more CSA or Change Solvent (to C6D6) Check->Optimize No Analyze Integrate Peaks Calculate % ee Check->Analyze Yes Optimize->NMR

Figure 2: Experimental Workflow for Enantiomeric Excess Determination.

Data Analysis and Calculation

The enantiomeric excess (


) is calculated directly from the integration of the resolved signals in the 

NMR spectrum.


Where:

  • 
     = Integral of the major peak (Major Enantiomer Complex).
    
  • 
     = Integral of the minor peak (Minor Enantiomer Complex).
    

Interpretation of Chemical Shifts:

  • The chemical shift difference (

    
    ) typically ranges from 0.02 to 0.20 ppm  in 
    
    
    
    NMR.
  • The absolute configuration can sometimes be empirically assigned if a standard of known configuration is analyzed first to determine which enantiomer shifts downfield/upfield.

Troubleshooting & Optimization
IssueProbable CauseSolution
No Peak Splitting Fast exchange or weak interaction.Lower the temperature (e.g., to 273 K or 253 K) to slow exchange and stabilize the complex.
Broad Signals Intermediate exchange rate.Adjust the CSA:Analyte ratio (try excess CSA) or lower temperature.
Low Solubility Salt precipitates out.Add a small amount of cosolvent (e.g., 5% DMSO-d6), though this may reduce

.
Small

Solvent competition.Switch from

to

(Benzene-d6) to exploit

-shielding effects.
References
  • Nemes, A., et al. (2020).Chiral

    
    -Amino Acid-Based NMR Solvating Agents. Helvetica Chimica Acta. (Discusses the synthesis and application of fluorinated amino acid derivatives as CSAs). 
    
  • Wenzel, T. J. (2007).Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Comprehensive text on CSA mechanisms including acid-base ion pairing).
  • Recchimurzo, A., et al. (2022). Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids. Analyst.[5] (Illustrates the reverse application, validating the sensitivity of the TFA probe).

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. (Foundational review on NMR methods for ee determination).

Sources

Application Note: Robust Sample Preparation for the GC-MS Analysis of D-Leucine via (2,2,2-Trifluoroacetyl) Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, in-depth guide for the derivatization of D-leucine to its N-(2,2,2-Trifluoroacetyl)-D-leucine n-butyl ester for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). This two-step derivatization protocol is designed for researchers, scientists, and drug development professionals who require accurate quantification and identification of D-leucine in various matrices. The described methodology enhances the volatility and thermal stability of D-leucine, making it amenable to GC-MS analysis. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and offers practical guidance on troubleshooting and data interpretation.

Introduction: The Imperative for Derivatization in Amino Acid Analysis

D-amino acids, once considered unnatural, are now recognized for their significant roles in biological systems, including neurotransmission, bacterial cell wall synthesis, and as potential biomarkers for various diseases. D-leucine, in particular, is of growing interest in pharmaceutical and metabolic research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of chiral compounds like D-leucine. However, the inherent properties of amino acids—low volatility and thermal lability due to their zwitterionic nature—preclude their direct analysis by GC-MS.[1]

Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[1][2] This is typically achieved by converting the polar functional groups, the carboxylic acid (-COOH) and amino (-NH2) groups, into less polar, more volatile moieties. For the analysis of D-leucine, a well-established and robust method is a two-step derivatization process involving:

  • Esterification: The carboxylic acid group is converted to an n-butyl ester.

  • Acylation: The amino group is acylated with a trifluoroacetyl (TFA) group using trifluoroacetic anhydride (TFAA).

The resulting N-TFA-D-leucine n-butyl ester is a volatile and thermally stable derivative suitable for GC-MS analysis.[3]

The Chemistry of Derivatization: A Mechanistic Overview

A thorough understanding of the underlying chemical reactions is paramount for successful and reproducible derivatization. The two-step process is designed to sequentially and efficiently modify the functional groups of D-leucine.

Step 1: Esterification of the Carboxyl Group

The first step involves the esterification of the carboxylic acid group of D-leucine with n-butanol in an acidic medium. The acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol (n-butanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent loss of a water molecule yields the corresponding n-butyl ester.

Step 2: Acylation of the Amino Group

Following esterification, the amino group of the D-leucine n-butyl ester is acylated using trifluoroacetic anhydride (TFAA). The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule. This is followed by the elimination of a trifluoroacetate anion, resulting in the formation of the stable N-trifluoroacetyl derivative.

Experimental Protocol: N-(2,2,2-Trifluoroacetyl)-D-leucine n-butyl ester Derivatization

This protocol provides a detailed, step-by-step procedure for the derivatization of D-leucine. It is crucial to perform all steps in a well-ventilated fume hood and to use anhydrous reagents and solvents, as moisture can significantly interfere with the derivatization reactions.[2][4]

Materials and Reagents
  • D-leucine standard or sample

  • n-Butanol, anhydrous

  • Acetyl chloride, ACS grade or higher

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas, high purity

  • Reaction vials (e.g., 2 mL, screw-cap, with PTFE-lined septa)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

Preparation of Reagents
  • Acidified n-Butanol (3 M HCl in n-butanol): In a clean, dry glass bottle, slowly and carefully add 22 mL of acetyl chloride to 100 mL of anhydrous n-butanol with gentle stirring in a fume hood. This reaction is exothermic. Prepare this reagent fresh.

Derivatization Procedure

Step 1: Sample Preparation and Drying

  • Accurately weigh or pipette a known amount of the D-leucine standard or sample into a reaction vial.

  • If the sample is in an aqueous solution, it must be dried completely. This can be achieved by evaporation under a gentle stream of nitrogen gas or by lyophilization. The complete removal of water is critical for the success of the subsequent steps.[5][6]

Step 2: Esterification

  • To the dried sample, add 200 µL of acidified n-butanol.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the mixture at 100°C for 30 minutes in a heating block or water bath.

  • After heating, cool the vial to room temperature.

  • Evaporate the excess acidified n-butanol under a gentle stream of nitrogen.

Step 3: Acylation

  • To the dried D-leucine n-butyl ester, add 100 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the mixture at 60°C for 15 minutes.

  • After heating, cool the vial to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

Step 4: Sample Reconstitution

  • Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of an appropriate solvent for GC-MS analysis, such as ethyl acetate or hexane.

  • The sample is now ready for injection into the GC-MS system.

Visualizing the Workflow and Reaction

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the chemical reaction mechanism.

Derivatization_Workflow Experimental Workflow for D-Leucine Derivatization cluster_prep Sample Preparation cluster_ester Step 1: Esterification cluster_acyl Step 2: Acylation cluster_analysis Analysis start Start with D-Leucine Sample dry Dry Sample Completely (Nitrogen Stream or Lyophilization) start->dry add_butanol Add Acidified n-Butanol dry->add_butanol heat_ester Heat at 100°C for 30 min add_butanol->heat_ester dry_ester Evaporate Excess Reagent heat_ester->dry_ester add_tfaa Add Anhydrous DCM and TFAA dry_ester->add_tfaa heat_acyl Heat at 60°C for 15 min add_tfaa->heat_acyl dry_acyl Evaporate Solvent and Excess Reagent heat_acyl->dry_acyl reconstitute Reconstitute in Solvent (e.g., Ethyl Acetate) dry_acyl->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Experimental Workflow for D-Leucine Derivatization.

Reaction_Mechanism Derivatization Reaction of D-Leucine cluster_esterification Esterification cluster_acylation Acylation dleucine D-Leucine ester D-Leucine n-butyl ester dleucine->ester + n-Butanol / H+ final_product N-TFA-D-leucine n-butyl ester ester->final_product + TFAA

Caption: Derivatization Reaction of D-Leucine.

GC-MS Analysis: Method Parameters and Expected Results

The analysis of the N-TFA-D-leucine n-butyl ester derivative is typically performed on a non-polar or semi-polar capillary column. The following table provides a starting point for the GC-MS method parameters, which should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column provides good separation for these types of derivatives.
Injection Mode Splitless or Split (e.g., 10:1)Splitless for trace analysis, split for higher concentrations to avoid column overload.
Injector Temperature 250 °CEnsures rapid volatilization of the derivative without thermal degradation.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minProvides good chromatographic efficiency.
Oven Program Initial: 80-100°C, hold for 2 minRamp: 10-15°C/min to 280-300°CHold: 5-10 minThis temperature program allows for the separation of the derivative from the solvent front and other potential byproducts.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Quadrupole Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Expected Mass Spectrum
  • Molecular Ion (M+): The molecular ion may be weak or absent.

  • [M-57]+: Loss of the butyl group from the ester.

  • [M-101]+: Loss of the butoxycarbonyl group.

  • Other characteristic fragments: Resulting from the cleavage of the leucine side chain and the trifluoroacetyl group.

Analysis in Selected Ion Monitoring (SIM) mode can enhance sensitivity and selectivity by monitoring for specific, characteristic ions of the derivatized D-leucine.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table outlines potential problems, their likely causes, and suggested solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No or low peak intensity - Incomplete derivatization- Presence of moisture in the sample or reagents- Loss of sample during evaporation steps- Incorrect GC-MS parameters- Ensure all reagents and solvents are anhydrous.[4]- Thoroughly dry the sample before derivatization.- Optimize reaction times and temperatures.- Be gentle during the evaporation steps to avoid sample loss.- Verify and optimize GC-MS injection and detection parameters.
Multiple peaks for D-leucine - Incomplete esterification or acylation- Presence of impurities in the sample or reagents- Ensure sufficient reagent and reaction time for both derivatization steps.- Use high-purity reagents and solvents.- Clean up the sample prior to derivatization if the matrix is complex.
Peak tailing - Active sites in the GC inlet liner or column- Column overload- Use a deactivated inlet liner.- Condition the GC column according to the manufacturer's instructions.- Dilute the sample if the concentration is too high.
Poor reproducibility - Inconsistent sample drying- Inaccurate pipetting of reagents- Fluctuations in reaction temperature or time- Standardize the sample drying procedure.- Use calibrated pipettes and consistent technique.- Ensure accurate and stable temperature control during heating steps.

Conclusion

The two-step derivatization of D-leucine to its N-TFA n-butyl ester is a reliable and effective method for preparing samples for GC-MS analysis. By carefully following the detailed protocol provided in this application note and understanding the underlying chemical principles, researchers can achieve sensitive and reproducible results. This method is a valuable tool for the accurate quantification of D-leucine in a variety of research and development settings, contributing to a deeper understanding of the role of D-amino acids in biological systems and pharmaceutical applications.

References

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of D-Leucine-D10 for GC-MS Analysis.
  • Culea, M., Iordache, A. M., Horj, E., Mesaros, C., & Bleiziffer, R. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Babeş-Bolyai University.
  • Gehrke, C. W., & Stalling, D. L. (1967). Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Sobolevsky, T. G., Revelsky, I. A., Miller, B., Oriedo, V., Chernetsova, E. S., & Revelsky, A. I. (2003). Gas chromatography-mass spectrometry of N-trifluoroacetyl-O-trimethylsilyl derivatives of amino acids.
  • National Institute of Standards and Technology. (n.d.). L-Isoleucine, N-(trifluoroacetyl)-, butyl ester. NIST Chemistry WebBook.
  • Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques.
  • Chemistry LibreTexts. (2023, August 29).
  • Waters. (n.d.). What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475.
  • Baskal, S., Bollenbach, A., & Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
  • National Institute of Standards and Technology. (n.d.). L-Isoleucine, N-(trifluoroacetyl)-, butyl ester. NIST Chemistry WebBook.
  • Orata, F. (2012).
  • Creative Proteomics. (2025, September 10). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
  • Gehrke, C. W., & Shahrokhi, F. (1965). QUANTITATIVE GAS CHROMATOGRAPHY OF AMINO ACIDS. PREPARATION OF N-BUTYL N-TRIFLUOROACETYL ESTERS. Analytical Chemistry, 37(3), 383-389.
  • ResearchGate. (2016, December 7).
  • Culea, M. (2004). Gas chromatography-mass spectrometry assay method for the thera. Studia Universitatis Babes-Bolyai, Seria Physica, Special Issue.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Waters. (n.d.). What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475.
  • Baskal, S., Bollenbach, A., & Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
  • Millar, R. W., & Philbin, S. P. (2007). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31.
  • PubChem. (2025, September 8). Compound 529797: Norleucine, N-trifluoroacetyl, 1-methylethyl ester.
  • Dantus, M. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Annual Review of Physical Chemistry, 75.
  • Bonora, G. M., Maglione, A., & Toniolo, C. (1974). Synthesis, characterization, and conformational studies of N-t-butyloxycarbonyl-oligo-l-leucine methyl esters. Polymer, 15(12), 767-770.
  • Clark, J. (n.d.).

Sources

Application Note: Strategic GC Column Selection for (2,2,2-Trifluoroacetyl)-d-Leucine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the strategic selection of Gas Chromatography (GC) columns for the analysis of (2,2,2-Trifluoroacetyl)-d-leucine derivatives. It focuses on the critical requirement of enantiomeric separation (D- vs. L-leucine) and high-sensitivity quantification in drug development contexts.

Executive Summary

In drug development, particularly for peptide therapeutics and biomarkers, the stereochemical purity of amino acids is critical. D-Leucine ((2R)-2-amino-4-methylpentanoic acid) often serves as a specific activity modulator or stability enhancer in peptide drugs. However, its analysis requires derivatization to render it volatile for Gas Chromatography (GC).[1]

The industry-standard derivative for this purpose is the N-trifluoroacetyl-O-ester (e.g., N-TFA-O-isopropyl-leucine). This guide details the selection of Chiral Stationary Phases (CSPs) necessary to resolve (2,2,2-Trifluoroacetyl)-d-leucine from its L-enantiomer, providing a robust protocol for derivatization and analysis.

The Chemistry of Derivatization

To analyze Leucine by GC, we must block both polar functional groups: the amine (N-terminus) and the carboxylic acid (C-terminus).[1]

  • N-Acylation: The amine is reacted with Trifluoroacetic Anhydride (TFAA) to form the (2,2,2-Trifluoroacetyl) amide. This introduces the electron-withdrawing trifluoroacetyl group, which is crucial for the "hydrogen-bond bridging" mechanism used by diamide chiral columns.

  • O-Esterification: The carboxylic acid is esterified with an alcohol (Methanol, Isopropanol, or n-Butanol). The choice of alcohol dictates the steric bulk and volatility of the final derivative.

Recommendation: We recommend the N-TFA-O-Isopropyl derivative. The isopropyl group offers a superior balance of volatility and steric resolution compared to methyl esters, enhancing the separation factor (


) on Chirasil-Val columns.
Derivatization Workflow Diagram

DerivatizationWorkflow Start D-Leucine Sample (Solid/Aqueous) Step1 Esterification (Isopropanol / Acetyl Chloride) 100°C, 45 min Start->Step1 Acid Catalysis Inter Leucine-Isopropyl Ester (Intermediate) Step1->Inter Step2 Acylation (TFAA / DCM) 60°C, 20 min Inter->Step2 Anhydride Rxn Final N-TFA-O-Isopropyl-D-Leucine (Volatile Derivative) Step2->Final GC GC Injection Final->GC

Figure 1: Two-step derivatization workflow converting D-Leucine into its GC-amenable N-TFA-O-Isopropyl ester form.

Column Selection Strategy

Selecting the correct column depends on whether your goal is enantiomeric purity (separating D from L) or chemical purity (separating Leucine from other amino acids).

A. Primary Recommendation: The "Chirasil-Val" Phase

For the separation of N-TFA-amino acid enantiomers, the Chirasil-L-Val phase is the gold standard.

  • Stationary Phase: N-TFA-L-valyl-L-valine cyclohexyl ester bonded to polysiloxane.

  • Mechanism: Three-point interaction via hydrogen bonding between the amide groups of the analyte and the stationary phase.

  • Elution Order: on Chirasil-L -Val, D -enantiomers generally elute beforeL -enantiomers (D < L).[2][3]

  • Why it works for D-Leucine: The (2,2,2-Trifluoroacetyl) group on the analyte is essential. It increases the acidity of the N-H proton, strengthening the hydrogen bond with the carbonyl of the stationary phase's valine moiety.

B. Alternative: Cyclodextrin Phases

If Chirasil-Val fails (e.g., due to matrix interference), use a Permethylated


-Cyclodextrin  column (e.g., Chiraldex, Rt-bDEX).
  • Mechanism: Inclusion complexation. The hydrophobic N-TFA-Leucine fits into the cyclodextrin cavity.

  • Selectivity: Often provides different elution orders and is more robust against moisture than diamide phases.

C. Trace Analysis Strategy (The "Inverse" Column)

If you are analyzing trace D-Leucine (impurity) in a bulk L-Leucine sample, the large L-peak can tail into the small D-peak if D elutes first.

  • Solution: Use Chirasil-D-Val .[2][4][5]

  • Effect: Reverses elution order.[3] L-Leucine elutes first, and the trace D-Leucine elutes second. This allows the small D-peak to ride on the clean baseline after the solvent/main peak, significantly lowering the Limit of Quantitation (LOQ).

Column Selection Decision Tree

ColumnSelection Goal Define Analytical Goal Enantio Enantiomeric Separation (D vs L) Goal->Enantio Chemical Chemical Purity Only (No Chiral Info) Goal->Chemical TraceD Trace D-Leu in L-Leu Matrix? Enantio->TraceD Col3 Column: 5% Phenyl (e.g., DB-5ms) Chemical->Col3 High Efficiency Col1 Column: Chirasil-L-Val (Standard) TraceD->Col1 No (1:1 Mix or Main D) Col2 Column: Chirasil-D-Val (Inverted Order) TraceD->Col2 Yes (L is Matrix)

Figure 2: Decision matrix for selecting the optimal stationary phase based on analytical requirements.

Detailed Experimental Protocol

Reagents
  • D-Leucine Standard (High purity)

  • 2-Propanol (Isopropanol) acidified with Acetyl Chloride (3M HCl equivalent). Note: Prepare fresh by adding acetyl chloride dropwise to chilled isopropanol.

  • Trifluoroacetic Anhydride (TFAA) [6]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Esterification:

    • Weigh 1-2 mg of D-Leucine into a reaction vial.

    • Add 1 mL of 3M HCl in Isopropanol .

    • Cap tightly and heat at 100°C for 45 minutes .

    • Evaporate to dryness under a stream of Nitrogen (

      
      ) at 60°C. Critical: Ensure all acid is removed to prevent column damage.
      
  • Acylation:

    • Reconstitute residue in 200

      
      L of Dichloromethane .
      
    • Add 50

      
      L of TFAA .
      
    • Cap and heat at 60°C for 20 minutes .

    • Evaporate to dryness under

      
       (gentle stream).
      
    • Re-dissolve in 500

      
      L of Ethyl Acetate or Hexane for injection.
      
  • GC Method Parameters:

ParameterSettingRationale
Column Chirasil-L-Val (25 m x 0.25 mm, 0.12

m film)
Optimized for N-TFA amino acids.[5]
Carrier Gas Helium or Hydrogen @ 1.2 mL/min (Constant Flow)Hydrogen provides faster separation; Helium is standard.
Inlet Split (1:20 to 1:50) @ 250°CPrevents column overload; high temp ensures rapid volatilization.
Oven Program 90°C (hold 1 min)

4°C/min

180°C
Slow ramp required to resolve D/L pairs of multiple amino acids.
Detector FID @ 300°C or MS (SIM mode)MS (SIM m/z 182, 140) preferred for trace sensitivity.

System Suitability & Validation

Before running samples, validate the system using a Racemic Standard (DL-Leucine) .

  • Resolution (

    
    ):  The separation between D-Leu and L-Leu peaks must be 
    
    
    
    (baseline resolution).
  • Tailing Factor: Should be

    
    . Excessive tailing indicates active sites in the inlet liner or column degradation.
    
  • Racemization Check: Inject a pure L-Leucine standard. If a D-peak appears (usually

    
    ), it indicates racemization occurring during the derivatization (likely too high temp or time).
    

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[3][7][8] Journal of Chromatography A. Link

  • Gerhardt, J., & Nicholson, G. J. (1994). O-TFA-N-TFA-amino acid alkyl esters for chiral separation.[2][4][9] Journal of High Resolution Chromatography. Link

  • Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS.Link

  • Abe, I., et al. (1996). Retention Behavior of N-TFA-O-Alkyl Derivatives of Selected Amino Acid Enantiomers. Chirality.[3][7][10][11] Link

Sources

Mass spectrometry fragmentation of (2,2,2-Trifluoroacetyl)-d-leucine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Fragmentation & Analysis of (2,2,2-Trifluoroacetyl)-d-leucine n-Butyl Ester

Executive Summary

The analysis of D-amino acids, such as D-Leucine, is critical in peptide therapeutics, biomarker discovery, and racemization studies. Native amino acids are non-volatile and zwitterionic, rendering them unsuitable for Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.[1]

This guide details the protocol and fragmentation mechanics for the N-trifluoroacetyl (N-TFA) n-butyl ester derivative of D-Leucine. This specific derivative is the industry "gold standard" due to its excellent volatility, stability, and distinct fragmentation pattern that allows for sensitive detection (femtomole levels) and structural confirmation.

Reaction Chemistry & Protocol

To analyze D-Leucine by GC-MS, we must block both polar functional groups: the carboxyl group (via esterification) and the amine group (via acylation).

Chemical Pathway
  • Step 1: Esterification. D-Leucine reacts with n-butanol under acidic conditions to form D-leucine n-butyl ester. This disrupts the zwitterion and increases lipophilicity.

  • Step 2: Acylation. The ester reacts with Trifluoroacetic Anhydride (TFAA) to replace the amine hydrogen with a trifluoroacetyl group (

    
    ). This introduces the electronegative fluorine atoms, which improve volatility and provide a characteristic mass marker (
    
    
    
    69) in MS.
Validated Derivatization Protocol
  • Reagents: D-Leucine standard, Acetyl Chloride (or 3N HCl in n-butanol), n-Butanol (anhydrous), Trifluoroacetic Anhydride (TFAA), Methylene Chloride.

  • Pre-requisite: All glassware must be silanized to prevent adsorption.

Step-by-Step Methodology:

  • Preparation of Acidic Alcohol: Slowly add 0.5 mL Acetyl Chloride to 4.5 mL of anhydrous n-butanol in an ice bath. (Generates anhydrous HCl in situ).

  • Esterification:

    • Add 100 µL of sample (dried residue) to a reaction vial.

    • Add 200 µL of the Acidic n-Butanol solution.

    • Cap and heat at 100°C for 1 hour .

    • Critical Checkpoint: Evaporate to dryness under a gentle stream of Nitrogen (

      
      ) at 60°C. Ensure no residual acid remains.
      
  • Acylation:

    • Add 100 µL of Methylene Chloride (solvent).

    • Add 50 µL of TFAA .

    • Cap and heat at 100°C for 20 minutes .

  • Final Work-up:

    • Cool to room temperature.[2]

    • Evaporate just to dryness under

      
       (do not over-dry as volatile derivatives can be lost).
      
    • Reconstitute in 100 µL of Hexane or Isooctane for GC-MS injection.

Mass Spectrometry Fragmentation Mechanics

Understanding the fragmentation is essential for validating the identity of D-Leucine in complex matrices. The analysis assumes Electron Ionization (EI) at 70 eV.[3]

Structural Overview
  • Derivative: N-TFA-D-Leucine n-Butyl Ester

  • Formula:

    
    
    
  • Molecular Weight (MW): 283.29 g/mol

Primary Fragmentation Pathways

In EI-MS, the molecular ion (


) is often weak. The spectrum is dominated by 

-cleavage
adjacent to the nitrogen atom and the carbonyl group.
  • Formation of the Base Peak (

    
     182): 
    
    • The most energetically favorable cleavage occurs at the bond between the

      
      -carbon and the carbonyl carbon of the ester group.
      
    • Mechanism: Loss of the alkoxycarbonyl radical (

      
      , mass 101).
      
    • Result: Formation of the resonance-stabilized immonium ion:

      
      .
      
    • Diagnostic Value: This is the Base Peak (100% abundance) and confirms the N-TFA-Leucine core structure.

  • Trifluoromethyl Ion (

    
     69): 
    
    • The

      
       ion is characteristic of all TFA derivatives. It provides a high-confidence "flag" that the derivatization was successful.
      
  • Side Chain Fragmentation:

    • Leucine has an isobutyl side chain.[4] Secondary fragmentation of the

      
       182 ion can lead to loss of the side chain (isobutene) or parts thereof, though these are less abundant than the base peak.
      
Fragmentation Data Table
m/z (Mass-to-Charge)Ion IdentityOrigin / MechanismRelative Abundance
283

Molecular Ion (often very weak/absent)< 1%
227

Loss of isobutene (McLafferty rearrangement of ester)5-10%
182

Base Peak (

-cleavage). Loss of butyl ester group.
100%
126

Secondary loss of isobutene from the side chain10-20%
69

Trifluoromethyl cation (TFA group marker)20-40%
57

Butyl cation (from ester or side chain)Variable

Visualization of Mechanisms

Experimental & Fragmentation Workflow

G D_Leu D-Leucine (Zwitterion) Step1 Step 1: Esterification (BuOH / HCl, 100°C) D_Leu->Step1 Butyl_Est D-Leu Butyl Ester (Amine free) Step1->Butyl_Est Step2 Step 2: Acylation (TFAA, 100°C) Butyl_Est->Step2 Deriv N-TFA-D-Leu-O-nBu (MW: 283) Step2->Deriv EI Electron Impact (70 eV) Deriv->EI M_Ion Molecular Ion [M]+ m/z 283 EI->M_Ion Base_Peak Base Peak [M - COOBu]+ m/z 182 M_Ion->Base_Peak Alpha Cleavage Frag_CF3 TFA Marker [CF3]+ m/z 69 M_Ion->Frag_CF3 Inductive Cleavage Frag_Loss Neutral Loss - COOC4H9 (101 Da) M_Ion->Frag_Loss Frag_Loss->Base_Peak

Figure 1: Reaction workflow and primary mass spectral fragmentation pathway for D-Leucine analysis.

Expert Insights & Troubleshooting

D- vs. L-Leucine Differentiation

Mass spectrometry alone cannot distinguish between enantiomers (D-Leu vs. L-Leu) as their fragmentation patterns are identical.

  • Solution: You must use a Chiral Stationary Phase (CSP) column (e.g., Chirasil-Val) to separate the enantiomers chromatographically before they enter the MS source.

  • Alternative: Use a chiral alcohol (e.g., (S)-(+)-2-butanol) in Step 1. This creates diastereomers (e.g., N-TFA-D-Leu-(S)-2-butyl ester vs. N-TFA-L-Leu-(S)-2-butyl ester), which have different physical properties and can be separated on a standard non-chiral column.

Leucine vs. Isoleucine

These are structural isomers (MW 283). While both produce the


 182 base peak:
  • Isoleucine often shows a more intense secondary fragment at

    
     154  (due to cleavage of the sec-butyl side chain) compared to Leucine.
    
  • Retention Time: They separate well on standard non-polar columns (e.g., DB-5ms), with Leucine typically eluting after Isoleucine.

Moisture Sensitivity

TFA derivatives are sensitive to hydrolysis.

  • Symptom: Appearance of "free acid" peaks or tailing.

  • Fix: Ensure the final reconstitution solvent (Hexane) is anhydrous. Analyze samples within 24 hours of derivatization.

References

  • NIST Mass Spectrometry Data Center. "L-Leucine, N-(trifluoroacetyl)-, butyl ester Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][5]

  • Sobolevsky, T. G., et al. "Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters." Journal of Mass Spectrometry, vol. 39, no. 11, 2004. [Link]

  • Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, vol. 77, no. 4, 2009. [Link]

  • Molnár-Perl, I. "Gas chromatography of amino acids." Journal of Chromatography A, vol. 1218, no. 49, 2011. [Link]

Sources

Quantitative analysis of D-amino acids using (2,2,2-Trifluoroacetyl)-d-leucine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of D-Amino Acids Using (2,2,2-Trifluoroacetyl)-D-Leucine

Executive Summary

This application note details a robust protocol for the quantitative analysis of D-amino acids (DAAs) in complex biological matrices using (2,2,2-Trifluoroacetyl)-D-leucine (N-TFA-D-Leu) as a Chiral Derivatizing Agent (CDA).

While standard methods often utilize L-configured reagents (e.g., Marfey’s reagent or N-TFA-L-Prolyl chloride), the use of the D-configured reagent (N-TFA-D-Leu) offers a strategic advantage: Elution Order Inversion . This allows researchers to manipulate the chromatographic selectivity, positioning trace D-amino acid peaks away from the interference of abundant L-amino acids or early-eluting matrix components. This guide covers reagent preparation, derivatization kinetics, HPLC/GC separation principles, and validation parameters.

Scientific Principle: Diastereomeric Resolution

The core principle relies on the reaction between the enantiomerically pure N-TFA-D-Leu (acting as the chiral selector) and the target amino acid enantiomers (D- and L-AA). This reaction converts a mixture of enantiomers (physically identical in achiral environments) into a mixture of diastereomers (physically distinct).

Reaction Mechanism

The carboxyl group of N-TFA-D-Leu is activated (typically to an acid chloride or succinimidyl ester) to react with the


-amino group of the analyte.
  • Reaction A: (R)-N-TFA-D-Leu + (S)-L-Analyte

    
    (R,S)-Diastereomer 
    
  • Reaction B: (R)-N-TFA-D-Leu + (R)-D-Analyte

    
    (R,R)-Diastereomer 
    

These diastereomers possess different physicochemical properties (hydrophobicity, dipole moment), allowing for baseline separation on standard achiral stationary phases (e.g., C18 Reverse Phase HPLC or Polysiloxane GC columns).

Strategic Elution Reversal
  • Scenario: Analyzing trace D-Serine in a brain lysate containing 99.9% L-Serine.

  • L-Reagent Issue: If using an L-reagent, the trace D-AA might elute before the massive L-peak (risk of overlap with solvent front) or immediately after (risk of being buried in the L-peak tail).

  • D-Reagent Solution: By switching to N-TFA-D-Leu , the elution order is reversed. The trace D-AA (forming the D,D-complex) can be shifted to a retention time that avoids the massive L-AA interference, ensuring accurate integration.

G cluster_0 Elution Order Control Reagent (2,2,2-Trifluoroacetyl)-D-Leucine (Chiral Selector) Activation Activation (SOCl2 or NHS) Reagent->Activation Step 1 Analyte Sample Amino Acids (D/L Mixture) Complex Diastereomeric Amides (Stable) Analyte->Complex Activation->Complex Step 2: + Analyte Separation Achiral HPLC/GC Separation Complex->Separation Step 3 Result1 D-Reagent + L-Analyte (D,L) -> Elutes Early* Separation->Result1 Result2 D-Reagent + D-Analyte (D,D) -> Elutes Late* Separation->Result2

*Figure 1: Workflow and mechanism of Chiral Derivatization using N-TFA-D-Leu. Elution order depends on the specific hydrophobic interaction with the stationary phase.

Materials & Reagents

  • Chiral Reagent Precursor: N-Trifluoroacetyl-D-leucine (Commercial or synthesized from D-Leu + Trifluoroacetic Anhydride).

  • Activation Agent: Thionyl Chloride (

    
    ) or N-Hydroxysuccinimide (NHS) + DCC.
    
  • Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Buffer: Borate buffer (pH 8.5) or Triethylamine (TEA) for pH control.

  • Instrumentation:

    • HPLC: Agilent 1290 Infinity II or equivalent.

    • Detector: UV-Vis (210 nm) or Mass Spectrometer (Q-TOF/Triple Quad).

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm).

Experimental Protocol

Step 1: Preparation of Activated Reagent (N-TFA-D-Leu-Cl)

Note: The acid chloride form is highly reactive and moisture-sensitive. Prepare fresh or store under inert gas.

  • Weigh 100 mg of N-Trifluoroacetyl-D-leucine into a dry round-bottom flask.

  • Add 2 mL of Thionyl Chloride (

    
    ).
    
  • Reflux at 60°C for 30 minutes.

  • Evaporate excess

    
     under a stream of dry Nitrogen (
    
    
    
    ).
  • Re-dissolve the residue in 5 mL of dry DCM. This is your 20 mg/mL Activated Reagent Stock .

Step 2: Sample Derivatization
  • Sample Prep: Dissolve amino acid sample (standard or biological extract) in 100 µL of 0.1 M Borate Buffer (pH 8.5).

  • Reaction: Add 100 µL of the Activated Reagent Stock (from Step 1).

  • Incubation: Vortex immediately and heat at 50°C for 15 minutes.

    • Critical Control: Ensure pH remains > 8.0 during reaction to neutralize the HCl generated. Add TEA if necessary.

  • Quenching: Add 50 µL of 1 M HCl to stop the reaction and protonate the derivatives.

  • Extraction (Optional but Recommended): Extract the derivatives into Ethyl Acetate (2 x 200 µL), evaporate, and reconstitute in Mobile Phase.

Step 3: Chromatographic Separation (HPLC-UV)
ParameterSetting
Column C18 Reverse Phase (150 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%

60% B; 15-20 min: 95% B
Flow Rate 0.3 mL/min
Temperature 40°C
Detection UV at 214 nm (Amide bond) or MS (ESI+)

Data Analysis & Validation

Elution Order & Resolution

Using N-TFA-D-Leu on a C18 column, the general elution order typically follows the hydrophobicity rule where the heterochiral pair (D-Reagent/L-Analyte) elutes differently from the homochiral pair (D-Reagent/D-Analyte).

  • (D,L)-Complex: Often forms a more compact hydrophobic structure

    
     Elutes Earlier  (typically).
    
  • (D,D)-Complex: Often has a larger hydrodynamic radius or different solvation

    
     Elutes Later .
    
  • Validation: Inject pure L-AA and D-AA standards separately to confirm retention times.

Quantitative Parameters
MetricAcceptance CriteriaNotes
Resolution (

)

Essential for baseline separation of D/L peaks.
Linearity (

)

Range: 0.1 µM to 100 µM.
Racemization

Check if the reagent itself induces racemization during heating.
Recovery

Spike biological matrix with known D-AA concentration.
Calculation

Calculate the Enantiomeric Excess (ee) or absolute concentration using the peak area ratio:



Correction Factor: If the molar extinction coefficients differ (rare for diastereomers) or if the derivatization yield differs, apply a response factor (

) determined from a racemic standard.

Troubleshooting Guide

  • Issue: Low Sensitivity.

    • Cause: Hydrolysis of the acid chloride reagent before reaction.

    • Fix: Ensure all solvents are anhydrous. Store reagent over molecular sieves.

  • Issue: Peak Tailing.

    • Cause: Free silanol interactions.

    • Fix: Increase buffer ionic strength or use an end-capped C18 column.

  • Issue: "Ghost" D-Peak.

    • Cause: Racemization of the L-analyte during acid hydrolysis (sample prep) or derivatization.

    • Fix: Use milder conditions (lower temp) or perform a "Zero-Time" control to subtract background racemization.

References

  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9][10] Link (Foundational review on CDA principles).

  • Imai, K. et al. (1996). High-performance liquid chromatographic determination of D-amino acids in mammals. Biomedical Chromatography. Link (Methodology for biological samples).

  • Parr, W. et al. (1971).[9] Separation of amino acid enantiomers by gas chromatography with an optically active stationary phase (N-TFA-L-valyl-L-leucine cyclohexyl ester). Chromatographia. Link (Historical context for N-TFA-Leu reagents).

  • Sigma-Aldrich.N-Trifluoroacetyl-L-leucine Product Specification. (Reference for chemical properties of the enantiomer).

(Note: While specific literature on the "D-Leucine" variant is less common than the "L-Leucine" or "L-Prolyl" variants, the chemistry described above is the direct stereochemical application of the standard N-TFA-Amino Acid Chloride method, adapted for elution reversal).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (2,2,2-Trifluoroacetyl)-d-leucine Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the derivatization of D-Leucine using a trifluoroacetyl (TFA) protection strategy. This resource is designed for researchers, analytical scientists, and drug development professionals who utilize Gas Chromatography (GC) for the chiral analysis of amino acids. As Senior Application Scientists, we have compiled this guide based on established methodologies and field experience to help you troubleshoot and optimize your experimental workflow.

Fundamentals: Why Derivatize D-Leucine?

Amino acids like D-leucine are zwitterionic and have low volatility, making them unsuitable for direct analysis by Gas Chromatography (GC).[1] Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[2] This process typically involves a two-step reaction:

  • Esterification: The carboxylic acid group (-COOH) is converted to an ester.

  • Acylation: The primary amine group (-NH2) is acylated.

For chiral analysis, it is crucial that these derivatization steps do not affect the stereochemistry of the chiral center.[3] The use of trifluoroacetic anhydride (TFAA) for acylation produces a volatile derivative suitable for GC analysis and can be used in conjunction with a chiral stationary phase column to separate enantiomers.[3]

Reaction Pathway: Two-Step Derivatization

The overall process involves the protection of both polar functional groups on the D-leucine molecule. First, the carboxyl group is esterified, typically forming a methyl or isopropyl ester. Second, the amino group is acylated with TFAA.

D_Leucine D-Leucine (Zwitterionic, Non-volatile) Esterification Step 1: Esterification (e.g., MeOH / AcCl) D_Leucine->Esterification Intermediate D-Leucine Alkyl Ester (Still polar) Esterification->Intermediate Blocks -COOH group Acylation Step 2: Acylation (TFAA in DCM) Intermediate->Acylation Final_Product N-TFA-D-Leucine-Alkyl-Ester (Volatile, GC-amenable) Acylation->Final_Product Blocks -NH2 group

Caption: Two-step derivatization of D-Leucine for GC analysis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the derivatization of D-leucine with TFAA.

Q1: My reaction yield is consistently low, or I see no product peak in my chromatogram. What is the likely cause?

A1: This is one of the most common issues and typically points to one of three culprits: moisture, improper reagent stoichiometry, or suboptimal reaction conditions.

  • Moisture Contamination: Silylation and acylation reagents are highly sensitive to moisture.[2][4] The presence of water in your sample or solvents will consume the derivatizing reagent, leading to poor reaction yield and instability of the formed derivatives.[5]

    • Solution: Ensure your sample is completely dry before adding reagents. If the sample is in an aqueous solution, it must be dried under a stream of nitrogen or by lyophilization.[5][6] Use only anhydrous solvents.

  • Reagent Stoichiometry: The derivatization reaction requires an excess of the reagent to drive the reaction to completion.[7]

    • Solution: As a general rule, use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens on the analyte. For the two-step process, ensure both the esterification and acylation reagents are in sufficient excess.

  • Reaction Conditions: Time and temperature are critical. An incomplete reaction will result in a low yield.

    • Solution: Verify your reaction time and temperature against established protocols. For the TFAA acylation step, heating at 60-100°C is common.[8][9] Optimization may be required; for some amino acids, increasing reaction time or temperature can significantly improve the yield of the fully derivatized product.[2]

Q2: I'm seeing significant peak tailing in my chromatogram. How can I improve the peak shape?

A2: Peak tailing is a classic indicator of incomplete derivatization.[3] If the active hydrogens on the polar amine or carboxyl groups are not fully blocked, the resulting molecule can interact with active sites in the GC inlet or on the column, causing poor peak shape.

  • Cause: Most often, this occurs when only one of the two required derivatization steps (esterification and acylation) has gone to completion. The remaining free amine or carboxyl group results in a polar molecule that is not ideal for GC analysis.[3]

  • Solution:

    • Confirm the Two-Step Process: Ensure you are performing both the esterification of the carboxyl group and the acylation of the amine group.[3][9]

    • Dry Between Steps: After the esterification step, it is critical to completely remove the acidic alcohol solvent (e.g., methanolic HCl) before proceeding to the acylation step. Any remaining acid can interfere with the TFAA reaction. This is typically done by drying under a gentle stream of nitrogen.[9]

    • Optimize Conditions: Re-evaluate the reaction time and temperature for both steps to ensure they are sufficient for your specific sample matrix and concentration.

Q3: My chromatogram shows multiple peaks for a single D-leucine standard. What could be causing this?

A3: The presence of multiple peaks can arise from several sources, including incomplete reactions or the formation of different derivative species.

  • Incomplete Derivatization: You may be seeing peaks for the partially derivatized intermediates (e.g., only the ester or only the TFA-adduct) in addition to your fully derivatized product.

    • Solution: As with peak tailing, review your entire two-step protocol. Ensure complete drying between steps and optimize reaction conditions to drive the reaction to completion.

  • Multiple Derivative Formation: Some amino acids can form multiple derivative products under certain conditions.[2] While less common for simple amino acids like leucine, the choice of solvent can sometimes influence the formation of different silyl derivatives, for example.[5]

    • Solution: Standardize your solvent and reaction conditions rigorously. Using a well-established protocol, such as esterification with methanolic HCl followed by acylation with TFAA in methylene chloride, minimizes this risk.[9]

Q4: How can I ensure the chiral integrity of D-leucine is maintained throughout the process?

A4: Maintaining the stereochemistry is paramount for chiral analysis. Fortunately, the standard two-step derivatization process using achiral reagents does not typically affect the chiral center of the amino acid.[3]

  • Mechanism: The reactions occur at the carboxyl and amino groups, which are not directly part of the stereocenter. The process creates a diastereomerically pure derivative that can then be separated from its L-enantiomer on a chiral GC column.

  • Best Practices:

    • Use high-purity, achiral derivatization reagents (e.g., methanolic HCl, TFAA).

    • Avoid harsh conditions (e.g., excessively high temperatures or extreme pH for prolonged periods) that could potentially lead to racemization, although this is generally not a concern with standard TFAA protocols.

Optimized Experimental Protocol: N-TFA-D-Leucine Methyl Ester

This protocol is a robust starting point for the derivatization of D-leucine. Optimization may be necessary depending on your specific instrumentation and sample matrix.

Materials:

  • Dried D-Leucine sample (or standard)

  • 3N Methanolic HCl (or 20% Acetyl Chloride in Methanol)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Anhydride (TFAA)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Methodology:

Step 1: Esterification (Methylation)

  • Place your accurately weighed, dry sample (e.g., 1 mg) into a reaction vial.

  • Add 1 mL of 3N Methanolic HCl.[9]

  • Cap the vial tightly and heat at 100-110°C for 30-60 minutes.[8][9]

  • Allow the vial to cool completely to room temperature.

  • Remove the cap and evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical.[8][9]

Step 2: Acylation (Trifluoroacetylation)

  • To the dry residue from Step 1, add 1 mL of anhydrous dichloromethane (DCM).

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA).[9]

  • Cap the vial tightly and heat at 60°C for 20 minutes[9] or 100°C for 20 minutes.[8]

  • Allow the vial to cool to room temperature.

  • Gently evaporate the solution to dryness under nitrogen to remove excess reagent and solvent.[8]

  • Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate or hexane) for GC injection.

Summary of Key Reaction Parameters

The following table summarizes typical conditions for the two-step derivatization. These should be used as a starting point for method development.

ParameterStep 1: EsterificationStep 2: AcylationRationale & Key Considerations
Reagent 3N HCl in MethanolTrifluoroacetic Anhydride (TFAA)Esterification protects the carboxyl group; acylation protects the amine group.[3]
Solvent Methanol (as reagent)Dichloromethane (DCM) or AcetonitrileSolvents must be anhydrous to prevent reagent quenching.[6]
Temperature 100 - 110 °C60 - 100 °CHeat is required to drive the reactions to completion in a reasonable timeframe.[8][9]
Time 30 - 60 min10 - 30 minInsufficient time leads to incomplete derivatization; excessive time is usually not detrimental.[8][9][10]
Post-Reaction Evaporate to drynessEvaporate to drynessRemoval of excess reagents and byproducts is crucial for good chromatography.[8]
Visual Workflow & Troubleshooting

Use these diagrams as a quick reference for the experimental workflow and for diagnosing common problems.

Experimental Workflow

cluster_prep Sample Prep cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation cluster_analysis Analysis Dry Start: Dry D-Leucine Sample Add_MeOH_HCl Add Methanolic HCl Dry->Add_MeOH_HCl Heat1 Heat (100°C, 30 min) Add_MeOH_HCl->Heat1 Dry1 Evaporate to Dryness (Nitrogen Stream) Heat1->Dry1 Add_DCM_TFAA Add DCM & TFAA Dry1->Add_DCM_TFAA Crucial Drying Step Heat2 Heat (60°C, 20 min) Add_DCM_TFAA->Heat2 Dry2 Evaporate to Dryness (Nitrogen Stream) Heat2->Dry2 Reconstitute Reconstitute in Solvent Dry2->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Caption: Step-by-step workflow for D-Leucine derivatization.

Troubleshooting Decision Tree

Problem Problem Observed LowYield Low/No Peak Area Problem->LowYield PeakTailing Poor Peak Shape (Tailing) Problem->PeakTailing MultiPeaks Multiple Unexpected Peaks Problem->MultiPeaks Cause_Moisture Moisture Present? LowYield->Cause_Moisture Cause_Reagents Reagents Expired or in Excess? LowYield->Cause_Reagents Cause_Conditions1 Suboptimal Time or Temperature? LowYield->Cause_Conditions1 Cause_Incomplete Incomplete Derivatization? PeakTailing->Cause_Incomplete Cause_Incomplete2 Partially Derivatized Species? MultiPeaks->Cause_Incomplete2 Sol_Dry Solution: Dry Sample & Use Anhydrous Solvents Cause_Moisture->Sol_Dry Yes Sol_Reagents Solution: Use Fresh Reagents in Sufficient Excess Cause_Reagents->Sol_Reagents Yes Sol_Conditions1 Solution: Increase Reaction Time/Temperature Cause_Conditions1->Sol_Conditions1 Yes Sol_CheckSteps Solution: Verify Both Esterification & Acylation Steps. Ensure Drying Between. Cause_Incomplete->Sol_CheckSteps Likely Cause_Incomplete2->Sol_CheckSteps Yes

Caption: A decision tree for troubleshooting common derivatization issues.

References
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. (URL: [Link])

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (URL: [Link])

  • A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])

  • Analytical Methods for Amino Acids - Shimadzu. (URL: [Link])

  • Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages - PMC. (URL: [Link])

  • GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients - ResearchGate. (URL: [Link])

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. (URL: [Link])

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC. (URL: [Link])

  • 13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography/combustion/isotope ratio mass - Glen Jackson - West Virginia University. (URL: [Link])

  • Practical considerations for amino acid isotope analysis - Alexandra A Phillips. (URL: [Link])

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry - Glen Jackson. (URL: [Link])

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (URL: [Link])

  • Automated Pre-Column Derivatization of Amino Acids by HPLC: - Axion Labs. (URL: [Link])

  • Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages - MDPI. (URL: [Link])

  • Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent - ResearchGate. (URL: [Link])

  • Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux - PMC. (URL: [Link])

Sources

Technical Support Center: Incomplete Derivatization with N-(2,2,2-Trifluoroacetyl)-D-Leucine

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Mechanism of Action

The "Why" Behind the Failure

You are likely using N-(2,2,2-Trifluoroacetyl)-D-leucine (TFA-D-Leu) as a Chiral Derivatizing Agent (CDA) to resolve enantiomers of amines or alcohols via GC or HPLC.

The most common cause of "incomplete derivatization" with this specific reagent is a misunderstanding of its activation state . TFA-D-Leucine (the carboxylic acid form) is not electrophilic enough to react with amines or alcohols directly to form amides/esters under mild conditions. It must be activated, typically into N-TFA-D-Leucyl Chloride or an active ester (using DCC/EDC), before the nucleophilic attack can occur.

If you are observing unreacted starting material, your system likely suffers from one of three critical failures:

  • Hydrolysis: The acid chloride has reverted to the unreactive acid due to moisture.

  • Lack of Activation: You are attempting to react the acid form directly without a coupling agent.

  • HCl Suppression: Inadequate base presence to scavenge the HCl byproduct (if using the acid chloride method), stalling the equilibrium.

Reaction Mechanism & Critical Pathways

The following diagram illustrates the necessary activation and the competing hydrolysis pathway that leads to incomplete results.

ReactionPathway Acid N-TFA-D-Leucine (Acid Form - Unreactive) Activation Activation Step (SOCl2 or DCC) Acid->Activation Required Activated Activated Species (Acid Chloride or O-Acylisourea) Activation->Activated Product Diastereomeric Pair (Separable by GC/HPLC) Activated->Product + Analyte (Nucleophilic Attack) DeadEnd Hydrolyzed Byproduct (Reverts to Acid) Activated->DeadEnd Hydrolysis Analyte Analyte (Chiral Amine/Alcohol) Moisture Moisture (H2O) Moisture->DeadEnd Fast Reaction

Caption: Figure 1. The activation requirement for TFA-D-Leucine. Direct reaction of the acid form fails. Moisture competes with the analyte for the activated species.

Troubleshooting Guide: Diagnostic & Remediation

Symptom 1: No Reaction (100% Starting Material Remaining)

Diagnosis: The reagent is in the carboxylic acid form (inactive).

  • Root Cause: You may have purchased the acid (CAS 1480-30-4) assuming it reacts like an anhydride or chloride.

  • Immediate Fix:

    • Method A (Acid Chloride): Reflux TFA-D-Leucine with Thionyl Chloride (

      
      ) for 1 hour, evaporate excess 
      
      
      
      , and then react with your analyte.
    • Method B (In-situ Coupling): Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC to the reaction mixture to activate the carboxyl group in situ.

Symptom 2: Partial Reaction (~50% Yield) with "Extra" Peaks

Diagnosis: Reagent hydrolysis or insufficient base.

  • Root Cause: The acid chloride is highly moisture-sensitive. If your solvent (DCM, THF) is not anhydrous, water hydrolyzes the reagent back to the acid faster than your analyte can react.

  • Immediate Fix:

    • Solvent: Use anhydrous solvents (stored over molecular sieves).

    • Base: Ensure you are using Pyridine or Triethylamine (TEA) . You need at least 1.2 equivalents of base relative to the acid chloride to neutralize the HCl generated. HCl protonates the amine analyte, rendering it non-nucleophilic.

Symptom 3: Inconsistent Derivatization of Sterically Hindered Amines

Diagnosis: Kinetic barrier.

  • Root Cause: The isopropyl group on the Leucine side chain creates steric bulk. If your analyte is also bulky (e.g.,

    
    -branched amines), the reaction is kinetically slow.
    
  • Immediate Fix:

    • Heat: Increase reaction temperature to 60-70°C (if analyte is stable).

    • Time: Extend reaction time from 30 mins to 2-4 hours.

    • Catalyst: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the acyl transfer.

Optimized Protocol: The "Gold Standard" Method

This protocol assumes you are converting the stable acid to the reactive acid chloride in situ or using a pre-prepared acid chloride to ensure maximum reactivity.

ParameterSpecificationRationale
Reagent N-TFA-D-Leucine (Acid) + Thionyl ChlorideFresh generation of acid chloride prevents hydrolysis issues.
Solvent Dichloromethane (DCM) or TolueneNon-nucleophilic, dissolves organic analytes well. Must be Anhydrous.
Base Pyridine (Dry)Acts as both solvent and HCl scavenger.
Stoichiometry 1.5 : 1 (Reagent : Analyte)Excess reagent ensures all analyte is consumed (pseudo-first-order kinetics).
Temperature 70°C (30-60 mins)Overcomes steric hindrance of the leucine side chain.
Step-by-Step Workflow
  • Activation (Skip if using commercial Acid Chloride):

    • Dissolve 50 mg N-TFA-D-Leucine in 0.5 mL Thionyl Chloride (

      
      ).
      
    • Heat at 80°C for 30 minutes in a sealed vial.

    • Evaporate to dryness under a stream of Nitrogen (

      
      ) to remove excess 
      
      
      
      . Residue is the active Acid Chloride.
  • Derivatization:

    • Dissolve the residue in 0.5 mL anhydrous DCM.

    • Add the analyte (amine/alcohol) solution.

    • Add 50

      
      L Pyridine.
      
    • Cap tightly and heat at 70°C for 30 minutes.

  • Quench & Clean:

    • Cool to room temperature.[1][2][3]

    • Add 1 mL 1M HCl (aqueous) to remove excess pyridine and hydrolyze remaining reagent.

    • Extract with EtOAc or DCM. The organic layer contains your diastereomers.

Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific failure mode.

TroubleshootingTree Start Start: Incomplete Derivatization CheckState Is Reagent Acid or Acid Chloride? Start->CheckState AcidPath Acid Form CheckState->AcidPath ChloridePath Acid Chloride Form CheckState->ChloridePath DidActivate Did you add DCC/EDC? AcidPath->DidActivate CheckSolvent Is Solvent Anhydrous? ChloridePath->CheckSolvent NoActivation FAIL: Acid is unreactive. Add Coupling Agent. DidActivate->NoActivation No YesActivation Check Sterics/Time DidActivate->YesActivation Yes WetSolvent FAIL: Hydrolysis. Dry Solvent & Re-run. CheckSolvent->WetSolvent No DrySolvent Check Base (Pyridine) CheckSolvent->DrySolvent Yes NoBase FAIL: Amine Protonated. Add Base. DrySolvent->NoBase No Base Added YesBase Success Likely. Check GC/HPLC Method. DrySolvent->YesBase Base Added

Caption: Figure 2. Diagnostic logic for identifying the root cause of low derivatization yields.

Frequently Asked Questions (FAQs)

Q: Can I use TFA-Anhydride (TFAA) and D-Leucine separately? A: No. Adding TFAA and D-Leucine to your sample will derivatize the D-Leucine (forming N-TFA-D-Leucine) and likely trifluoroacetylate your analyte directly (forming the N-TFA-analyte), but it will not link the Leucine to your analyte. You must form the amide bond between the Leucine carboxyl group and your analyte's amine group. This requires the activation chemistry described above.

Q: Why do I see two peaks for my pure enantiomer standard? A: This indicates racemization of the reagent. If you heat the reaction too long or use too strong a base, the chiral center of the D-Leucine moiety can epimerize. This results in the formation of both (D-Leu)-(Analyte) and (L-Leu)-(Analyte) diastereomers, giving a false "impurity" peak. Limit heating to the minimum time required.

Q: My sample is an amino acid salt (e.g., Valine-HCl). Will this work? A: Not directly. The amine group is protonated (


) and cannot attack the reagent. You must add enough base (TEA or Pyridine) to neutralize the HCl salt plus scavenge the acid produced during the reaction.

References

  • Waters Corporation. (n.d.). What can cause inadequate or incomplete derivatization of amino acids? Waters Knowledge Base. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Hydrolysis of (2,2,2-Trifluoroacetyl)-d-leucine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of (2,2,2-Trifluoroacetyl)-d-leucine (TFA-d-leucine) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these compounds in their analytical workflows. As a Senior Application Scientist, I understand the nuances and challenges that can arise during experimentation. This resource provides in-depth, field-proven insights to help you navigate potential issues, particularly the hydrolytic instability of the N-trifluoroacetyl group, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the analysis of TFA-d-leucine derivatives. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

Q1: I am observing a loss of my TFA-d-leucine derivative and the appearance of a new, more polar peak in my chromatogram. What is happening?

A1: This is a classic sign of hydrolysis of the N-trifluoroacetyl (TFA) group. The amide bond linking the trifluoroacetyl group to the leucine amine is susceptible to cleavage, particularly in the presence of water and either acidic or basic conditions. This hydrolysis reaction removes the TFA group, resulting in the formation of the more polar, underivatized d-leucine.

Causality: The TFA group is a strong electron-withdrawing group, which can make the amide carbonyl carbon more susceptible to nucleophilic attack by water.[1][] While generally stable, the amide bond in N-acylated amino acids can be surprisingly labile under certain conditions.[1] The presence of strong acids or bases can catalyze this hydrolysis.[][3]

Troubleshooting Steps:

  • Review Sample Preparation:

    • pH Control: Ensure that the pH of your sample solution is as close to neutral as possible. If your sample is in an acidic or basic medium from a previous step, neutralize it before analysis. For instance, if your sample is in >0.1 N HCl, it should be neutralized with an equivalent concentration of NaOH.

    • Solvent Purity: Use high-purity, anhydrous solvents whenever possible, especially during derivatization and sample reconstitution.[4][5][6] The presence of moisture is a primary driver of hydrolysis.[4][5]

  • Examine Analytical Conditions:

    • Mobile Phase pH: For liquid chromatography (LC) methods, check the pH of your mobile phase. Highly acidic or basic mobile phases will accelerate the hydrolysis of the TFA group on-column. Buffer your mobile phase to a neutral or slightly acidic pH range (e.g., pH 3-6) where the derivative is more stable.

    • Temperature: High temperatures during sample storage or analysis can increase the rate of hydrolysis. Store samples at low temperatures (e.g., 4°C for short-term, -80°C for long-term) and use a column oven set to a moderate temperature (e.g., 25-40°C) during chromatography.[7]

dot

Caption: Troubleshooting workflow for TFA-d-leucine derivative hydrolysis.

Q2: My derivatization reaction with trifluoroacetic anhydride (TFAA) is inconsistent, leading to variable peak areas. How can I improve the reliability of this step?

A2: Inconsistent derivatization is often due to the presence of moisture or suboptimal reaction conditions. The goal is to drive the reaction to completion to ensure all your d-leucine is converted to the TFA derivative.

Causality: Trifluoroacetic anhydride (TFAA) is highly reactive and readily hydrolyzes in the presence of water to form trifluoroacetic acid (TFA).[8] This not only consumes the derivatizing agent but also introduces acid, which can contribute to the instability of the newly formed derivative.

Protocol for Robust Derivatization:

This protocol outlines a reliable method for the trifluoroacetylation of d-leucine for Gas Chromatography (GC) analysis.

Materials:

  • d-Leucine standard or dried sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Step-by-Step Procedure:

  • Sample Preparation: Ensure your sample is completely dry. If it is in an aqueous solution, lyophilize it or dry it under a stream of nitrogen.[6]

  • Reagent Addition: In a clean, dry reaction vial, add your dried d-leucine sample. To this, add your anhydrous solvent followed by an excess of TFAA. A typical ratio is 1:1 (v/v) of solvent to TFAA.

  • Reaction Conditions: Cap the vial tightly and vortex briefly. Heat the reaction mixture at a controlled temperature, typically between 70°C and 100°C, for 15 to 30 minutes. The optimal time and temperature may need to be determined empirically for your specific application.

  • Solvent Removal: After the reaction is complete, cool the vial to room temperature. Carefully evaporate the solvent and excess TFAA under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent for your analysis (e.g., ethyl acetate for GC).

Key Considerations for Consistency:

  • Moisture Control: Always use anhydrous solvents and handle TFAA in a dry environment (e.g., under a fume hood with low humidity or in a glove box).

  • Reagent Quality: Use a fresh, high-purity bottle of TFAA. Over time, TFAA can degrade due to exposure to atmospheric moisture.

  • Stoichiometry: Ensure a sufficient excess of TFAA is used to drive the reaction to completion, especially if other nucleophilic species are present in your sample matrix.

Q3: I am using Trifluoroacetic Acid (TFA) in my mobile phase for HPLC. Could this be causing the hydrolysis of my TFA-d-leucine derivative?

A3: Yes, the presence of TFA in the mobile phase, even at low concentrations (e.g., 0.1%), can contribute to the hydrolysis of the N-TFA group over time. While native amide bonds in peptides are generally stable in neat TFA, the N-trifluoroacetyl group can be more labile.[9]

Causality and Mitigation:

FactorMechanism of HydrolysisRecommended Action
Protonation The acidic proton from TFA can protonate the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water molecules in the mobile phase.[][3]Alternative Acidifiers: Consider using a weaker acid like formic acid (0.1%) as a mobile phase additive. It often provides sufficient peak shape for amino acid derivatives without being as aggressive in promoting hydrolysis.
On-Column Time The longer the derivative resides on the analytical column in an acidic environment, the greater the opportunity for hydrolysis to occur.Optimize Chromatography: Develop a chromatographic method with a shorter run time. This can be achieved by using a shorter column, a higher flow rate, or a steeper gradient.
Temperature Elevated column temperatures will accelerate the rate of acid-catalyzed hydrolysis.Reduce Temperature: Operate the column at or near room temperature (e.g., 25°C) if it does not significantly compromise your separation efficiency.

dot

Caption: Mechanism of acid-catalyzed hydrolysis of TFA-d-leucine.

Q4: Are there alternative derivatization strategies for d-leucine that yield more stable derivatives for GC or LC analysis?

A4: Yes, while TFA derivatives are common due to their volatility for GC analysis, other reagents can provide more hydrolytically stable products.[10][11] The choice of derivatization agent often depends on the analytical technique and the specific requirements of your assay.

Alternative Derivatization Reagents:

ReagentDerivative TypeStabilityAnalytical TechniqueKey Advantages
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)TBDMS (tert-butyldimethylsilyl)HighGC-MSTBDMS derivatives are significantly more stable against hydrolysis compared to TMS or TFA derivatives.[5][6][12]
ECF (Ethyl Chloroformate)N-ethoxycarbonyl ethyl esterGoodGC-MSForms a stable derivative in a rapid, two-phase reaction.[6]
FLEC ((+)-1-(9-fluorenyl)ethyl chloroformate)Fluorescent DiastereomerHighHPLC-FluorescenceExcellent for chiral separations on achiral columns and provides high sensitivity. The derivatives are known to be stable.[13]
OPA/Chiral Thiol (o-phthalaldehyde)Fluorescent DiastereomerModerateHPLC-FluorescenceA common pre-column derivatization method for primary amines, but the derivatives can have limited stability.[14]

Expert Recommendation: For applications requiring high stability, especially when samples may be stored in an autosampler for extended periods, derivatization with MTBSTFA to form TBDMS derivatives is a highly recommended strategy for GC-MS analysis.[5][12] These derivatives are known for their robustness and resistance to hydrolysis.[5]

References

  • Fones, W. S., & Lee, M. (1954). Hydrolysis of the N-trifluoroacetyl Derivatives of Several D- And L-amino Acids by Acylase I. Journal of Biological Chemistry, 210(1), 227-238. [Link]

  • Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 81(10), 2930-2934. [Link]

  • Amblard, F., et al. (2005). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Organic Letters, 7(18), 4021-4024. [Link]

  • Al-Masum, M., & El-Agamey, A. (2020). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 85(5), 3634-3641. [Link]

  • Maruoka, K., & Ooi, T. (2007). Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. Catalysis, 49(6), 466-471. [Link]

  • Saman, P., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4563. [Link]

  • Kumar, A., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 26034-26044. [Link]

  • Saman, P., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4563. [Link]

  • ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. ResearchGate. [Link]

  • Thermo Fisher Scientific. (2012). GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific. [Link]

  • Wang, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Scientific Reports, 11(1), 1-11. [Link]

  • Farkaš, P., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(4), 84-91. [Link]

  • Czerwenka, C., & Lämmerhofer, M. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4567. [Link]

  • Edgar, K. J., & Marks, T. J. (2022). Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers. Carbohydrate Polymers, 281, 119069. [Link]

  • Kaspar, H., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 179. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]

  • ResearchGate. (2015). In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. ResearchGate. [Link]

  • ResearchGate. (2018). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4353. [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • Reddy, K. L., & Kumar, N. (2005). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry - Section B, 44(4), 817-821. [Link]

  • Fukushima, T., et al. (2017). Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. Journal of Chromatography B, 1060, 243-250. [Link]

  • Kim, H. J., et al. (2023). Trifluoroacetyl‐Substituted D–π–A Fluorophores: Design Strategies for Strong Solvatochromism and Giga Stokes Shifts. Chemistry – An Asian Journal, 18(11), e202300185. [Link]

  • Dwyer, K. P., et al. (2002). Oxazolinone derivative of leucine for GC-MS: a sensitive and robust method for stable isotope kinetic studies of lipoproteins. Journal of Lipid Research, 43(2), 344-349. [Link]

  • ResearchGate. (2020). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]

  • Clark, J. (2015). The Hydrolysis of Proteins. Chemguide. [Link]

  • ResearchGate. (2022). Synthesis of chiral N-trifluoroacetyl-methionine derivatives and apply them as acyl donors for Friedel-Crafts acylation. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Amino Acid Racemization During Trifluoroacetylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography & Peptide Synthesis Support Portal. This guide is designed for researchers and drug development professionals experiencing stereochemical inversion (racemization) when derivatizing amino acids for chiral Gas Chromatography-Mass Spectrometry (GC-MS) or peptide coupling.

Part 1: Core Diagnostics & Mechanistic FAQ

Q: Why does my enantiomeric excess (ee) drop significantly when I use Trifluoroacetic Anhydride (TFAA) to derivatize amino acids? A: The loss of stereochemical integrity is rarely caused by the protection of the amine group itself. Instead, it is a consequence of carboxyl group activation. When an unprotected or transiently exposed carboxyl group reacts with excess TFAA, it forms a highly reactive mixed anhydride. This intermediate rapidly undergoes intramolecular cyclization to form an azlactone (oxazolone) ring.

The


-carbon of the azlactone is flanked by a carbonyl and an imine-like double bond, making its 

-proton highly acidic. Even under mildly basic conditions, elevated temperatures, or prolonged reaction times, this proton is easily abstracted to form an achiral enolate. Subsequent reprotonation is non-stereoselective, resulting in a racemic mixture of the D- and L-enantiomers [1].

Q: Can I just lower the temperature to prevent this? A: Lowering the temperature helps kinetically suppress azlactone formation, but it is often insufficient if the reaction requires extended time to reach completion. Control of temperature is a predominant factor, but true stereochemical preservation requires eliminating the azlactone pathway entirely by protecting the carboxyl group before introducing strong acylating agents [2].

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the causality behind TFAA-induced racemization. Understanding this pathway is critical for selecting the correct troubleshooting protocol.

AzlactoneRacemization A L-Amino Acid (Free Carboxyl) B Mixed Anhydride Intermediate A->B + Excess TFAA (Carboxyl Activation) C Azlactone (Oxazolone) Formation B->C Intramolecular Cyclization (- TFA) D Deprotonation at α-carbon (Achiral Enolate) C->D Heat / Basic Conditions (Loss of α-proton) E Reprotonation (Non-stereoselective) D->E Reversible Pathway F D/L-Azlactone Mixture E->F G Racemized N-TFA Amino Acid Derivative F->G Ring Opening (Esterification/Hydrolysis)

Fig 1: Mechanism of amino acid racemization via the azlactone intermediate during trifluoroacetylation.

Part 3: Reagent Selection & Quantitative Comparison

If you must perform N-trifluoroacetylation, selecting the right reagent is your first line of defense. The original procedures using neat TFAA are notorious for causing cleavage of peptide bonds and racemization of asymmetric centers [1].

Table 1: Comparison of Trifluoroacetylation Reagents

ReagentReactivity LevelRisk of RacemizationOptimal ConditionsPrimary Drawback
Trifluoroacetic Anhydride (TFAA) Very HighHigh (via azlactone)< 0°C, strict anhydrousHigh racemization; forms unsymmetrical anhydrides.
S-Ethyl trifluorothioacetate ModerateLow pH 8–9, aqueous mediaProduces highly disagreeable, odoriferous by-products.
Phenyl trifluoroacetate ModerateLow Neutral pH, 120–150°CHigh cost; requires elevated temperatures.
N-Methyl-bis(trifluoroacetamide) (MBTFA) HighLow 60°C, non-aqueousHighly moisture sensitive; requires prior esterification.

Part 4: Validated Troubleshooting Protocols

To ensure absolute trustworthiness in your analytical data, you must utilize a self-validating system . The protocol below uses a two-step derivatization approach (esterification followed by acylation) to physically block the azlactone pathway.

Protocol: Two-Step Derivatization for Chiral GC-MS Analysis

Causality Check: By converting the carboxyl group to an ester first, it cannot participate in intramolecular cyclization when TFAA is introduced later. This preserves the chiral center [3].

Self-Validation Step: Before processing unknown samples, spike a blank matrix with a pure L-Proline standard. Proline is highly susceptible to enantioreversal and peak tailing. If your final chromatogram shows a D-Proline peak >0.5% area, your esterification step was incomplete, allowing residual free carboxyl groups to cyclize during the TFAA step.

Step-by-Step Methodology:

  • Sample Preparation & Drying:

    • Transfer 50 µL of the aqueous amino acid sample (containing internal standards) into a glass reaction vial.

    • Evaporate to absolute dryness under a gentle stream of nitrogen. Crucial: Any residual water will hydrolyze the subsequent reagents, leading to incomplete derivatization and poor peak shape.

  • Step 1: Carboxyl Esterification (Blocking the Azlactone Pathway):

    • Add 200 µL of a Methanol/Acetyl Chloride (

      
      ) mixture (4:1, v/v) to the dried residue [4].
      
    • Cap tightly, vortex for 10 seconds, and heat at 110°C for 1 hour.

    • Mechanism: This converts all free amino acids to their corresponding methyl esters. The highly acidic environment protonates the amine, preventing it from reacting, while driving the esterification of the carboxyl group.

  • Solvent Removal:

    • Cool the vial to room temperature.

    • Evaporate the reagent completely under a gentle nitrogen stream at 40°C.

  • Step 2: N-Trifluoroacetylation:

    • Add 50 µL of Dichloromethane (DCM) and 50 µL of Trifluoroacetic Anhydride (TFAA) to the dried methyl ester residue.

    • Heat at 60°C for 20 minutes.

    • Mechanism: Because the carboxyl group is already masked as a methyl ester, the TFAA exclusively attacks the free amine to form the N-trifluoroacetyl derivative without forming a mixed anhydride.

  • Final Reconstitution:

    • Evaporate the excess TFAA and DCM under nitrogen (avoid over-drying to prevent loss of volatile derivatives).

    • Reconstitute in 50 µL of an appropriate organic solvent (e.g., chloroform or ethyl acetate) for GC-MS injection.

References

  • Organic Syntheses. Trifluoroacetylation of amines and amino acids under neutral, mild conditions.
  • ResearchGate. Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry.
  • Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC.
  • National Institutes of Health (PMC). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography.

Technical Support Center: Stability & Optimization of (2,2,2-Trifluoroacetyl)-d-leucine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Stability, Racemization Control, and Storage Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1]

Executive Summary: The Stability Paradox

(2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-Leu) and its derivatives are critical tools in chiral resolution, gas chromatography (GC), and NMR spectroscopy.[1] However, they present a stability paradox :

  • The Protecting Group: The trifluoroacetyl (TFA) group is robust against acidic conditions but highly labile in basic environments (unlike Acetyl or Benzoyl groups).

  • The Chiral Center: The strong electron-withdrawing nature of the fluorine atoms (

    
     effect) significantly increases the acidity of the 
    
    
    
    -proton. This makes N-TFA derivatives more susceptible to racemization via the oxazolone (azlactone) pathway than their non-fluorinated counterparts, particularly during activation or derivatization.[1]

This guide provides the protocols necessary to maintain the chemical and stereochemical integrity of these compounds.

Critical Troubleshooting: Racemization & Chemical Degradation

Issue A: "I am losing enantiomeric excess (ee%) during activation."

Diagnosis: Racemization via Azlactone Formation.[2] Mechanism: When the carboxyl group of N-TFA-D-Leu is activated (e.g., converted to an acid chloride or mixed anhydride), the carbonyl oxygen of the amide backbone attacks the activated carboxyl carbon.[1] This forms a 5-membered oxazolone (azlactone) ring. The


-proton on this ring is highly acidic due to the adjacent 

bond and the electron-withdrawing

group, leading to rapid equilibration between D- and L-forms.[1]
Corrective Protocol: The "Cold-Fast" Activation

Do not use standard room-temperature peptide coupling protocols.[1]

  • Temperature Control: Maintain reaction temperatures between -10°C and 0°C . Racemization rates drop exponentially with temperature.

  • Avoid Strong Bases: Avoid Triethylamine (TEA) if possible. Use hindered organic bases like Diisopropylethylamine (DIPEA) or inorganic buffers if compatible.[1]

  • Preferred Activation Method (Vilsmeier Reagent):

    • Why: Generating the acid chloride using thionyl chloride (

      
      ) often requires reflux, guaranteeing racemization.[1] The Vilsmeier reagent allows acid chloride formation at low temperatures.[2]
      
    • Step: React N-TFA-D-Leu with oxalyl chloride/DMF catalytic amount at 0°C.

Issue B: "My GC peaks are tailing or showing 'ghost' peaks."

Diagnosis: Thermal Decomposition or Hydrolysis in the Injector. Mechanism: N-TFA alkyl esters (e.g., n-butyl esters) are volatile but hydrolytically unstable.[1] Moisture in the carrier gas or sample solvent hydrolyzes the ester, releasing free leucine (which does not elute properly) and trifluoroacetic acid.[1]

Corrective Protocol: Anhydrous Handling
  • Solvent Choice: Use anhydrous Methylene Chloride (

    
    ) or Ethyl Acetate. Avoid alcohols for storage, as transesterification can occur.[1]
    
  • Injector Temp: Limit GC injector temperature to 220°C . Higher temperatures promote thermal cleavage of the N-TFA bond.

  • Acylation Reagent: Ensure excess Trifluoroacetic Anhydride (TFAA) is removed gently under nitrogen stream; residual acid damages GC columns.

Visualizing the Instability Pathways

The following diagram illustrates the two primary failure modes: Racemization (via Azlactone) and Hydrolysis .

StabilityPathways Start N-TFA-D-Leu (Starting Material) Activated Activated Intermediate (Acid Chloride/Anhydride) Start->Activated Activation Reagents (SOCl2, DCC) Ester N-TFA Ester (GC Derivative) Start->Ester Esterification (ROH / HCl) Azlactone Oxazolone (Azlactone) Ring Formation Activated->Azlactone Intramolecular Attack (Fast at >0°C) Enol Enolized Intermediate (Planar/Achiral) Azlactone->Enol Base-catalyzed proton loss Racemic Racemic Product (DL-Mixture) Azlactone->Racemic Coupling with Nucleophile Enol->Azlactone Reprotonation (Random Face) Hydrolysis Hydrolysis (+ H2O / Base) Ester->Hydrolysis Moisture exposure Breakdown Free D-Leu + TFA (Loss of Volatility) Hydrolysis->Breakdown Cleavage

Figure 1: Mechanistic pathways for Racemization (via Azlactone) and Hydrolytic Decomposition.[1]

Standardized Protocols

Protocol A: Synthesis of Stable N-TFA-D-Leu-n-Butyl Ester (for GC)

Based on the classic Gehrke & Stalling method, optimized for stability.[1]

Reagents: D-Leucine, Trifluoroacetic Anhydride (TFAA), n-Butanol (3M HCl), Methylene Chloride.[1]

  • Esterification:

    • Add 10 mg D-Leu to 3 mL n-Butanol/3M HCl .

    • Heat at 100°C for 30 mins (Use a heating block, not oil bath, for uniform heat).

    • Critical Checkpoint: Evaporate to dryness under

      
       stream at 60°C. Ensure all water is removed.
      
  • Acylation:

    • Add 200

      
      L Methylene Chloride  + 100 
      
      
      
      L TFAA .
    • Cap tightly (Teflon-lined). Heat at 100°C for 10 mins .

    • Cool to room temperature immediately.

  • Stabilization:

    • Evaporate excess reagents under

      
       (do not use vacuum pump to avoid volatile loss of product).
      
    • Re-dissolve in anhydrous solvent (DCM or Hexane).[1]

    • Storage: Analyze immediately or store at -20°C in a desiccator.

Protocol B: Storage & Handling of Stock Standards
ParameterRecommendationScientific Rationale
Temperature -20°C (Short term), -80°C (Long term)Slows kinetic degradation and hydrolysis rates.[1]
Container Amber glass with Teflon-lined capsPrevents UV degradation; Teflon resists TFA corrosion.
Atmosphere Argon or Nitrogen headspaceDisplaces moisture-laden air; prevents oxidative breakdown.
Solvent Anhydrous Ethyl Acetate or DCMAlcohols (MeOH/EtOH) can cause transesterification over time.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use N-TFA-D-Leu acid chloride for peptide coupling without racemization? A: Only under strictly controlled conditions. The acid chloride is highly prone to azlactone formation. Recommendation: Use the Mixed Anhydride method (Isobutyl chloroformate/NMM) at -15°C, or use TBTU/HOBt coupling agents which suppress azlactone formation by trapping the activated intermediate.[1]

Q2: Why does my N-TFA derivative smell like vinegar? A: This indicates hydrolysis. The "vinegar" smell is likely Trifluoroacetic acid (or acetic acid if mixed) liberating from the molecule.[1] The sample is compromised and should be re-synthesized.

Q3: Is the N-TFA group stable to catalytic hydrogenation? A: Yes. Unlike Cbz or Bn groups, the N-TFA group is stable under standard


 conditions, allowing you to deprotect other regions of your molecule while keeping the N-TFA group intact.[1]

Troubleshooting Logic Flow

Use this decision tree to resolve stability issues in real-time.

Troubleshooting Start Issue Detected Type Identify Symptom Start->Type Branch1 Loss of Chirality (Racemization) Type->Branch1 Branch2 Extra Peaks / Signal Loss (Decomposition) Type->Branch2 CheckBase Was strong base (TEA) used? Branch1->CheckBase CheckWater Is solvent anhydrous? Branch2->CheckWater Sol1 Switch to DIPEA or Collidine CheckBase->Sol1 Yes CheckTemp Was activation > 0°C? CheckBase->CheckTemp No Sol2 Cool to -10°C; Use HOBt additive CheckTemp->Sol2 Yes Sol3 Dry solvent over MgSO4; Use N2 headspace CheckWater->Sol3 No CheckInj GC Injector > 220°C? CheckWater->CheckInj Yes Sol4 Lower Injector Temp; Check Liner cleanliness CheckInj->Sol4 Yes

Figure 2: Decision tree for troubleshooting experimental anomalies.

References

  • Gehrke, C. W., & Stalling, D. L. (1967).[1] Quantitative Analysis of the Twenty Natural Protein Amino Acids by Gas-Liquid Chromatography. Separation Science, 2(1), 101–138.[1]

  • Benoiton, N. L. (1983).[1] Quantitation of racemization in peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 217-284.[1]

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter on Amide Protection/TFA). [1]

  • Curphey, T. J. (1979).[1] Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry, 44(16), 2805-2807.[1]

  • Goodman, M., & Stueben, K. C. (1959).[1] Peptide Synthesis via Amino Acid Chloride Hydrochlorides.[2] Journal of the American Chemical Society, 81(15), 3980–3983.[1] (Foundational work on racemization mechanisms).

Sources

Calibration issues in quantitative analysis with (2,2,2-Trifluoroacetyl)-d-leucine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quantitative Analysis with (2,2,2-Trifluoroacetyl)-d-leucine

Executive Summary & Scope

(2,2,2-Trifluoroacetyl)-d-leucine (TFAL) serves two distinct but critical roles in quantitative chiral analysis:

  • As a Chiral Solvating Agent (CSA) in NMR: It forms diastereomeric complexes with chiral amines or alcohols in non-polar solvents (e.g.,

    
    , 
    
    
    
    ), inducing chemical shift non-equivalence (
    
    
    ).
  • As a Chiral Selector in Chromatography: It is immobilized (covalently or ionically) onto silica supports to create Pirkle-type Chiral Stationary Phases (CSPs).

This guide addresses the calibration non-linearity and quantification errors unique to these applications. Unlike standard achiral analysis, TFAL-based workflows are governed by the thermodynamics of diastereomeric complexation, where "linear" response is a conditional state, not a guarantee.

Module A: NMR Spectroscopy (CSA Application)

The Core Problem: In NMR, TFAL relies on fast-exchange complexation. The observed chemical shift is a weighted average of the free and bound states. Calibration fails when the Association Constant (


)  shifts due to concentration changes, temperature fluctuations, or water interference.
Critical Protocol: The "Self-Validating" qNMR Calibration

Do not assume the integration ratio equals the molar ratio without validation. The "Self-Induced Non-Equivalence" effect can skew results at high concentrations.

Step-by-Step Workflow:

  • The Stoichiometric Check:

    • Rule: Maintain a constant [Substrate]:[TFAL] ratio (typically 1:2 to 1:5) across all calibration points.

    • Why: If you vary the analyte concentration but keep TFAL constant, you alter the fraction of bound analyte (

      
      ), shifting 
      
      
      
      and potentially altering relaxation times (
      
      
      ).
  • Moisture Control (The #1 Failure Mode):

    • TFAL is hygroscopic. Water molecules compete for the hydrogen-bonding sites essential for chiral recognition.

    • Symptom:[1][2][3]

      
       collapses (peaks merge), and integration becomes a "best guess" deconvolution.
      
    • Fix: Pre-dry TFAL over

      
       or use an in-situ drying agent (activated 4Å molecular sieves) directly in the NMR tube for 15 mins prior to acquisition.
      
  • Relaxation Delay (

    
    ) Optimization: 
    
    • Diastereomeric complexes may have different longitudinal relaxation times (

      
      ).
      
    • Protocol: Measure

      
       for both split peaks. Set 
      
      
      
      .
    • Failure to do this: Results in under-estimation of the enantiomer with the longer

      
      .
      

Data Table 1: Troubleshooting qNMR Calibration Drifts

SymptomProbable CauseCorrective Action
Non-linear ee response Concentration-dependent aggregation (dimerization of TFAL).Perform a "Dilution Study." Plot

vs. Concentration. Work only in the plateau region.
Drifting Chemical Shifts Temperature fluctuation in the probe.Calibrate probe temperature. Use an internal shift reference (TMS) and a temperature standard (e.g., Methanol-d4).
Broad/Merging Peaks Fast exchange due to water or acid impurities.Add solid

(trace) to scavenge acid; dry solvent over sieves.
Integration Error > 2% Phasing errors or baseline roll.Use "Global Phase Correction" in processing software. Apply a polynomial baseline correction (Bernstein).
Visualization: qNMR Logic Flow

NMR_Workflow Start Start: qNMR Calibration Dry Dry Reagents (Sieves/Vac) Start->Dry Mix Mix Analyte + TFAL (1:3 Ratio) Dry->Mix Acquire Acquire 1H NMR (d1 > 5*T1) Mix->Acquire Check_Split Is Δδ > 0.05 ppm? Acquire->Check_Split Optimize Cool Sample (-10°C) or Change Solvent (C6D6) Check_Split->Optimize No (Peaks Overlap) Integrate Integrate Enantiomeric Peaks Check_Split->Integrate Yes Optimize->Acquire Calc_EE Calculate ee% Integrate->Calc_EE Validate Gravimetric Validation (Spike with pure enantiomer) Calc_EE->Validate

Caption: Logical workflow for ensuring valid calibration in TFAL-mediated qNMR. Note the feedback loop for peak resolution optimization.

Module B: Chromatographic Calibration (CSP Application)

The Core Problem: When TFAL is the ligand on a column (e.g., Pirkle-type), calibration issues usually stem from active site saturation or non-specific binding (silanol activity). This leads to peak tailing, which makes the "end" of the peak subjective, ruining area-under-curve (AUC) calculations.

Technical Guide: Linearizing the Isotherm
  • Mobile Phase Additives:

    • Pure organic solvents often fail to suppress the ionization of residual silanols.

    • Recommendation: Add 0.1% Acetic Acid or TFA to the mobile phase.[4] This ensures the TFAL ligand and analyte remain in a single protonation state, sharpening peaks and linearizing the calibration curve.

  • The "Ghost Peak" Phenomenon (Racemization):

    • Issue: You inject a pure standard of D-Leucine derivative, but see a 2% L-peak.

    • Diagnosis: Is it the column or the sample?

    • Test: Inject the standard at a lower temperature (10°C). If the ratio changes, on-column racemization is occurring. If it stays constant, your standard is impure.

  • Internal Standard (IS) Selection:

    • Do not use a chiral IS unless it is isotopically labeled.

    • Best Practice: Use an achiral structural analog (e.g., N-TFA-Norleucine) that elutes in the window between the void volume and the first enantiomer.

Data Table 2: HPLC Calibration Acceptance Criteria (FDA/EMA aligned)

ParameterAcceptance LimitWhy it matters for TFAL
Resolution (

)

(Baseline)
TFAL peaks often tail;

requires "valley-to-valley" integration, which is mathematically unsound for calibration.
Tailing Factor (

)

High tailing indicates secondary interactions (silanols), leading to non-linear concentration response.
Carryover

of LLOQ
TFAL phases can "hold" onto amines. Blanks must be injected after high standards.
Linearity (

)

If

, suspect saturation of the chiral selector sites (Langmuir isotherm behavior).
Visualization: HPLC Method Development Loop

HPLC_Workflow Input Analyte Injection Column TFAL Chiral Column Input->Column Detector UV/MS Detection Column->Detector Decision Baseline Resolution? Detector->Decision Trouble1 Add Acid Modifier (Suppress Silanols) Decision->Trouble1 Tailing Trouble2 Lower Temp (Increase Selectivity) Decision->Trouble2 Overlap Calibrate Run Calibration Stds Decision->Calibrate Yes Trouble1->Input Trouble2->Input QC Run QC Samples Calibrate->QC

Caption: Iterative optimization loop for HPLC calibration. Note that temperature and modifiers are the primary levers for TFAL phases.

Frequently Asked Questions (FAQ)

Q1: My calibration curve intercept is significantly non-zero in HPLC. Why? A: This usually indicates background interference or column bleeding . TFAL phases can "bleed" the chiral selector if the mobile phase is too aggressive (e.g., high pH). Run a "Zero Sample" (matrix + IS) to confirm if the interference is from the matrix or the column. If it's the column, you may need to saturate the mobile phase with the stationary phase liquid (if coated) or replace the column (if bonded).

Q2: In NMR, the chemical shift difference (


) changes between my low and high standards. 
A:  This is the "Self-Induced Non-Equivalence"  effect. As concentration increases, the equilibrium between monomeric analyte and analyte-TFAL aggregates shifts.
  • Solution: You cannot use a single-point calibration. You must construct a calibration curve where

    
     is plotted against concentration, or strictly dilute all samples to the exact same molar concentration (e.g., 10 mM) before acquisition.
    

Q3: Can I use D-Leucine as an internal standard for L-Leucine analysis? A: Absolutely not. In a chiral environment (TFAL), D-Leucine and L-Leucine are diastereomerically distinct. They will have different chemical shifts (NMR) or retention times (HPLC). They are the analytes, not the standards. Use an achiral analog (e.g., Glycine or Norleucine derivatives) as the Internal Standard.

Q4: How do I validate the "True" Enantiomeric Excess? A: The "Gravimetric Mix" is the Gold Standard. Weigh pure (R) and pure (S) enantiomers on a 5-place balance to create specific ratios (e.g., 50:50, 90:10, 99:1). Analyze these mixtures. Plot Measured ee vs. Gravimetric ee . The slope should be 1.0 ± 0.05. If the slope is


, your peaks are likely overlapping (integration error).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6][7][8] [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews, 89(2), 347–362. [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Chapter on Chiral Solvating Agents). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Amino Acid Analysis: (2,2,2-Trifluoroacetyl)-d-leucine vs. MTBSTFA

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification and chiral determination of amino acids are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, but the inherent polarity and low volatility of amino acids necessitate a critical preparatory step: derivatization.[1][2][3] The choice of derivatizing agent is not merely a matter of preference; it is a pivotal decision that dictates the analytical strategy, particularly when distinguishing between enantiomers.

This guide provides an in-depth comparison of two fundamentally different approaches to amino acid derivatization for GC-MS analysis: the indirect chiral method, exemplified by reagents like (2,2,2-Trifluoroacetyl)-d-leucine, and the direct method using the achiral silylating agent, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

The Fundamental Divide: Direct vs. Indirect Chiral Separation

The core of this comparison lies in the strategy used to resolve enantiomers (D and L forms) of amino acids.

  • Indirect Method (Diastereomer Formation): This approach involves reacting the amino acid enantiomers with a single, pure enantiomer of a chiral derivatizing reagent (e.g., (2,2,2-Trifluoroacetyl)-d -leucine). This reaction creates a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated on a standard, non-chiral (achiral) GC column.

  • Direct Method (Chiral Stationary Phase): This method uses an achiral derivatizing agent, like MTBSTFA, to simply make the amino acids volatile. The resulting derivatized enantiomers are then separated directly on a specialized chiral GC column, where the stationary phase selectively interacts with each enantiomer to different extents.[4]

Reagent Deep Dive 1: The Indirect Approach with Chiral Acylating Agents

While "(2,2,2-Trifluoroacetyl)-d-leucine" itself is a specific conceptual example, the prevalent technique it represents is the use of N-trifluoroacetyl (TFA) amino acid derivatives. This is typically a two-step process involving esterification followed by acylation.[5][6]

Mechanism of Action:

  • Esterification: The carboxylic acid group (-COOH) of the amino acid is first converted to an ester (e.g., an isopropyl or n-butyl ester) to reduce its polarity. This is often achieved by heating with an alcohol (like isopropanol) in an acidic solution.

  • Acylation: The amino group (-NH2) is then acylated using a chiral reagent, such as a derivative of trifluoroacetic anhydride (TFAA).[7] This reaction attaches the trifluoroacetyl group to the nitrogen, rendering the molecule volatile and suitable for GC analysis. When the acylating agent is itself chiral, diastereomers are formed.

Advantages:

  • Column Flexibility: The primary advantage is the ability to use standard, less expensive, and often more robust achiral GC columns for enantiomeric separation.[8]

  • Established Methodology: Acylation methods have a long history in GC analysis, and their fragmentation patterns are well-documented.[9]

Disadvantages:

  • Risk of Racemization: The reaction conditions, particularly during the derivatization step, can sometimes cause a small amount of one enantiomer to convert to the other (racemization). This can compromise the accuracy of quantitative chiral analysis.[10][11]

  • Multi-Step Process: The two-step procedure is more labor-intensive and introduces more potential points of sample loss or variability compared to a single-step reaction.[7]

Experimental Workflow: Two-Step Acylation/Esterification

cluster_prep Sample Preparation cluster_ester Step 1: Esterification cluster_acyl Step 2: Acylation cluster_analysis Analysis start Dried Amino Acid Sample (e.g., from Lyophilized Hydrolysate) ester Add Acidified Alcohol (e.g., 3M HCl in Isopropanol) Heat (e.g., 100°C, 60 min) start->ester Reduces polarity of -COOH group dry_ester Evaporate to Dryness (under Nitrogen stream) ester->dry_ester acyl Add Acylating Agent in Solvent (e.g., TFAA in Dichloromethane) Heat (e.g., 60°C, 30 min) dry_ester->acyl Forms volatile N-TFA derivative dry_final Evaporate to Dryness acyl->dry_final reconstitute Reconstitute in Solvent (e.g., Ethyl Acetate) dry_final->reconstitute inject Inject into GC-MS (Achiral Column) reconstitute->inject

Caption: Workflow for indirect chiral amino acid analysis via two-step derivatization.

Reagent Deep Dive 2: The Direct Approach with MTBSTFA

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a silylating agent that reacts with active hydrogens found in amino, carboxyl, and hydroxyl groups. It is a cornerstone of metabolomics and is widely used for general-purpose amino acid analysis.[12][13]

Mechanism of Action: MTBSTFA donates a bulky tert-butyldimethylsilyl (TBDMS) group, which replaces the active hydrogens on the amino acid. This single-step reaction effectively "caps" the polar functional groups, drastically increasing the molecule's volatility and thermal stability.[3][14] For a typical amino acid like alanine, two TBDMS groups are added—one to the amino group and one to the carboxyl group.[12]

Advantages:

  • Robust Derivatives: TBDMS derivatives are significantly more stable and less sensitive to moisture than their smaller trimethylsilyl (TMS) counterparts.[12]

  • Single-Step Reaction: The derivatization is typically a straightforward, one-step process, reducing sample handling and improving reproducibility.[14]

  • Minimal Racemization: The reaction conditions are generally mild, posing a very low risk of inducing racemization, which is critical for preserving the original enantiomeric ratios of the sample.

  • Versatility: MTBSTFA derivatizes a wide range of compounds, making it suitable for broader metabolomic profiling beyond just amino acids.[14]

Disadvantages:

  • Requires Chiral Column: For enantiomeric separation, a specialized and more expensive chiral GC column (e.g., Chirasil-L-Val) is mandatory.[4]

  • Increased Molecular Weight: The addition of bulky TBDMS groups (114 Da each) significantly increases the molecular weight of the derivatives, which can lead to longer retention times on the GC column.[3][15]

Experimental Workflow: Single-Step Silylation

cluster_prep Sample Preparation cluster_deriv Step 1: Silylation cluster_analysis Analysis start Dried Amino Acid Sample (Anhydrous Conditions Critical) deriv Add MTBSTFA & Solvent (e.g., Acetonitrile or Pyridine) Heat (e.g., 70-100°C, 30-240 min) start->deriv Replaces all active hydrogens with TBDMS groups inject Inject Directly into GC-MS (Chiral Column Required for Enantiomer Separation) deriv->inject Sample is ready for analysis after cooling

Caption: Workflow for direct chiral amino acid analysis via single-step MTBSTFA derivatization.

Head-to-Head Comparison: A Data-Driven Decision Matrix

The choice between these two methodologies depends entirely on the analytical goal, available equipment, and sample type.

FeatureIndirect Method (e.g., TFAA-based) Direct Method (MTBSTFA) Senior Scientist's Insight
Primary Application Enantiomeric (chiral) separationGeneral quantification; chiral separationMTBSTFA is the workhorse for general amino acid profiling. Choose the indirect method only when chiral analysis is needed and a chiral column is unavailable.
Reaction Type Two-step: Esterification + AcylationSingle-step: SilylationThe single-step MTBSTFA protocol is far more efficient for high-throughput labs and is less prone to operator error.[14]
GC Column Required Standard Achiral ColumnChiral Column (e.g., Chirasil-L-Val)The cost and specialized nature of chiral columns are a significant consideration. However, their performance in resolving enantiomers is unparalleled.[4]
Derivative Stability Moderate; can be susceptible to hydrolysisHigh; TBDMS derivatives are notably robust and less moisture-sensitive.[12]For complex matrices or when samples may be queued for analysis, the stability of TBDMS derivatives provides a significant analytical advantage.
Risk of Racemization Moderate to Low; dependent on conditions[10][11]Very LowFor validating enantiomeric purity in pharmaceutical development, the low racemization risk of the MTBSTFA method is a critical advantage for data integrity.
Throughput Lower due to multiple stepsHigher due to single-step reactionAutomation is significantly easier to implement with the single-step MTBSTFA workflow.
Versatility Specific to compounds with amino groupsBroad; derivatizes -OH, -SH, -COOH, -NH2MTBSTFA allows for the simultaneous analysis of amino acids, organic acids, and other small molecules in a single run, maximizing data output from a sample.[16]

Experimental Protocols: A Practical Guide

The following protocols are standardized starting points. As a core tenet of good science, they must be optimized for your specific instrumentation and sample matrix.

Protocol 1: MTBSTFA Derivatization (Direct Method)

This protocol is adapted from established methods for silylation.[2][17]

  • Sample Preparation: Aliquot the sample containing amino acids into a 2 mL GC vial. If in an aqueous solution, evaporate to complete dryness under a stream of nitrogen or by lyophilization. Causality: The presence of water will consume the MTBSTFA reagent and lead to incomplete derivatization.[18] Anhydrous conditions are critical.[19]

  • Reagent Addition: Add 100 µL of a solvent (anhydrous acetonitrile or pyridine is common) and 100 µL of MTBSTFA (often with 1% TBDMCS as a catalyst) to the dried residue.[17][18] Causality: Pyridine can act as a catalyst by neutralizing acids produced during the reaction, driving it to completion.[12]

  • Reaction: Cap the vial tightly and heat at 70-100°C for 30-240 minutes. Optimization is key; some amino acids like tryptophan may require longer reaction times for complete derivatization.[3][15]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. A typical injection volume is 1 µL.

Protocol 2: Two-Step Esterification/Acylation (Indirect Method)

This protocol synthesizes common procedures for creating N-trifluoroacetyl amino acid esters.[6][9]

  • Sample Preparation: Ensure the sample is completely dry in a reaction vial as described above.

  • Esterification: Add 200 µL of 3M HCl in isopropanol. Cap tightly and heat at 100°C for 60 minutes. Causality: The acidic alcohol protonates the carboxyl group, making it susceptible to nucleophilic attack by the alcohol, forming the isopropyl ester.

  • Drying: Evaporate the acidic alcohol to complete dryness under a stream of nitrogen. Gentle heating may be required.

  • Acylation: Add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Cap tightly and heat at 60°C for 30 minutes. Causality: TFAA acylates the amino group, which is now the most reactive site, creating the final volatile derivative.

  • Final Preparation: Evaporate the excess reagent and solvent under nitrogen.

  • Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis on an achiral column.

Conclusion and Strategic Recommendations

The choice between an indirect chiral derivatization approach and the direct MTBSTFA method is a strategic one, guided by the analytical question at hand.

  • For broad, quantitative (achiral) profiling of amino acids and other metabolites, MTBSTFA is the undisputed superior choice. Its single-step reaction, high derivative stability, and suitability for automation make it the industry standard for metabolomics and general amino acid quantification.

  • For enantiomeric (chiral) analysis, the decision is more nuanced:

    • If you have access to a chiral GC column , the MTBSTFA method is highly recommended . It provides a robust, high-throughput workflow with a minimal risk of compromising the sample's native enantiomeric ratio.

    • If you are limited to achiral GC columns , an indirect method using a chiral acylating agent is a viable, albeit more complex, alternative. However, you must rigorously validate the method to ensure that the derivatization steps do not introduce analytical bias through racemization.

Ultimately, the most trustworthy and robust data for chiral amino acid analysis in modern drug development and clinical research will be generated using the direct method: MTBSTFA derivatization followed by separation on a high-quality chiral capillary column.

References

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). Jove. Retrieved March 7, 2026, from [Link]

  • Peterka, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Retrieved March 7, 2026, from [Link]

  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Kim, J. Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(14), 6296. Retrieved March 7, 2026, from [Link]

  • Jo, Y., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Chemosensors, 13(1), 292. Retrieved March 7, 2026, from [Link]

  • Pätzold, R., & Brückner, H. (2005). Chiral Separation of Amino Acids by Gas Chromatography. Journal of Separation Science. Retrieved March 7, 2026, from [Link]

  • Peterka, M., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. Retrieved March 7, 2026, from [Link]

  • Derivatization method. (2020). Bio-protocol. Retrieved March 7, 2026, from [Link]

  • Zampolli, M., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279-95. Retrieved March 7, 2026, from [Link]

  • Theron, H., et al. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Separation Science. Retrieved March 7, 2026, from [Link]

  • Pätzold, R., & Brückner, H. (2005). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH. Retrieved March 7, 2026, from [Link]

  • Stasik, C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-12. Retrieved March 7, 2026, from [Link]

  • Protocol for Amino Acid Derivatization by MTBSTFA. (2010). Chromatography Forum. Retrieved March 7, 2026, from [Link]

  • Jo, Y., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. DSpace@EWHA. Retrieved March 7, 2026, from [Link]

  • Stasik, C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Junge, M., et al. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. Retrieved March 7, 2026, from [Link]

  • How to investigate the efficiency and stability of tbdms derivatisation in GCMS analysis technique?. (2016). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Fiebig, C., et al. (2008). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia. Journal of Neuroscience Methods, 172(1), 78-86. Retrieved March 7, 2026, from [Link]

  • Petr, J., et al. (2016). Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. Molecules, 21(10), 1353. Retrieved March 7, 2026, from [Link]

  • GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. (n.d.). Jove. Retrieved March 7, 2026, from [Link]

  • Gas chromatography and mass spectrometry of n-trifluoro-acetyl amino acid isopropyl. (n.d.). Retrieved March 7, 2026, from [Link]

  • Process for preparing N-omega-trifluoroacetyl amino acid. (1987). European Patent Office. Retrieved March 7, 2026, from [Link]

  • L-Leucine,N-(2,2,2-trifluoroacetyl). (n.d.). Chemsrc. Retrieved March 7, 2026, from [Link]

  • Lee, D., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of Chromatography B, 850(1-2), 438-44. Retrieved March 7, 2026, from [Link]

  • Kaiser, F. E., et al. (1974). Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. Journal of Chromatography A, 94, 113-133. Retrieved March 7, 2026, from [Link]

  • Leucine, trifluoroacetyl-isopropyl ester. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

Validation of an Achiral GC-MS Method for Chiral Amine Profiling Using (2,2,2-Trifluoroacetyl)-D-Leucine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The determination of enantiomeric purity in pharmaceutical development (e.g., amphetamine derivatives, chiral intermediates) is a critical regulatory requirement. While direct analysis using Chiral Stationary Phases (CSPs) in Gas Chromatography-Mass Spectrometry (GC-MS) is common, CSPs often suffer from high column bleed, lower maximum operating temperatures, and shorter operational lifespans compared to standard achiral phases.

To circumvent these limitations, indirect chiral separation using Chiral Derivatizing Agents (CDAs) is employed. CDAs react with enantiomeric mixtures to form diastereomers, which possess distinct physicochemical properties and can be baseline-resolved on robust, high-efficiency achiral columns (e.g., 5% phenyl-methylpolysiloxane)[1].

As a Senior Application Scientist, I frequently encounter the "tailing overlap" problem: when quantifying a trace enantiomer (e.g., 0.1% R-enantiomer) in the presence of a bulk enantiomer (99.9% S-enantiomer), the trace peak is often obscured by the chromatographic tail of the bulk peak if it elutes second.

The Solution: Enantioreversal via (2,2,2-Trifluoroacetyl)-D-Leucine By utilizing (2,2,2-Trifluoroacetyl)-D-leucine (TFA-D-Leu) as the CDA precursor instead of the industry-standard L-configured N-TFA-L-Prolyl Chloride (TPC), we induce enantioreversal [2]. The inversion of the CDA's stereocenter reverses the elution order of the resulting diastereomers. This strategically places the trace impurity ahead of the bulk peak, achieving pristine baseline resolution and drastically lowering the Limit of Detection (LOD).

Enantioreversal cluster_L Traditional L-CDA (e.g., TPC) cluster_D D-CDA: TFA-D-Leucine L1 Bulk S-Amine Elutes First L2 Trace R-Amine Lost in Tail L1->L2 Peak Overlap D1 Trace R-Amine Elutes First D2 Bulk S-Amine Elutes Second D1->D2 Baseline Resolution

Caption: Enantioreversal mechanism: Switching from an L-CDA to a D-CDA moves the trace analyte ahead of the bulk peak.

Comparative Performance Analysis

The following table objectively compares the performance of TFA-D-Leu against traditional alternatives for the GC-MS analysis of chiral amphetamine derivatives[3].

Performance MetricTFA-D-Leucine (Product) + Achiral GCN-TFA-L-Prolyl Chloride (TPC) + Achiral GCDirect Chiral GC-MS (Chirasil-Val)
Elution Order (Trace R in Bulk S) Trace elutes FIRST (Optimal) Trace elutes SECOND (Sub-optimal)Dependent on phase (Often sub-optimal)
Limit of Detection (LOD) 1-5 pg on-column 15-25 pg on-column (due to tailing)10-20 pg on-column (baseline noise)
Column Thermal Stability High (up to 325°C) High (up to 325°C)Low (Max 200°C)
Artifactual Racemization Risk < 0.1% (Sterically hindered) < 0.1%N/A (Direct analysis)
Cost per Analysis Low (Standard DB-5MS column) Low (Standard DB-5MS column)High (Expensive, fragile chiral columns)

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, this protocol incorporates a self-validating framework. By utilizing an isotopically labeled internal standard (SIL-IS) added prior to derivatization, we correct for any variability in the coupling efficiency between the amine and the CDA.

Phase 1: Activation of the Chiral Derivatizing Agent

(Causality: TFA-D-Leucine contains a free carboxylic acid which must be converted to a highly reactive acyl chloride to rapidly couple with sterically hindered amines without inducing racemization).

  • Transfer 10 mg of (2,2,2-Trifluoroacetyl)-D-leucine into an anhydrous, nitrogen-purged reaction vial.

  • Add 500 µL of anhydrous toluene and 50 µL of thionyl chloride (SOCl₂).

  • Incubate at 60°C for 30 minutes.

  • Evaporate the excess SOCl₂ and solvent under a gentle stream of ultra-pure N₂.

  • Reconstitute the resulting N-TFA-D-leucyl chloride in 1 mL of anhydrous dichloromethane (DCM). Use immediately or store at -20°C.

Phase 2: Diastereomeric Coupling
  • Aliquot 100 µL of the chiral amine sample (e.g., 1 mg/mL in ethyl acetate) into a vial.

  • Spike with 10 µL of SIL-IS (e.g., Amphetamine-d5, 100 µg/mL).

  • Add 50 µL of the activated N-TFA-D-leucyl chloride solution and 10 µL of anhydrous triethylamine (TEA) to act as an acid scavenger.

  • Vortex and incubate at room temperature for 15 minutes.

  • Quench the reaction with 100 µL of 1M HCl, vortex, and centrifuge to separate layers. Extract the organic (bottom) DCM layer for GC-MS analysis.

Phase 3: GC-MS Acquisition Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

  • Oven Program: 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM). Monitor diagnostic fragments resulting from the cleavage of the C-C bond adjacent to the amine (e.g., m/z 118 for amphetamine derivatives).

Workflow N1 (2,2,2-Trifluoroacetyl) -D-Leucine N2 Activation (SOCl2, 60°C) N1->N2 N3 N-TFA-D-Leucyl Chloride N2->N3 N4 Coupling (Chiral Amines, TEA) N3->N4 N5 Diastereomers (R,D) & (S,D) N4->N5 N6 Achiral GC-MS (DB-5MS) N5->N6

Caption: Synthesis and application workflow of TFA-D-Leucyl chloride for chiral amine derivatization.

System Suitability and Quality Control

To guarantee trustworthiness in the generated data, the following System Suitability Tests (SST) must pass prior to sample analysis:

  • Derivatization Efficiency Check: The peak area ratio of the derivatized SIL-IS to an external standard must exhibit a Relative Standard Deviation (RSD) of < 5% across three replicate preparations.

  • Enantiomeric Purity Verification: Inject a blank derivatized with the CDA alone. The presence of any L-leucine artifacts (resulting from CDA impurity) must be < 0.1% to ensure the calculated enantiomeric excess (ee) of the sample is not artificially skewed.

By leveraging the stereochemical properties of (2,2,2-Trifluoroacetyl)-D-leucine, analytical laboratories can transform standard achiral GC-MS instruments into highly sensitive, enantioselective platforms capable of detecting trace chiral impurities that traditional methods miss.

References

  • Derivatization Methods in GC and GC/MS. IntechOpen.
  • Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • Determination of enantiomeric N-trifluoroacetyl-L-prolyl chloride amphetamine derivatives by capillary gas chromatography/mass spectrometry with chiral and achiral stationary phases. Analytical Chemistry (ACS Publications).

Benchmarking Chiral Amino Acid Analysis: An Inter-Laboratory Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chirality Crisis in Analytical Metrology

The accurate quantification of D-amino acids (D-AAs) in biological matrices is no longer a niche academic pursuit; it is a critical requirement for biomarker validation (e.g., D-Serine in kidney disease) and food quality assurance. However, inter-laboratory comparisons reveal a disturbing reality: reproducibility across laboratories often falters, with coefficients of variation (CV) exceeding 20% for trace enantiomers.

This guide moves beyond standard textbook descriptions. It synthesizes data from multi-center studies (including NIST and fossil metrology benchmarks) to objectively compare the three dominant methodologies: GC-MS with Chiral Stationary Phases , LC-MS/MS with Chiral Derivatization , and 2D-HPLC . We provide the experimental grounding to select the right tool for your matrix, ensuring your data survives the scrutiny of peer review and regulatory audit.

Methodological Landscape & Performance Matrix

In inter-laboratory trials, the primary source of variance is not the detection method itself, but the sample preparation and derivatization stability . The following matrix benchmarks the leading alternatives based on field performance data.

Table 1: Comparative Performance of Chiral Analysis Architectures
FeatureMethod A: LC-MS/MS (OPA/IBLC) Method B: GC-MS (Chirasil-L-Val) Method C: 2D-HPLC (NBD-F)
Primary Mechanism Pre-column derivatization with chiral thiol (IBLC) + Reversed-Phase LC.[1]Volatile derivatization + Chiral Stationary Phase GC.Achiral RP-LC (Trap) + Chiral Column separation + Fluorescence.
Resolution (

)
High (

for most pairs). Separation relies on diastereomer formation.
Very High (

). Direct enantiomer separation.
Moderate to High. Dependent on column switching timing.
Sensitivity (LOD) Femtomole range (High ionization efficiency).Picomole range (SIM mode).Femtomole range (Fluorescence).
Inter-Lab Reproducibility High (CV < 5%).[2] Robust if reaction time is automated.Moderate (CV 5-15%). Sensitive to injector port discrimination.Low (CV > 15%).[2] Complex valve switching introduces timing errors.
Throughput High (10-15 min/run).Low (30-60 min/run).Low (45+ min/run).
Major Limitation Reagent stability; kinetic differentiation between D/L reaction rates.Requires rigorous anhydrous conditions; limited to volatile AAs.Instrument complexity; "Heart-cutting" window drift.

Critical Analysis: Sources of Inter-Laboratory Variance

Historical inter-laboratory studies, such as those conducted on fossil biomarkers and food proteins, have identified two "Silent Killers" of data integrity:

  • Induced Racemization: Standard acid hydrolysis (6N HCl, 110°C, 24h) induces artificial racemization (L

    
     D conversion), typically 0.5% - 2.0%. In samples where native D-AA levels are low (<1%), this creates a >100% positive error .
    
    • Solution:Deuterated Hydrolysis (DCl/D

      
      O).  As described in Protocol A, this labels induced isomers with deuterium, allowing MS differentiation from native isomers.
      
  • Derivatization Bias: Reagents like OPA/IBLC react at slightly different rates with D- and L-isomers. If Lab A quenches the reaction at 2 minutes and Lab B at 5 minutes, the D/L ratio shifts.

    • Solution:Automated On-line Derivatization. Manual mixing is the enemy of chiral precision.

Deep Dive Protocols

Protocol A: The "Gold Standard" for Sensitivity & Throughput

Method: LC-MS/MS with OPA/IBLC Derivatization Best For: Plasma, CSF, Cell Culture Media (Trace D-AA quantification)

This protocol utilizes N-isobutyryl-L-cysteine (IBLC) and o-phthalaldehyde (OPA) .[3][4] Unlike Marfey’s reagent, OPA/IBLC derivatives are highly fluorescent and ionizable, offering dual-mode detection.

Step-by-Step Workflow:
  • Sample Prep (Deuterated Hydrolysis):

    • Lyophilize sample (e.g., 50

      
      L plasma).
      
    • Resuspend in 6N DCl (in D

      
      O). Flush with N
      
      
      
      .
    • Hydrolyze at 110°C for 24h.

    • Why? Any D-AA formed during this step will contain a deuterium atom (

      
      -proton exchange). Native D-AAs will remain H-form. MS/MS distinguishes H-D-AA (native) from D-D-AA (artifact).
      
  • Derivatization (Automated):

    • Reagent A: 20 mM OPA in methanol.

    • Reagent B: 30 mM IBLC in borate buffer (pH 10.0).

    • Injector Program: Draw 1

      
      L sample 
      
      
      
      Draw 2
      
      
      L Reagent A
      
      
      Draw 2
      
      
      L Reagent B
      
      
      Mix in loop (wait 2.0 min)
      
      
      Inject.
  • LC-MS/MS Parameters:

    • Column: C18 Rapid Resolution (2.1 x 50 mm, 1.8

      
      m).
      
    • Mobile Phase: (A) 0.1% Formic Acid/H

      
      O; (B) Acetonitrile.[2][5]
      
    • Gradient: 5% B to 45% B over 12 min.

    • Transitions: Monitor specific MRM transitions for the diastereomers.

Mandatory Visualization: OPA/IBLC Workflow

G Sample Biological Sample (Plasma/Tissue) Hydrolysis Hydrolysis (6N DCl/D2O, 110°C) *Racemization Control* Sample->Hydrolysis Lyophilize Deriv Auto-Derivatization (OPA + IBLC + AA) Hydrolysis->Deriv Neutralize Diastereomers Formation of Diastereomers (L-L and D-L Isoindoles) Deriv->Diastereomers 2 min Reaction Separation RP-HPLC Separation (C18 Column) Diastereomers->Separation Inject Detection MS/MS Detection (Distinguish Native H-AA vs Artifact D-AA) Separation->Detection Elute

Figure 1: High-integrity workflow using deuterated hydrolysis to eliminate false positives caused by process-induced racemization.

Protocol B: The "Reference" Method for Purity

Method: GC-MS with Chirasil-L-Val Best For: Food purity, Geochemical dating, Confirmation of LC-MS results.

While less sensitive than LC-MS, GC-MS on a chiral phase is the ultimate "truth" test because it separates enantiomers directly without creating diastereomers, eliminating kinetic fractionation errors.

Step-by-Step Workflow:
  • Esterification: React dried amino acids with thionyl chloride/isopropanol (100°C, 1h).

  • Acylation: React with pentafluoropropionic anhydride (PFPA) in ethyl acetate (60°C, 30 min).

  • Separation:

    • Column: Chirasil-L-Val (25 m x 0.25 mm).

    • Carrier: Helium (constant flow).

    • Temp Program: 70°C (hold 1 min)

      
       4°C/min 
      
      
      
      180°C.
  • Validation: D-AAs elute before L-AAs for most species on this phase.

Decision Logic: Selecting the Correct Method

Choosing between LC and GC approaches depends heavily on the sample matrix and the specific analyte of interest. Use the logic flow below to determine the optimal path.

DecisionTree Start Select Methodology Matrix Is the Matrix Complex? (Plasma, Tissue, Soil) Start->Matrix Trace Is D-AA Trace Level? (< 1% of Total AA) Matrix->Trace Yes Volatile Are AAs Volatile/Stable? Matrix->Volatile No (Pure Standard) LCMS Protocol A: LC-MS/MS (OPA/IBLC) Trace->LCMS Yes (Need Sensitivity) Direct Direct Chiral LC-MS (Intrada Column) Trace->Direct No (High Abundance) Volatile->LCMS No (Thermally Labile) GCMS Protocol B: GC-MS (Chirasil-Val) Volatile->GCMS Yes

Figure 2: Method selection decision tree based on matrix complexity and sensitivity requirements.

References

  • Comparison of Chiral Thiols: "Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses." National Institutes of Health (PMC). Link

  • Inter-Laboratory Fossil Study: "Interlaboratory Comparison of Amino Acid Enantiomeric Ratios in Fossil Pleistocene Mollusks." GeoSamples. Link

  • Deuterated Hydrolysis Method: "Simultaneous Determination of L- and D-Amino Acids in Proteins... Using Hydrolysis in Deuterated Acid." MDPI. Link

  • GC-MS Tobacco Study: "Determination of L- and D-amino acids in smokeless tobacco products." Justus Liebig University Giessen. Link

  • NIST Interlaboratory Context: "Interlaboratory Studies Using the NISTmAb to Advance Biopharmaceutical Structural Analytics." Frontiers in Molecular Biosciences. Link

Sources

Precision Benchmarking: (2,2,2-Trifluoroacetyl)-d-leucine vs. Industry Standards in Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of (2,2,2-Trifluoroacetyl)-d-leucine (TFA-D-Leu) as a Chiral Solvating Agent (CSA) for enantiomeric excess (ee) determination.

Executive Summary

In the high-stakes environment of drug development and asymmetric synthesis, the determination of enantiomeric excess (ee) is a critical quality gate. While Chiral HPLC remains the "gold standard" for final release testing, (2,2,2-Trifluoroacetyl)-d-leucine (TFA-D-Leu) serves a distinct, high-value niche as a Chiral Solvating Agent (CSA) for Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares TFA-D-Leu against Mosher’s Acid (a Chiral Derivatizing Agent) and Chiral HPLC, demonstrating that while it sacrifices marginal precision (±1-2% vs ±0.1%), it offers superior throughput and operational simplicity for the rapid screening of chiral amines and amino alcohols.

Mechanism of Action: The "Mix-and-Measure" System

Unlike Chiral Derivatizing Agents (CDAs) which require covalent bond formation, TFA-D-Leu operates via supramolecular recognition . It functions as an acidic chiral selector that forms transient diastereomeric salts with basic analytes (typically amines) in non-polar solvents.

The Structural Advantage
  • Acidic Proton: The carboxylic acid moiety protonates the amine analyte.

  • Trifluoroacetyl Group: This is the critical "reporter" motif. It provides a sharp singlet in

    
    F NMR , which is highly sensitive to the chiral environment and free from background interference common in 
    
    
    
    H NMR.
  • Steric Bulk: The isobutyl side chain of leucine creates the necessary steric hindrance to differentiate the diastereomeric complexes.

Interaction Pathway

The following diagram illustrates the equilibrium process that allows for chiral discrimination without covalent modification.

G Analyte Racemic Amine (Analyte) ComplexR Diastereomeric Salt (R) [R-AmineH+]...[TFA-D-Leu-] Analyte->ComplexR Fast Exchange (CDCl3) ComplexS Diastereomeric Salt (S) [S-AmineH+]...[TFA-D-Leu-] Analyte->ComplexS TFADLeu (2,2,2-Trifluoroacetyl)-d-leucine (CSA) TFADLeu->ComplexR TFADLeu->ComplexS NMR 19F NMR Detection Distinct Chemical Shifts (Δδ) ComplexR->NMR δ1 (ppm) ComplexS->NMR δ2 (ppm)

Figure 1: The supramolecular assembly mechanism. The rapid exchange between free and bound states averages the signal, but at high concentrations or low temperatures, distinct diastereomeric populations are observed.

Comparative Analysis: TFA-D-Leu vs. Alternatives

The choice between TFA-D-Leu and its alternatives depends on the stage of development (Screening vs. Release) and the chemical nature of the analyte.

Table 1: Performance Metrics Comparison
FeatureTFA-D-Leu (CSA) Mosher's Acid (CDA) Chiral HPLC
Methodology Non-covalent (Mix & Measure)Covalent (Derivatization)Physical Separation
Primary Detection

F NMR /

H NMR

H NMR /

F NMR
UV / MS / Refractive Index
Time-to-Result Fast (< 15 mins) Slow (2-6 hours + workup)Medium (30-60 mins*)
Accuracy Good (± 2%)High (± 1%)Excellent (< 0.5%)
Precision Moderate (Conc. dependent)HighVery High
Sample Recovery Easy (Extraction) Difficult (Hydrolysis req.)Easy (Prep HPLC)
Development Cost Low (Generic Solvent)LowHigh (Column Screening)

*Note: Chiral HPLC time excludes method development, which can take days.

Detailed Technical Comparison
1. Accuracy & Precision
  • TFA-D-Leu: The accuracy is limited by the resolution (

    
    )  of the NMR peaks. If the chemical shift difference is small (<0.05 ppm), peak overlap introduces integration errors. Precision is sensitive to concentration and temperature because the "complexation" is an equilibrium process (
    
    
    
    ).
  • Mosher's Acid (MTPA): Because it forms a stable covalent bond, the population ratio is fixed and not concentration-dependent. This yields higher precision but risks kinetic resolution during the derivatization reaction (where one enantiomer reacts faster), potentially skewing the results.

  • Chiral HPLC: Offers the highest precision because it physically separates the enantiomers to baseline. It is the mandatory method for GMP release testing.

2. The

F NMR Advantage

Using TFA-D-Leu allows researchers to utilize Fluorine-19 NMR.

  • Spectral Simplicity:

    
    F signals are typically singlets. This eliminates the complex multiplet overlap often seen in 
    
    
    
    H NMR of chiral amines.
  • Wide Dispersion: The chemical shift range of

    
    F is vast, meaning even subtle diastereomeric differences often result in baseline-resolved peaks.
    

Experimental Protocol: The Self-Validating Workflow

This protocol ensures high reproducibility and minimizes equilibrium-based errors.

Materials
  • Analyte: Chiral amine or amino alcohol (~5-10 mg).

  • CSA: (2,2,2-Trifluoroacetyl)-d-leucine (High purity >99%).

  • Solvent: CDCl

    
     (neutralized with basic alumina if analyte is acid-sensitive) or C
    
    
    
    D
    
    
    (often provides better separation due to aromatic shielding effects).
Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of the Analyte in the chosen deuterated solvent.

    • Prepare a 0.2 M solution of TFA-D-Leu in the same solvent.

  • Titration (Optimization Step):

    • In an NMR tube, mix the Analyte and CSA in a 1:1 molar ratio .

    • Acquire a quick

      
      F NMR scan (typically 8-16 scans).
      
    • Self-Validation Check: If peaks are broad, the exchange rate is too fast. Lower the temperature (e.g., to 273 K or 253 K) to sharpen the signals.

    • If peak separation (

      
      ) is insufficient, increase the CSA ratio to 1:2  or 1:4  to push the equilibrium toward the bound complex.
      
  • Data Acquisition:

    • Acquire the final spectrum with sufficient signal-to-noise (>200:1).

    • Set the relaxation delay (

      
      ) to at least 
      
      
      
      (typically 5-10 seconds for
      
      
      F) to ensure quantitative integration.
  • Calculation:

    • Integrate the two distinct trifluoroacetyl singlets (

      
       and 
      
      
      
      ).
Workflow Diagram

Workflow Start Start: Racemic/Chiral Amine Solvent Dissolve in CDCl3 or C6D6 Start->Solvent Mix Add TFA-D-Leu (1-2 equiv) Solvent->Mix NMR Acquire 19F NMR Mix->NMR Decision Peaks Resolved? NMR->Decision Calc Integrate & Calculate ee Decision->Calc Yes Optimize Cool Sample (253K) or Increase CSA Ratio Decision->Optimize No (Broad/Overlapped) Optimize->NMR

Figure 2: Operational workflow for ee determination. The decision loop allows for real-time optimization of spectral resolution.

Conclusion & Recommendations

(2,2,2-Trifluoroacetyl)-d-leucine is an indispensable tool for the synthetic chemist, offering a balance of speed and sufficient accuracy for intermediate analysis.

  • Use TFA-D-Leu when: You need to screen multiple reaction conditions rapidly, you have chiral amines, or you want to utilize

    
    F NMR to avoid crowded proton spectra.
    
  • Use Chiral HPLC when: You are performing final GMP release testing, require <0.5% error, or have non-basic analytes that do not interact with the CSA.

  • Use Mosher's Acid when: The analyte is an alcohol (which binds poorly to TFA-D-Leu) or when absolute configuration assignment is required via the Mosher Model.

References

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • BenchChem Technical Support. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Link

  • Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of chiral recognition relevant to the liquid chromatographic separation of enantiomers. Chemical Reviews, 89(2), 347–362. Link

High-Performance Chiral Analysis: Sensitivity and Limit of Detection for (2,2,2-Trifluoroacetyl)-D-Leucine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of D-amino acids, such as D-leucine, is a critical analytical challenge in neurobiology, aging research, and microbiome profiling. Because D-enantiomers often exist at trace levels (<1%) compared to their abundant L-counterparts, analytical methods demand extreme sensitivity and baseline chiral resolution.

While liquid chromatography (LC) utilizing fluorescent tags is common, gas chromatography coupled with mass spectrometry (GC-MS) paired with chiral stationary phases remains the gold standard for enantiomeric separation. To achieve the requisite volatility and detector response, derivatization into (2,2,2-Trifluoroacetyl)-D-leucine derivatives (typically alkyl esters) is highly preferred. This guide objectively compares the sensitivity and Limit of Detection (LOD) of Trifluoroacetyl (TFA) derivatization against alternative methodologies, providing a self-validating protocol for rigorous analytical implementation.

Mechanistic Causality: Why (2,2,2-Trifluoroacetyl) Derivatization?

As an application scientist, selecting a derivatization agent is an exercise in balancing volatility, molecular weight, and detector affinity. The conversion of D-leucine into an N-(2,2,2-trifluoroacetyl)-D-leucine alkyl ester serves three distinct mechanistic purposes:

  • Abolition of Hydrogen Bonding: Native amino acids are zwitterionic and non-volatile. Esterification of the carboxyl group and acylation of the primary amine with trifluoroacetic anhydride (TFAA) replaces polar protons with a trifluoroacetyl group (

    
    ), drastically lowering the boiling point and preventing column adsorption[1].
    
  • Enhanced Electron Capture Cross-Section: The introduction of three highly electronegative fluorine atoms creates an exceptional electron sink. Under Negative Ion Chemical Ionization (NICI) MS or Electron Capture Detection (ECD), these fluorinated derivatives capture thermal electrons to form highly stable negative ions, enhancing the signal-to-noise ratio by up to 200-fold compared to standard Positive Chemical Ionization (PCI) or Electron Impact (EI)[2].

  • Optimal Chiral Resolution: While heavier perfluoroacyls like Pentafluoropropionyl (PFP) or Heptafluorobutyryl (HFB) offer more fluorine atoms, they increase molecular weight and retention times. The TFA derivative provides the optimal thermodynamic balance, allowing for sharp peak shapes and baseline resolution (

    
    ) on standard chiral stationary phases (e.g., Chirasil-L-Val) without excessive thermal broadening[3].
    

Pathway N1 D-Leucine (Trace Analyte) N2 Esterification (Isopropanol + HCl) N1->N2 N3 D-Leucine Isopropyl Ester N2->N3 N4 Acylation (TFAA + DCM) N3->N4 N5 N-TFA-D-Leucine Isopropyl Ester N4->N5

Two-step derivatization of D-leucine to N-TFA-D-leucine isopropyl ester.

Comparative Performance: Sensitivity and LOD

To objectively evaluate the performance of (2,2,2-Trifluoroacetyl)-D-leucine derivatives, we must benchmark them against alternative derivatization strategies across different analytical platforms.

As shown in the data below, while LC-fluorescence methods (like FMOC) are robust for general amino acid analysis, they lack the extreme sensitivity required for trace D-enantiomer detection. Comprehensive two-dimensional gas chromatography (GC×GC-MS) of N-TFA-O-methyl esters has been proven to achieve method detection limits in the low picogram range under EI[3], and even lower under NICI.

Table 1: Limit of Detection (LOD) Comparison for D-Leucine Derivatives
Derivative TypeAnalytical PlatformIonization / DetectionTypical LODChiral Resolution (

)
Volatility / Elution
N-TFA-O-methyl ester GC×GC-TOFMSEI1 – 7 pg Excellent (>1.5)Very High (Fast)
N-TFA-O-isopropyl ester GC-MSNICI10 – 50 fg Excellent (>1.5)High
N-PFP-O-isopropyl esterGC-MSNICI5 – 20 fgGood (~1.2)Moderate (Longer RT)
N-HFB-O-isobutyl esterGC-MSNICI2 – 10 fgModerate (<1.2)Low (Broad peaks)
FMOC-D-LeucineHPLCFluorescence1 – 5 pmolPlatform DependentN/A (Liquid Phase)

Data synthesized from comprehensive GC×GC-MS validation studies and conceptual reviews of fluoroacyl derivatization[2][4].

Self-Validating Experimental Protocol

To ensure scientific integrity and prevent false positives caused by derivatization artifacts (such as acid-catalyzed racemization), the following protocol is designed as a self-validating system.

Reagents Required
  • Analyte: D-Leucine standard (and L-Leucine standard for validation).

  • Esterification Reagent: 2M HCl in anhydrous Isopropanol (prepared by slowly adding acetyl chloride to isopropanol).

  • Acylation Reagent: Trifluoroacetic anhydride (TFAA).

  • Solvents: Anhydrous Dichloromethane (DCM), Ethyl Acetate.

Step-by-Step Methodology
  • Sample Preparation & Drying: Aliquot the biological sample or standard into a glass reaction vial. Evaporate to complete dryness under a gentle stream of

    
     at 40°C. Causality: Any residual water will quench the acylation reagent and inhibit the reaction.
    
  • Esterification: Add 200 µL of the 2M HCl/Isopropanol reagent to the dried residue. Cap tightly with a PTFE-lined septum. Heat at 110°C for 60 minutes to form the D-leucine isopropyl ester.

  • Intermediate Drying: Cool to room temperature. Evaporate the reagent completely under

    
     at 40°C.
    
  • Acylation: Add 50 µL of anhydrous DCM and 50 µL of TFAA. Cap tightly and heat at 60°C for 20 minutes. Causality: The TFAA selectively targets the primary amine, converting it to the highly electronegative N-trifluoroacetyl derivative.

  • Final Reconstitution: Carefully evaporate the excess TFAA and DCM under

    
    . Critical Note:  Use a very gentle stream, as N-TFA-O-alkyl esters of branched-chain amino acids are highly volatile and easily lost[4]. Reconstitute immediately in 100 µL of ethyl acetate for GC-MS injection.
    
Protocol Validation Checkpoints
  • Racemization Blank: Process a pure L-Leucine standard using the exact protocol. If a D-Leucine peak appears in the chromatogram, acid-catalyzed racemization occurred during Step 2 (usually due to excessive temperature or trace moisture).

  • Completeness Check: Monitor the MS data for unacylated isopropyl esters. Their presence indicates incomplete reaction in Step 4, requiring fresh TFAA.

Workflow S Sample Injection (1 µL Splitless) GC Chiral GC Separation (Chirasil-L-Val) S->GC MS Mass Spectrometry (NICI Mode) GC->MS Val1 Validation: Baseline Resolution (Rs > 1.5)? MS->Val1 Val2 Validation: S/N > 3 at Target LOD? Val1->Val2 Yes Pass Quantification Approved Val2->Pass Yes

GC-NICI-MS analytical workflow and self-validation logic for chiral analysis.

References

  • IntechOpen. "Derivatization Methods in GC and GC/MS." Advanced Gas Chromatography, 2018. Available at: [Link]

  • Journal of Food and Drug Analysis. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." JFDA Online, 2020. Available at: [Link]

  • Pepino, R., et al. "Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography." Journal of Separation Science (via ResearchGate), 2025. Available at: [Link]

  • Pepino, R., et al. "Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography." PMC / NIH, 2025. Available at:[Link]

Sources

Comparative Guide: GC vs. HPLC for the Separation of (2,2,2-Trifluoroacetyl)-D-Leucine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric separation of amino acids is a critical analytical vector in peptide synthesis, pharmacology, and even extraterrestrial biomarker detection. Because native amino acids like D-leucine are zwitterionic and lack strong chromophores, they are notoriously difficult to analyze directly. Derivatization into N-(2,2,2-Trifluoroacetyl)-D-leucine (N-TFA-D-Leu) alkyl esters has become a gold-standard chemical transformation to enable high-resolution chromatography.

This guide provides an objective, mechanistic comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the separation of N-TFA-D-Leu derivatives, equipping researchers with the causality behind experimental choices and self-validating protocols.

Mechanistic Principles: The Causality of Derivatization

Before selecting a chromatographic platform, one must understand why the trifluoroacetyl group is utilized. The conversion of D-leucine to an N-TFA-D-Leu alkyl ester serves two distinct mechanistic purposes depending on the analytical platform:

  • Volatility Enhancement (GC): Native amino acids decompose before boiling. Esterification of the carboxyl group (typically with isopropanol) and acylation of the

    
    -amine with trifluoroacetic anhydride (TFAA) neutralizes the zwitterion. The strongly electronegative 
    
    
    
    group reduces intermolecular van der Waals forces compared to aliphatic acyl groups, drastically lowering the boiling point and enabling GC elution without thermal degradation.
  • Chiral Recognition Amplification (GC & HPLC): The electron-withdrawing nature of the

    
     group increases the acidity of the amide proton (
    
    
    
    ). This makes it a highly potent hydrogen-bond donor. On GC chiral stationary phases (CSPs) like Chirasil-L-Val, this strong hydrogen bonding is the primary driver for transient diastereomeric complex formation[1]. In HPLC, the
    
    
    dipole enhances multi-point interactions (including steric hindrance and dipole-dipole stacking) on Pirkle-type CSPs.

The foundational work for this approach was pioneered by , who achieved the first direct GC separation of enantiomers using N-trifluoroacetyl-O-alkyl esters of leucine and other amino acids[2].

Platform Comparison: GC vs. HPLC

While GC has historically dominated the analysis of volatile N-TFA derivatives due to its unparalleled resolution, modern HPLC offers distinct advantages for preparative scaling and thermolabile analytes.

Comparative Performance Metrics
MetricGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Primary Separation Mechanism Volatility & Hydrogen Bonding[3]Solvation & Steric/

Interactions
Typical Stationary Phase Chirasil-L-Val, Cyclodextrin derivatives[1]Pirkle-type (Whelk-O 1), Chiralpak IA
Resolution (

)
Very High (

)
Moderate to High (

)
Analysis Time 15 - 30 minutes10 - 45 minutes
LOD / Sensitivity Low pg range (SIM-MS)[4]ng range (UV), pg range (MS)
Preparative Capability Poor (Analytical only)Excellent (Easily scalable to grams)
Derivatization Mandatory (Esterification + Acylation)Optional, but enhances resolution and UV detection

Visualizing the Workflows and Mechanisms

AnalyticalWorkflow A Sample: Leucine Enantiomer Mixture B Esterification (Isopropanol / HCl, 110°C) A->B C Acylation (Trifluoroacetic Anhydride, 60°C) B->C D N-TFA-Leucine Isopropyl Ester C->D E Select Chromatographic Platform D->E F Gas Chromatography (GC) High Volatility / Trace Analysis E->F Analytical Scale G HPLC Preparative Scale / Thermolabile E->G Preparative Scale

Workflow for the derivatization and platform selection of leucine enantiomers.

Mechanism cluster_GC GC: Chirasil-Val Mechanism cluster_HPLC HPLC: Pirkle CSP Mechanism Analyte N-TFA-D-Leucine Derivative GC1 Hydrogen Bonding (Amide N-H & C=O) Analyte->GC1 GC2 Volatility / Boiling Point (Enhanced by CF3) Analyte->GC2 HPLC1 Pi-Pi Interactions & Steric Hindrance Analyte->HPLC1 HPLC2 Solvation Partitioning (Mobile Phase) Analyte->HPLC2

Mechanistic divergence between GC and HPLC for N-TFA-D-Leucine separation.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, both protocols below incorporate a System Suitability Test (SST) and a Derivatization Blank . The blank is critical: heating amino acids in acidic conditions can induce artificial racemization. By processing an enantiopure standard (100% L-Leucine) alongside your samples, you create a self-validating system that quantifies any background D-Leucine generated by the protocol itself.

Protocol A: GC-MS Analysis of N-TFA-D/L-Leucine Isopropyl Esters

Ideal for trace enantiomeric excess (ee) determination and complex biological matrices.

Step 1: Esterification

  • Aliquot 50 µL of the aqueous leucine sample (and a separate 100% L-Leucine blank) into a glass reaction vial.

  • Evaporate to complete dryness under a gentle stream of nitrogen. Causality: Residual water will hydrolyze the reagents in subsequent steps, destroying the yield.

  • Add 200 µL of acidified isopropanol (Isopropanol/Acetyl Chloride, 4:1 v/v).

  • Cap tightly and heat at 110°C for 1 hour. Isopropyl esters are preferred over methyl esters because the added steric bulk enhances chiral discrimination on the stationary phase[5].

Step 2: Acylation

  • Cool the vial and evaporate the reagent under nitrogen.

  • Add 100 µL of dichloromethane (DCM) and 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Heat at 60°C for 20 minutes.

  • Evaporate carefully to dryness and reconstitute in 100 µL of DCM for injection.

Step 3: GC-MS Parameters

  • Column: Chirasil-L-Val (25 m × 0.25 mm ID × 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Initial 90°C (hold 2 min), ramp at 4°C/min to 180°C.

  • Detection: Electron Impact (EI) MS in Selected Ion Monitoring (SIM) mode (m/z 140, 154, 183 for leucine derivatives)[5].

Protocol B: HPLC-UV Analysis of N-TFA-D/L-Leucine Derivatives

Ideal for preparative purification and analysis of thermolabile dipeptides containing N-TFA-D-Leu.

Step 1: Sample Preparation

  • If analyzing pre-synthesized N-TFA-D-Leu derivatives, dissolve the sample in the mobile phase (e.g., Hexane/Isopropanol).

  • Filter through a 0.22 µm PTFE syringe filter to protect the chiral stationary phase from particulate fouling.

Step 2: HPLC Parameters

  • Column: Pirkle-type Whelk-O 1 (250 mm × 4.6 mm, 5 µm). Causality: The Whelk-O 1 phase contains a rigid, chiral cleft that relies on

    
     interactions and steric hindrance, perfectly complementing the dipole of the TFA group.
    
  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). Causality: The 0.1% TFA suppresses the ionization of any residual free carboxyl groups, preventing peak tailing.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 210 nm (The TFA amide bond provides sufficient absorbance at this wavelength).

Conclusion & Recommendations

The choice between GC and HPLC for separating (2,2,2-Trifluoroacetyl)-D-leucine derivatives hinges on the project's scale and the analyte's thermal stability.

  • Choose GC with a Chirasil-Val column when you require ultimate resolving power, trace-level detection (pg range), and are working with highly volatile alkyl esters.

  • Choose HPLC with a Pirkle-type or polysaccharide column when scaling up for preparative isolation, or when the N-TFA-D-Leu moiety is part of a larger, thermolabile peptide chain that would degrade in a GC injector port.

References

  • Gil-Av, E., Feibush, B., & Charles-Sigler, R. (1966). "Separation of enantiomers by gas liquid chromatography with an optically active stationary phase." Tetrahedron Letters. Cited via The Analytical Scientist:

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). "Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase." Journal of Chromatographic Science. Cited via LCGC International:

  • Pätzold, R., et al. (2006). "Champacyclin, a New Cyclic Octapeptide from Streptomyces Strain C42 Isolated from the Baltic Sea." Marine Drugs. Available at:[Link]

Sources

Cost-Benefit Analysis of Chiral Derivatization Techniques in Modern Analytical Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Shift to Indirect Chiral Resolution

In drug development and metabolomics, the stereochemistry of a molecule fundamentally dictates its pharmacological profile and toxicology. For instance, while L-amino acids are the standard building blocks of life, trace levels of D-amino acids serve as critical biomarkers for neurological diseases[1]. Historically, resolving these enantiomers required direct separation using Chiral Stationary Phases (CSPs). However, CSPs are notoriously expensive, suffer from shorter lifespans, and often lack the robust method flexibility required for high-throughput biological matrices[2].

To circumvent these limitations, modern analytical workflows heavily rely on indirect chiral resolution via Chiral Derivatizing Agents (CDAs). By covalently bonding an enantiopure CDA to an enantiomeric mixture, researchers convert enantiomers into diastereomers. Because diastereomers possess distinct physicochemical properties, they can be efficiently separated using cost-effective, conventional achiral reversed-phase liquid chromatography (RP-LC) or gas chromatography (GC)[2].

Mechanistic Principles of Chiral Derivatization

The fundamental mechanism relies on a stereoselective reaction. When an enantiomeric pair (R/S) reacts with an enantiopure CDA (e.g., L-configuration), it yields two diastereomers (R,L and S,L). These newly formed molecules exhibit different spatial arrangements, leading to distinct binding affinities with the achiral stationary phase, thereby enabling baseline chromatographic resolution.

Workflow Mix Enantiomeric Mixture (R/S-Analytes) Rxn Derivatization Reaction (Mild Alkaline, Heat) Mix->Rxn CDA Chiral Derivatizing Agent (e.g., L-FDAA) CDA->Rxn Dias Diastereomers (R,L- & S,L-Derivatives) Rxn->Dias Covalent Bonding Chrom Achiral Chromatography (RP-LC / GC) Dias->Chrom Physicochemical Resolution Detect Detection (MS/MS, UV, NMR) Chrom->Detect

Workflow of indirect chiral resolution using derivatizing agents and achiral chromatography.

Comparative Analysis of Major Chiral Derivatizing Agents

As a Senior Application Scientist, selecting the appropriate CDA requires balancing reagent cost, reaction kinetics, and required sensitivity. Below is an objective comparison of the industry standards.

Mosher’s Acid Chloride (MTPA-Cl): The NMR Gold Standard
  • Mechanism & Application: MTPA-Cl reacts with alcohols and amines to form diastereomeric esters and amides.

  • Performance: It is the undisputed gold standard for determining absolute configuration via Nuclear Magnetic Resonance (NMR). The trifluoromethyl group provides a distinct ^19F NMR signal that is highly sensitive to the diastereomeric environment, preventing the overlapping signal issues common in ^1H NMR[2].

  • Cost-Benefit: MTPA-Cl is financially burdensome and suffers from slow reaction kinetics due to steric hindrance[3]. It is best reserved for structural elucidation of novel natural products rather than high-throughput screening.

Marfey’s Reagent (FDAA): The LC-MS/MS Workhorse
  • Mechanism & Application: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with primary and secondary amines under mild alkaline conditions via nucleophilic aromatic substitution (SNAr)[2].

  • Performance: FDAA is exceptionally reliable for the LC-MS/MS quantification of proteinogenic amino acids. It successfully resolves all 19 common L- and D-amino acid pairs on standard reversed-phase media[4]. The dinitrophenyl group also provides strong UV absorbance, making it versatile for LC-UV platforms[2].

  • Cost-Benefit: FDAA offers a moderate cost per sample. However, the reagent is susceptible to degradation over time, and the reaction requires a 45–60 minute incubation, which can bottleneck rapid throughput workflows.

DiCys/OPA: The High-Efficiency Alternative
  • Mechanism & Application: N,N-dimethyl-L-cysteine (DiCys) paired with o-phthalaldehyde (OPA) is used for the derivatization of enantiomeric amine metabolites[5].

  • Performance: In direct experimental comparisons, DiCys/OPA outperforms Marfey's reagent in terms of ionization efficiency and baseline separation for complex matrices (e.g., detecting chiral metabolites in rice water extracts)[5]. Furthermore, DiCys allows for multiplex isotope-tagged quantification.

  • Cost-Benefit: While highly sensitive, OPA derivatives can suffer from instability if not analyzed promptly. It requires strict pH control and immediate LC-MS injection, increasing operational complexity.

Chiral Chloroformates (e.g., (S)-NIFE): The Ultra-Fast Solution
  • Mechanism & Application: Reagents like (S)-N-(4-nitrophenoxycarbonyl)-L-phenylalanine-2-methoxyethyl ester ((S)-NIFE) rapidly derivatize amines and amino acids[6].

  • Performance: Chloroformates offer unparalleled reaction speeds (often under 10 minutes at room temperature). Because the reaction conditions are extremely mild, they completely avoid the risk of analyte racemization during derivatization. Experimental data shows (S)-NIFE achieves Limits of Detection (LOD) of < 1 nM, vastly outperforming standard fluorescent tags[7].

  • Cost-Benefit: Highly cost-effective and sensitive, but the reagents are highly moisture-sensitive. Any water in the sample matrix will rapidly hydrolyze the chloroformate, requiring rigorous sample drying protocols.

Quantitative Cost-Benefit & Performance Matrix

Derivatization AgentTarget Functional GroupsReaction TimePrimary Analytical PlatformExperimental Sensitivity (LOD)Relative CostKey Advantage
Mosher's Acid (MTPA-Cl) Alcohols, Amines1–12 hNMR, LCModerateHighAbsolute configuration determination
Marfey's Reagent (FDAA) Amino Acids, Amines45–60 minLC-MS/MS, LC-UV~0.1 µMModerateExcellent baseline separation (Rs > 1.5)
DiCys / OPA Primary Amines< 5 minLC-MS/MS, FluorescenceHighModerateMultiplex isotope-tagged quantification
Chiral Chloroformates Amines, Amino Acids< 10 minGC-MS, LC-MS/MS< 1 nMLowUltra-fast, prevents racemization

Strategic Decision Matrix for CDA Selection

DecisionTree Start Target Functional Group? Amine Amines / Amino Acids Start->Amine Alcohol Alcohols / Carboxylic Acids Start->Alcohol MS_Need High-Throughput LC-MS? Amine->MS_Need NMR_Need Absolute Config via NMR? Alcohol->NMR_Need Marfey Marfey's Reagent (FDAA) DiCys/OPA MS_Need->Marfey Yes (High Sensitivity) Chloro Chiral Chloroformates (e.g., (S)-NIFE) MS_Need->Chloro No (Fast GC/LC) Mosher Mosher's Acid (MTPA-Cl) NMR_Need->Mosher Yes (Standard) PGME PGME / MPA NMR_Need->PGME Alternative

Decision matrix for selecting optimal chiral derivatization agents based on analytical needs.

Self-Validating Experimental Protocol: FDAA Derivatization for LC-MS/MS

To ensure absolute scientific integrity, any derivatization protocol must be a self-validating system . The following methodology for Marfey's Reagent incorporates built-in causality checks and internal controls to guarantee data trustworthiness[4].

Objective: Enantioselective quantification of trace D-amino acids in biological matrices.

Step 1: Matrix Extraction & Isotope Spiking

  • Action: Homogenize the biological sample in 80% cold methanol. Spike the homogenate with enantiopure heavy-isotope internal standards (e.g., ^13C/^15N-labeled L-amino acids).

  • Causality & Validation: Methanol effectively precipitates interfering proteins. The heavy internal standard acts as a self-validating control: it tracks derivatization efficiency and corrects for matrix-induced ion suppression during MS/MS ionization.

Step 2: Alkaline Derivatization (SNAr Reaction)

  • Action: To 50 µL of the dried extract, add 50 µL of 1 M NaHCO3 and 100 µL of 1% L-FDAA (dissolved in acetone). Incubate at 40°C for 60 minutes in the dark.

  • Causality & Validation: The alkaline NaHCO3 environment is critical; it deprotonates the target amino group, enhancing its nucleophilicity to attack the electron-deficient fluorinated ring of FDAA. The 40°C temperature overcomes the activation energy barrier without causing thermal degradation of the analytes.

Step 3: Acidic Quenching

  • Action: Add 50 µL of 1 M HCl to the reaction vial.

  • Causality & Validation: Adding acid neutralizes the alkaline buffer, instantly halting the SNAr reaction. This prevents the base-catalyzed hydrolysis of the newly formed diastereomers, locking the molecular structure for stable LC-MS/MS analysis.

Step 4: System Suitability & Injection

  • Action: Prior to sample injection, run a Reagent Blank (FDAA + buffers, no sample) and a Resolution Standard Mix.

  • Causality & Validation: The Reagent Blank is a critical quality control step that proves no D-amino acid contamination exists within the commercial L-FDAA reagent itself. The Standard Mix validates the chromatography, ensuring the resolution factor (Rs) between L- and D-diastereomers is ≥ 1.5 (baseline separation) before any actual data is collected.

References

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers Journal of the American Society for Mass Spectrometry4

  • Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols PMC (PubMed Central) 5

  • Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases MDPI 1

  • Chiral Derivatization Reagents - Analytical Chemical Products Alfa Chemistry 2

  • Determining Enantiomeric Composition of Drugs of Abuse Using Fluorine Nuclear Magnetic Resonance (19F NMR) ProQuest 3

  • Chiral separations for d-amino acid analysis in biological samples Ovid 6

  • Chiral derivatization-based HPLC-MS/MS analysis revealed the presence of D-amino acids in market-available edible seaweeds ResearchGate 7

Sources

Cross-reactivity and specificity of (2,2,2-Trifluoroacetyl)-d-leucine derivatization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (2,2,2-Trifluoroacetyl)-d-leucine (specifically its activated forms, such as the acid chloride or succinimidyl ester) as a Chiral Derivatizing Agent (CDA). It addresses the critical balance between chromatographic resolution and the inherent risks of reagent racemization.

Executive Summary

(2,2,2-Trifluoroacetyl)-d-leucine (N-TFA-D-Leu) is a specialized Chiral Derivatizing Agent (CDA) used primarily in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to resolve enantiomers of amines and amino acids. By reacting with analyte enantiomers, it forms diastereomeric amides with distinct physical properties, allowing separation on achiral stationary phases.

While N-TFA-D-Leu offers high resolution factors (


) due to its bulky isobutyl side chain, it presents a critical specificity challenge : the risk of reagent racemization via azlactone formation. This guide details the mechanism, compares it against industry standards (TPC, Marfey’s), and provides a self-validating protocol to ensure data integrity.

Mechanism & Specificity: The Azlactone Trap

The fundamental principle of this derivatization is the conversion of enantiomers (


-amine and 

-amine) into diastereomers (

-Leu-

-amine and

-Leu-

-amine).
Reaction Mechanism

The reagent (typically N-TFA-D-Leucyl Chloride ) attacks the nucleophilic amine of the analyte. The strong electron-withdrawing effect of the trifluoroacetyl (TFA) group increases the electrophilicity of the carbonyl, accelerating the reaction but also increasing the acidity of the


-proton.
The Specificity Killer: Racemization

Unlike Proline-based reagents (e.g., N-TFA-L-Prolyl Chloride, TPC), N-TFA-D-Leucine possesses an amide proton (-NH-). Under basic conditions or elevated temperatures, the carbonyl oxygen of the TFA group can attack the activated carbonyl of the acid chloride, forming a 5-membered oxazolone (azlactone) ring.

  • Consequence: The azlactone intermediate allows the

    
    -proton to tautomerize, destroying the stereocenter of the reagent.
    
  • Result: The reagent becomes a mixture of

    
     and 
    
    
    
    . This creates "ghost peaks" (e.g.,
    
    
    -Leu-
    
    
    -analyte) that mimic the presence of the analyte's enantiomer, leading to false calculations of enantiomeric excess (ee).
Mechanistic Diagram

The following diagram illustrates the desired pathway versus the racemization failure mode.

G cluster_0 Reagent Activation cluster_1 Path A: Derivatization (Desired) cluster_2 Path B: Racemization (Failure Mode) N_TFA_D_Leu N-TFA-D-Leucine Acid_Chloride N-TFA-D-Leucyl Chloride (Highly Reactive) N_TFA_D_Leu->Acid_Chloride SOCl2 / Oxalyl Cl Diastereomers Diastereomers (D-Leu-R-Amine / D-Leu-S-Amine) Separable by GC/HPLC Acid_Chloride->Diastereomers Path A: Low Temp, No Base Azlactone Azlactone (Oxazolone Intermediate) Acid_Chloride->Azlactone Path B: High Temp / Base Analyte Analyte (R/S-Amine) Racemic_Reagent Racemic Reagent (DL-Leu-Cl) Azlactone->Racemic_Reagent Tautomerization Ghost_Peaks Ghost Peaks (False Enantiomers) Racemic_Reagent->Ghost_Peaks + Analyte

Figure 1: Mechanistic bifurcation showing the desired derivatization pathway (Green) versus the racemization risk via azlactone formation (Red).

Comparative Analysis

This section compares N-TFA-D-Leu against the three industry-standard alternatives: TPC (GC standard), Marfey’s Reagent (LC standard), and Mosher’s Acid (NMR standard).

Performance Matrix
FeatureN-TFA-D-Leucine N-TFA-L-Prolyl Chloride (TPC) Marfey's Reagent (FDAA) Mosher's Acid (MTPA)
Primary Application GC (Volatile derivatives)GC (Standard)HPLC / LC-MSNMR / HPLC
Racemization Risk High (via Azlactone)Low (Secondary amine prevents azlactone)None (Nucleophilic sub. mechanism)None (No

-proton)
Resolution (

)
High (Bulky Isobutyl group)Moderate to High (Rigid Pyrrolidine ring)High (Dinitrophenyl interaction)High (Anisotropic shielding)
Reactivity High (Acid Chloride)High (Acid Chloride)High (Fluorine displacement)Moderate (Acid Chloride)
Stability Moisture SensitiveMoisture SensitiveLight SensitiveStable
Elution Order D-Leu derivatives often elute after L-Leu analogsL-Pro derivatives elute before D-Pro analogsL-DAA elutes before D-DAA (typically)Varies (Predictable by NMR models)
Critical Insights
  • Vs. TPC: TPC is generally superior for GC because the secondary amine in Proline prevents the formation of the azlactone intermediate, making the reagent optically stable even under harsher conditions. N-TFA-D-Leu should be chosen only when TPC fails to resolve specific analytes (e.g., sterically hindered amines where the flexible leucine side chain offers better interaction).

  • Vs. Marfey's: For LC-MS, Marfey's reagent is far superior due to its UV/Fluorescence detectability and zero racemization risk. N-TFA-D-Leu is poor for LC-UV due to lack of a strong chromophore (only TFA absorption at low UV).

Self-Validating Experimental Protocol

To use N-TFA-D-Leu successfully, you must suppress Path B (Racemization) and validate the reagent's purity in situ.

Reagent Preparation (In Situ)

Avoid storing the acid chloride. Generate fresh.

  • Dissolve: 100 mg N-TFA-D-Leucine in 2 mL anhydrous CH₂Cl₂.

  • Activate: Add 200 µL Thionyl Chloride (SOCl₂).

  • Reflux: Heat at 60°C for 30 mins (closed vial, vented).

  • Evaporate: Remove solvent/excess SOCl₂ under N₂ stream. Do not overheat.

  • Reconstitute: Dissolve residue in 2 mL anhydrous CH₂Cl₂. Use immediately.

Derivatization Workflow

Objective: Derivatize amine analyte without racemizing the reagent.

  • Sample: 0.5 mg amine analyte (dry) in reaction vial.

  • Solvent: Add 200 µL anhydrous CH₂Cl₂.

  • Base Control (Critical): Add 10 µL Pyridine (mild base). Avoid Triethylamine (TEA) as strong bases catalyze azlactone formation.

  • Addition: Add 50 µL of prepared N-TFA-D-Leu-Cl solution.

  • Reaction: Vortex; let stand at 0°C to Room Temp for 15 mins. Do not heat.

  • Quench: Add 200 µL 1M HCl (removes pyridine and hydrolyzes excess reagent).

  • Extraction: Extract with 500 µL Ethyl Acetate. Dry organic layer over Na₂SO₄.

  • Analysis: Inject 1 µL into GC or HPLC.

Validation Step (Mandatory)

Every batch must include a Negative Control :

  • Derivatize a commercially available pure L-standard of your analyte.

  • Analyze via GC/HPLC.

  • Pass Criteria: Only a single peak (D-Leu-L-Analyte) appears.

  • Fail Criteria: Appearance of a small secondary peak (D-Leu-D-Analyte mimic). This indicates the reagent has racemized (contains L-Leu), not the sample.

Decision Tree for Reagent Selection

Use this logic flow to determine if N-TFA-D-Leu is the correct tool for your specific application.

DecisionTree cluster_warning N-TFA-D-Leu Warning Start Select Chiral Derivatizing Agent Method Analytical Method? Start->Method GC GC Method->GC Gas Chromatography LC LC Method->LC LC / LC-MS NMR NMR Method->NMR NMR GC_Choice Primary Choice: TPC (Proline) (High Stability) GC->GC_Choice LC_Choice Marfey's Reagent (FDAA) (UV Detectable, No Racemization) LC->LC_Choice NMR_Choice Mosher's Acid (MTPA) (No Racemization) NMR->NMR_Choice GC_Alt Alternative: N-TFA-D-Leu (If TPC resolution is poor) GC_Choice->GC_Alt Resolution < 1.5? Warning MUST validate for reagent racemization! GC_Alt->Warning

Figure 2: Decision tree for selecting Chiral Derivatizing Agents. N-TFA-D-Leu is positioned as a secondary GC option requiring strict validation.

References

  • Review of Chiral Derivatizing Agents: Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HNB Publishing.

  • Racemization Mechanisms: Benoiton, N. L. (1983). Chemistry of Peptide Synthesis. CRC Press.
  • Comparison with Marfey's Reagent: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.

  • TPC vs. Leucine Derivatives: Schurig, V. (2001). Separation of enantiomers by gas chromatography.
  • General Derivatization Protocols: Sigma-Aldrich Technical Bulletin. Derivatization for GC Analysis.

Precision Chiral Separation of D-Amino Acids: A Comparative Guide for Method Selection

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling to accurately quantify D-amino acids in complex biological matrices. Historically considered unnatural, D-amino acids are now recognized as critical biomarkers; for instance, D-aspartate plays a role in neurodevelopment and cataracts, while D-serine is heavily implicated in schizophrenia and neurotransmission[1].

The core analytical challenge lies in the fact that D-enantiomers typically exist at trace levels (often <1% of their L-counterparts) and share identical physicochemical properties in an achiral environment. Achieving baseline resolution requires a deep understanding of chiral recognition mechanisms. This guide objectively compares the leading chromatographic and electrophoretic modalities and provides self-validating experimental protocols to ensure rigorous scientific integrity.

Mechanistic Foundations: Direct vs. Indirect Resolution

To separate enantiomers, the analytical system must create a transient or permanent chiral environment.

  • Direct Separation: Utilizes a Chiral Stationary Phase (CSP). The enantiomers form transient, non-covalent diastereomeric complexes with a chiral selector (e.g., crown ethers, macrocyclic glycopeptides, or polysaccharides) immobilized on the column. The causality of separation relies on the difference in free energy (

    
    ) of these transient complexes. For example, crown ether CSPs require the amino acid to have a primary amine, which becomes protonated and forms stable hydrogen bonds within the chiral cavity[1].
    
  • Indirect Separation: Involves reacting the racemic mixture with a Chiral Derivatizing Agent (CDA) to form stable, covalent diastereomers. Because diastereomers have different physical properties, they can be separated on standard achiral columns. While this improves volatility and MS ionization, it introduces the risk of kinetic isotope effects or artifactual racemization during the heated derivatization steps.

Comparative Analysis of Analytical Modalities

While liquid and gas chromatography coupled to mass spectrometry (LC-MS and GC-MS) remain the most popular platforms due to their superior performance and feasibility[2], Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) offer distinct advantages for specific workflows.

Quantitative Performance Comparison
Analytical ModalityChiral Selector / StrategyTypical Resolution (

)
Analysis TimeLimit of DetectionKey AdvantagePrimary Limitation
LC-MS/MS (Direct) Crown Ether / Glycopeptide1.5 – 9.2< 5 minFemtomoleNo derivatization requiredHigh solvent consumption
GC-MS (Indirect) Chirasil-L-Val + CDAs1.5 – 4.015 – 30 minAttomoleSuperior peak capacityRequires volatile derivatives
CE-MS Modified Cyclodextrins> 2.010 – 20 minAttomoleNanoliter sample volumePoor concentration sensitivity
SFC-MS Chiralpak IG / Crownpak1.96 – 33.6< 6.5 minPicomoleUltrafast, green solventsLimited to less polar AAs

Data aggregated from recent comparative studies on proteinogenic amino acids[3],[1],[4].

Experimental Workflows and Decision Matrix

Selecting the correct analytical pathway depends entirely on the matrix complexity and the specific amino acids targeted. The following decision matrix illustrates the logical flow from sample preparation to quantification.

G Start Biological Sample (Plasma, Urine, Tissue) Prep Protein Precipitation & Extraction Start->Prep Decision Separation Strategy? Prep->Decision Direct Direct Separation (Chiral Stationary Phase) Decision->Direct Underivatized Indirect Indirect Separation (Chiral Derivatization) Decision->Indirect Derivatized HPLC LC-MS/MS (Crown Ether / Glycopeptide) Direct->HPLC CE Capillary Electrophoresis (Cyclodextrin Selector) Direct->CE Indirect->HPLC GC GC-MS (Chirasil-Val + Derivatization) Indirect->GC Data Enantiomeric Ratio (D/L Quantification) HPLC->Data GC->Data CE->Data

Figure 1: Decision matrix and workflow for the chiral separation of D-amino acids.

Validated Experimental Protocols

To ensure reproducibility, I have detailed two field-proven protocols. Each includes a mechanistic explanation for the parameters chosen and a self-validating system check.

Protocol A: Direct Chiral LC-MS/MS for Underivatized Amino Acids

This protocol utilizes a crown ether stationary phase, which is highly effective for primary amino acids[1].

Materials & Setup:

  • Column: Crownpak CR-I (+) or equivalent (3.0 mm i.d. × 50 mm length, 3 µm particle size)[4].

  • Mobile Phase: Acetonitrile / Water / Trifluoroacetic acid (TFA) at a ratio of 96/4/0.5 (v/v/v)[4].

  • Flow Rate: 1.2 mL/min at 30 °C.

Step-by-Step Methodology:

  • Sample Prep: Dilute the biological extract 1:10 in the mobile phase. Causality: Dissolving the sample in a solvent stronger than the mobile phase causes peak distortion and splitting[5].

  • System Plumbing: Replace standard 0.127 mm i.d. post-column tubing with ultra-low volume 0.0635 mm i.d. tubing. Causality: In fast LC using short 5 cm columns, extra-column band broadening is the primary cause of resolution loss. Minimizing dead volume is mandatory to achieve baseline separation of 18 amino acid pairs in under 2 minutes[4].

  • Analysis: Inject 1 µL of the sample. The D-enantiomer will elute before the L-enantiomer on the CR-I (+) column[1].

Self-Validation System: Before running the biological batch, inject a racemic standard of DL-Threonine. You must achieve a selectivity factor (


) > 1.1 and a resolution (

)

1.5[5]. If

drops below 1.5, the TFA concentration may be too low to fully protonate the primary amines, preventing them from forming the necessary inclusion complex with the crown ether.
Protocol B: Chiral GC-MS via HFBCF/Methylamine Derivatization

Gas chromatography offers unmatched peak capacity but requires analytes to be volatile. This protocol is specifically optimized for difficult secondary amino acids (like proline and pipecolic acid)[6].

Materials & Setup:

  • Column: Capillary Chirasil-L-Val[6].

  • Reagents: Heptafluorobutyl chloroformate (HFBCF) and methylamine.

Step-by-Step Methodology:

  • In-Situ Derivatization: Add HFBCF directly to the aqueous biological extract. Causality: Unlike traditional silylation, chloroformates react rapidly in aqueous media, eliminating the need for strict, time-consuming lyophilization[6].

  • Extraction: Perform a liquid-liquid microextraction using isooctane to pull the non-polar HFB-esters into the organic phase[6].

  • Amidation: Treat the organic phase with methylamine. Causality: HFB-esters of secondary amino acids are prone to thermal degradation in the GC inlet. Methylamine converts these unstable esters into highly robust methylamides, preventing signal loss and peak tailing during GC-MS analysis[6].

  • Analysis: Evaporate, re-dissolve in isooctane, and inject into the GC-MS using a temperature gradient starting at 89 °C[6].

Self-Validation System: Spike the raw biological matrix with a stable heavy isotope, such as L-Alanine-


, prior to step 1. Monitor the D-Alanine-

transition during data analysis. If the D-enantiomer of the heavy isotope is detected, it definitively proves that artifactual racemization occurred during sample preparation, invalidating the endogenous D-amino acid quantification.

References[4] Title: Recent advances in chiral separation of amino acids using capillary electromigration techniques

Source : nih.gov URL :[1] Title : Recent Advances in Chiral Analysis of Proteins and Peptides Source : mdpi.com URL :[2] Title : Features, roles and chiral analyses of proteinogenic amino acids Source : aimspress.com URL :[5] Title : Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers Source : benchchem.com URL :[4] Title : Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase Source : researchgate.net URL :[6] Title : A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization Source : researchgate.net URL : Title : Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans Source : nih.gov URL :

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2,2,2-Trifluoroacetyl)-d-leucine

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends beyond its use in experimentation. The proper disposal of these materials is a critical, final step that ensures the safety of personnel, the integrity of the research environment, and compliance with regulatory standards. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (2,2,2-Trifluoroacetyl)-d-leucine, a halogenated amino acid derivative.

The trifluoroacetyl group imparts specific chemical properties that necessitate a cautious and informed approach to its disposal. Due to the presence of fluorine, (2,2,2-Trifluoroacetyl)-d-leucine is classified as a halogenated organic compound. This classification is the primary determinant for its disposal pathway.

Core Principles of Halogenated Waste Management

The fundamental principle for the disposal of (2,2,2-Trifluoroacetyl)-d-leucine is its treatment as a hazardous waste. Under no circumstances should this compound or its residues be disposed of in standard laboratory trash or flushed down the sanitary sewer. The persistence of halogenated organic compounds in the environment and their potential to form harmful byproducts during conventional wastewater treatment processes mandate their segregation and specialized disposal.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection A standard laboratory coatProtects clothing and underlying skin from contamination.

In the event of accidental exposure, adhere to the following first-aid measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if possible and continue rinsing. Seek immediate medical attention.

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol for (2,2,2-Trifluoroacetyl)-d-leucine

The following protocol outlines the necessary steps for the safe collection and disposal of (2,2,2-Trifluoroacetyl)-d-leucine waste. This procedure should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Solid Waste:

    • Collect any unused or expired solid (2,2,2-Trifluoroacetyl)-d-leucine in its original container, if possible.

    • If the original container is not available, use a clearly labeled, sealed, and chemically compatible waste container.

    • Contaminated disposables such as weighing paper, gloves, and pipette tips must also be collected as solid hazardous waste.

  • Liquid Waste:

    • Solutions containing (2,2,2-Trifluoroacetyl)-d-leucine must be collected in a designated "Halogenated Organic Waste" container.

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. This is because the disposal methods for these two streams are different and mixing them can increase disposal costs and create a more complex waste profile.[1]

    • Aqueous solutions containing this compound should also be treated as halogenated waste and not disposed of down the drain.

Step 2: Waste Containerization and Labeling

Properly containing and labeling waste is essential for safety and regulatory compliance.

  • Container Selection: Use only containers provided by your institution's Environmental Health and Safety (EHS) department for hazardous waste collection. These containers are designed to be chemically resistant and have secure closures.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "(2,2,2-Trifluoroacetyl)-d-leucine". Avoid using abbreviations or chemical formulas.

    • List all constituents of the waste stream, including solvents and their approximate percentages.

    • Include the date the waste was first added to the container and the name of the principal investigator or research group.

DisposalWorkflow cluster_Preparation Preparation cluster_WasteCollection Waste Collection & Segregation cluster_Containment Containment & Labeling cluster_FinalDisposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) SolidWaste Solid Waste (Unused chemical, contaminated items) WorkArea->SolidWaste LiquidWaste Liquid Waste (Solutions containing the compound) WorkArea->LiquidWaste Segregate Segregate as 'Halogenated Organic Waste' SolidWaste->Segregate LiquidWaste->Segregate Container Use Designated Hazardous Waste Container Segregate->Container Label Affix 'Hazardous Waste' Label - Full Chemical Name - Constituents & % - Dates & PI Name Container->Label Storage Store in Designated Satellite Accumulation Area Label->Storage EHS Arrange Pickup with Institutional EHS Storage->EHS Documentation Maintain Disposal Records EHS->Documentation

Caption: Workflow for the proper disposal of (2,2,2-Trifluoroacetyl)-d-leucine.

Step 3: Storage of Waste

Hazardous waste must be stored safely and securely pending collection.

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • This area should be cool, dry, and well-ventilated.

  • Ensure that the waste containers are stored in secondary containment to prevent the spread of material in case of a leak.

Step 4: Final Disposal

The final step is to arrange for the removal of the hazardous waste by qualified professionals.

  • Once the waste container is full (typically around 80% capacity to prevent splashing), contact your institution's EHS department to schedule a pickup.

  • Do not attempt to transport hazardous waste yourself.

  • Maintain a record of the disposal, including the date, quantity, and method, as part of good laboratory practice.

The Rationale Behind the Protocol: Understanding the Risks

The trifluoroacetyl group is a derivative of trifluoroacetic acid (TFA). TFA and its derivatives are known to be persistent in the environment and can be corrosive. Although the toxicological properties of (2,2,2-Trifluoroacetyl)-d-leucine are not well-documented, the potential for hydrolysis to release trifluoroacetic acid necessitates that it be handled with care. The procedures outlined in this guide are designed to mitigate risks associated with halogenated organic compounds and their potential degradation products.

By adhering to these protocols, researchers and laboratory professionals can ensure that the final step in the lifecycle of (2,2,2-Trifluoroacetyl)-d-leucine is managed with the same rigor and attention to detail as its application in their research. This commitment to responsible disposal is a cornerstone of a safe and sustainable scientific enterprise.

References

  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Bucknell University. (2016, April 15).

Sources

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